molecular formula C19H40O2 B1604848 3-(Hexadecyloxy)propan-1-ol CAS No. 9035-85-2

3-(Hexadecyloxy)propan-1-ol

Cat. No.: B1604848
CAS No.: 9035-85-2
M. Wt: 300.5 g/mol
InChI Key: YDCSFYSJEYSCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hexadecyloxy)propan-1-ol (CAS 23377-40-4) is a high-purity organic compound with the molecular formula C19H40O2 and a molecular weight of 300.52 g/mol . This chemical serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel nucleoside phosphonate prodrugs for antiviral therapy. Its primary research value lies in its role as a key precursor in the synthesis of phospholipid-derived prodrugs of Tenofovir, an essential nucleotide reverse transcriptase inhibitor (NtRTI) used in the treatment of HIV . In this context, this compound is coupled to Tenofovir to create analogs of prodrugs like TFV exalidex (TXL) . These prodrugs are engineered to resist premature cytochrome P450 (CYP)-mediated ω-oxidation in the liver, a metabolic liability that depletes active drug concentrations and can lead to toxicity in organs such as the kidneys and bones . By improving metabolic stability, researchers aim to enhance the pharmacokinetic profile, prolong circulating half-life (t1/2), and direct a larger fraction of the active drug to its target cells, thereby improving the efficacy and safety profile of Tenofovir-based regimens . Researchers utilize this compound to explore structure-activity relationships and develop next-generation therapeutics with optimized properties. This compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-hexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCSFYSJEYSCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864172
Record name 3-(Hexadecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9035-85-2
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hexadecyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecan-1-ol, propoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(Hexadecyloxy)propan-1-ol, a long-chain alkyl ether with significant potential in various scientific and industrial applications, including its use as a chemical intermediate and in the formulation of drug delivery systems. The primary focus of this document is the Williamson ether synthesis, a robust and well-established method for the preparation of ethers. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical process parameters, potential side reactions, and purification strategies. Furthermore, alternative synthetic approaches will be explored to offer a broader perspective on the manufacturing of this class of compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and pharmaceutical development.

Introduction: The Significance of Long-Chain Alkyl Ethers

This compound, also known as monopalmityl ether of 1,3-propanediol, belongs to the class of long-chain alkyl ethers. These molecules, characterized by a lengthy hydrocarbon chain linked to a more polar headgroup via an ether bond, exhibit unique physicochemical properties that make them valuable in a range of applications. Their amphiphilic nature allows them to function as non-ionic surfactants, emulsifiers, and skin conditioning agents. In the pharmaceutical industry, such compounds are of interest for their potential role in the formation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, where they can influence the stability, drug loading capacity, and release profile of the formulation.

The synthesis of well-defined long-chain alkyl ethers like this compound is crucial for the systematic investigation of their properties and for their application in advanced materials and technologies. This guide will provide the necessary technical details to enable the successful and efficient synthesis of this target molecule.

The Primary Synthetic Pathway: Williamson Ether Synthesis

The most common and direct route for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1]

Mechanistic Rationale

The synthesis of this compound via the Williamson ether synthesis involves two key reactants: 1,3-propanediol and a long-chain alkyl halide, typically 1-bromohexadecane. The reaction is carried out in the presence of a strong base.

The core of the reaction is the deprotonation of one of the hydroxyl groups of 1,3-propanediol by a strong base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic carbon of the 1-bromohexadecane, displacing the bromide leaving group in a concerted SN2 fashion. The use of a primary alkyl halide is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides.[2]

Diagram of the Williamson Ether Synthesis for this compound:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 1_3_Propanediol 1,3-Propanediol (HO-(CH₂)₃-OH) Alkoxide_Formation Alkoxide Formation (Deprotonation) 1_3_Propanediol->Alkoxide_Formation Reacts with 1_Bromohexadecane 1-Bromohexadecane (CH₃(CH₂)₁₄CH₂Br) SN2_Attack SN2 Attack 1_Bromohexadecane->SN2_Attack Electrophile Base Base (e.g., NaOH, KOH) Base->Alkoxide_Formation Alkoxide_Formation->SN2_Attack Forms Nucleophile Target_Molecule This compound (CH₃(CH₂)₁₅O(CH₂)₃OH) SN2_Attack->Target_Molecule Salt_Byproduct Salt Byproduct (e.g., NaBr, KBr) SN2_Attack->Salt_Byproduct

Caption: Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar monoalkyl ethers of 1,3-propanediol.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Propanediol76.09(To be calculated)(To be calculated)
Sodium Hydroxide (NaOH)40.00(To be calculated)(To be calculated)
1-Bromohexadecane305.34(To be calculated)(To be calculated)
Toluene-(Solvent)-
Diethyl ether-(Extraction Solvent)-
Saturated NaCl solution-(Washing)-
Anhydrous Magnesium Sulfate-(Drying Agent)-

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in an excess of 1,3-propanediol. The use of an excess of the diol helps to favor the formation of the mono-alkoxide and minimize the formation of the di-alkoxide. Heat the mixture under reduced pressure to remove the water formed during the reaction, driving the equilibrium towards the sodium salt of 1,3-propanediol. Toluene can be used as an azeotropic agent to facilitate water removal.

  • Etherification: Once the water has been removed, cool the reaction mixture to room temperature. Add 1-bromohexadecane to the flask. Heat the reaction mixture to reflux (typically around 100-120 °C) and maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with a saturated sodium chloride solution to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Critical Parameters and Optimization
  • Choice of Base: Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are effective for deprotonating the alcohol. The choice of base can influence the reaction rate and yield.

  • Solvent: A polar apathetic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the SN2 reaction. However, using an excess of 1,3-propanediol as both reactant and solvent is also a viable and more environmentally friendly option.

  • Temperature and Reaction Time: The reaction temperature is typically in the range of 80-120 °C. The reaction time needs to be optimized to ensure complete conversion of the limiting reagent while minimizing the formation of byproducts.

  • Stoichiometry: A molar excess of 1,3-propanediol is generally used to maximize the yield of the desired mono-ether and reduce the formation of the di-ether byproduct, 1,3-bis(hexadecyloxy)propane.

Potential Side Reactions

The primary side reaction of concern is the E2 elimination of HBr from 1-bromohexadecane, which would lead to the formation of 1-hexadecene. This is more likely to occur at higher reaction temperatures and with sterically hindered bases.

Another potential byproduct is the di-ether , 1,3-bis(hexadecyloxy)propane, formed if both hydroxyl groups of 1,3-propanediol react with 1-bromohexadecane. Using a large excess of 1,3-propanediol helps to suppress this side reaction.

Diagram of Potential Side Reactions:

Side_Reactions cluster_side_products Side Products 1_Bromohexadecane 1-Bromohexadecane 1_Hexadecene 1-Hexadecene (Elimination Product) 1_Bromohexadecane->1_Hexadecene E2 Elimination Di_Ether 1,3-bis(hexadecyloxy)propane (Di-substitution Product) 1_Bromohexadecane->Di_Ether SN2 Reaction Alkoxide 1,3-Propanediol Alkoxide Alkoxide->1_Hexadecene Acts as Base Di_Alkoxide 1,3-Propanediol Di-alkoxide Di_Alkoxide->Di_Ether

Caption: Potential side reactions in the synthesis of this compound.

Alternative Synthetic Routes

While the Williamson ether synthesis is the most direct approach, other strategies can be employed, particularly those starting from more readily available precursors like glycerol.

Synthesis from Glycerol

Glycerol, a byproduct of biodiesel production, is an inexpensive and abundant starting material. A multi-step synthesis can be envisioned to produce this compound from glycerol. This would typically involve:

  • Protection of the 1,2-diol: The 1- and 2-hydroxyl groups of glycerol can be selectively protected, for example, by forming a cyclic acetal (e.g., solketal from acetone).

  • Alkylation of the free primary hydroxyl group: The remaining free primary hydroxyl group at the 3-position can then be alkylated with 1-bromohexadecane via a Williamson ether synthesis.

  • Deprotection: The protecting group is then removed to yield the desired 1-O-alkylglycerol, which is an isomer of the target molecule. To obtain this compound specifically, a more complex protecting group strategy would be required to differentiate the two primary hydroxyl groups of a glycerol derivative.

While this route is longer, it offers an alternative from a renewable feedstock.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using a combination of analytical techniques.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₉H₄₀O₂[4]
Molar Mass300.52 g/mol [4]
AppearanceSolid[5]
IUPAC NameThis compound[4]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the protons of the hexadecyl chain, the propanediol backbone, and the hydroxyl group. The integration of these signals will confirm the ratio of the different types of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the overall structure.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed around 2850-2960 cm⁻¹, and a C-O stretching vibration for the ether linkage will be present in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Purification and Handling

Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent is critical for achieving good separation from any unreacted starting materials and byproducts. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate is often effective.

Due to its long alkyl chain, this compound is a waxy solid at room temperature and is soluble in common organic solvents but has limited solubility in water. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and versatile method. By carefully controlling the reaction conditions, such as the choice of base, solvent, temperature, and stoichiometry, high yields of the desired product can be obtained while minimizing the formation of byproducts. Alternative synthetic routes, particularly those utilizing renewable feedstocks like glycerol, offer promising avenues for more sustainable production. Thorough characterization using a combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the final product. This guide provides a solid foundation for researchers and professionals to successfully synthesize and utilize this valuable long-chain alkyl ether in their respective fields.

References

  • CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google P
  • PubChem. (2023). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (URL not available)
  • BenchChem. (2025). A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol. (URL not available)
  • Progress in 1,3-propanediol biosynthesis - Frontiers. (URL not available)
  • CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google P
  • Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. (URL not available)
  • catalytic enantioselective addition of dialkylzincs to aldehydes using - Organic Syntheses Procedure. (URL not available)
  • Progress in 1,3-Propanediol Biosynthesis - Frontiers. (URL not available)
  • 2,3-Bis(hexadecyloxy)propan-1-ol | C35H72O3 | CID 102548 - PubChem. Retrieved from [Link]

  • 3-(Hexadecyloxy)-1-propanol | CAS#:9035-85-2 | Chemsrc. (URL not available)
  • This compound | 23377-40-4 - Sigma-Aldrich. (URL not available)
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Physicochemical Profiling & Synthetic Utility of 3-(Hexadecyloxy)propan-1-ol (HDP-OH)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 3-(Hexadecyloxy)propan-1-ol, designed for researchers in lipid chemistry and drug delivery.

Executive Summary

This compound (HDP-OH), frequently referred to as Hexadecyloxypropyl alcohol , is a synthetic lipid ether acting as a critical biomimetic module in modern drug development. It is best known as the lipid moiety of Brincidofovir (CMX001) , a broad-spectrum antiviral conjugate.

Unlike simple fatty alcohols, HDP-OH functions as a lysophospholipid mimic . By chemically conjugating this lipid tail to hydrophilic nucleoside phosphonates (like cidofovir), researchers can "trick" the intestinal lipid transport machinery into absorbing the drug, thereby converting an intravenous-only therapeutic into an orally bioavailable agent. This guide explores the molecular architecture, synthesis protocols, and self-assembly properties that make HDP-OH a cornerstone of lipid-drug conjugate (LDC) technology.

Molecular Architecture & Identifiers

HDP-OH consists of a 16-carbon saturated hydrophobic chain (hexadecyl) linked via an ether bond to a 3-carbon propanol spacer. This structure imparts a distinct amphiphilic character, balancing high lipophilicity with a primary hydroxyl handle for chemical conjugation.

Parameter Technical Detail
IUPAC Name This compound
Common Synonyms HDP-OH; Hexadecyloxypropyl alcohol; 3-Hexadecoxy-1-propanol
CAS Registry Number 23377-40-4 (Specific); 9035-85-2 (General)
Molecular Formula

Molecular Weight 300.52 g/mol
SMILES CCCCCCCCCCCCCCCCOCCCO
InChI Key YDCSFYSJEYSCBP-UHFFFAOYSA-N

Physicochemical Properties[1][2][3][4][5][6]

The physical behavior of HDP-OH is governed by its dominant hydrophobic tail, resulting in a waxy solid state at room temperature and negligible water solubility.

Physical Profile Table
PropertyValue / DescriptionNote
Physical State Waxy Solid / Crystalline PowderWhite to off-white appearance.
Melting Point 45°C – 55°C (Estimated)Analogous to Cetyl Alcohol (49°C) and Chimyl Alcohol (61°C).
Boiling Point ~409°C (Predicted)High thermal stability due to chain length.
Density 0.89 ± 0.05 g/cm³Typical for long-chain fatty ethers.
LogP (Octanol/Water) 7.5 – 7.6Highly lipophilic; partitions strongly into membranes.
Solubility (Water) Insoluble (< 1 µg/mL)Requires surfactant or organic co-solvent.
Solubility (Organic) Soluble in DCM, THF, Ethanol, ChloroformCompatible with standard organic synthesis solvents.
pKa ~16 (Alcoholic -OH)Non-ionizable at physiological pH.
Self-Assembly & Packing Parameter

HDP-OH possesses a critical packing parameter (


) that dictates its behavior in aqueous dispersion.
  • Tail Volume (

    
    ):  High (C16 chain).
    
  • Headgroup Area (

    
    ):  Small (Propanol group).
    
  • Prediction:

    
    .
    
  • Implication: Unlike detergents that form spherical micelles, HDP-OH tends to form lamellar phases or vesicles (liposomes) when dispersed with other lipids. It acts as a membrane anchor, inserting its tail into the bilayer while the hydroxyl group remains at the interface.

Synthetic Methodology

The synthesis of HDP-OH requires a controlled Williamson ether synthesis. While alkylation of 1,3-propanediol is possible, it often yields di-substituted byproducts. The preferred route utilizes 3-bromo-1-propanol and 1-hexadecanol to ensure mono-substitution and high purity.

Synthesis Diagram (Graphviz)

Synthesis Hexadecanol 1-Hexadecanol (C16-OH) Alkoxide Sodium Hexadecyloxide (Intermediate) Hexadecanol->Alkoxide Deprotonation (THF/DMF, 0°C) Base NaH or KH (Strong Base) Base->Alkoxide HDPOH HDP-OH (Target Product) Alkoxide->HDPOH SN2 Substitution (Reflux, 4-12h) Bromopropanol 3-Bromo-1-propanol Bromopropanol->HDPOH Byproducts NaBr + H2 HDPOH->Byproducts Side products

Caption: Selective Williamson ether synthesis route for HDP-OH preventing di-substitution.

Detailed Protocol: Williamson Ether Synthesis

Objective: Synthesis of this compound at >95% purity.

Reagents:

  • 1-Hexadecanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • 3-Bromo-1-propanol (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1-Hexadecanol in anhydrous THF.

  • Deprotonation: Cool to 0°C. Carefully add NaH portion-wise. Stir for 30–60 minutes until hydrogen evolution ceases. This forms the highly nucleophilic sodium hexadecyloxide.

  • Alkylation: Add 3-Bromo-1-propanol dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (65°C) for 12 hours to drive the

    
     reaction to completion.
    
  • Quench: Cool to 0°C and quench excess NaH with saturated ammonium chloride (

    
    ) solution.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ). Combine organic layers, dry over 
    
    
    
    , and concentrate under vacuum.
  • Purification: The crude residue is a waxy solid. Purify via flash column chromatography (Silica gel) using a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). The product elutes after unreacted hexadecanol.

Validation Criteria:

  • TLC: Single spot (

    
     in 4:1 Hexane/EtOAc).
    
  • 1H-NMR (CDCl3): Look for the characteristic triplet at

    
     ppm (
    
    
    
    ) and the triplet at
    
    
    ppm (
    
    
    ), distinct from the alkyl chain multiplet.

Application in Drug Development (Lipid Mimicry)

The primary utility of HDP-OH is its ability to hijack endogenous lipid transport pathways. When conjugated to a drug (e.g., Cidofovir), the HDP moiety mimics Lysophosphatidylcholine (LPC) .

Mechanism of Action: The "Trojan Horse" Strategy

Standard nucleoside phosphonates are polar and cannot cross the intestinal epithelium efficiently. HDP-OH conjugation alters this pharmacokinetics profile entirely.

  • Intestinal Uptake: The HDP-conjugate is recognized by lipid transporters (likely FATP or CD36 ) in the enterocytes, treating the drug as a dietary lipid.

  • Plasma Transport: It circulates bound to plasma lipoproteins or albumin.

  • Cellular Entry: It enters target cells via lipid scrambling or endocytosis.

  • Metabolic Activation: Intracellular Phospholipase C (PLC) or acid sphingomyelinase cleaves the P-O bond, releasing the active drug (Cidofovir) and the lipid tail (HDP-OH).

Pathway Visualization (Graphviz)

MOA Drug Nucleoside Phosphonate (Polar/Impermeable) Conjugate HDP-Conjugate (Brincidofovir) Drug->Conjugate Chemical Conjugation HDP HDP-OH (Lipid Carrier) HDP->Conjugate Gut Intestinal Lumen Conjugate->Gut Oral Administration Transporter Lipid Transporter (FATP/CD36) Gut->Transporter Mimics Lipid Cell Target Cell Cytoplasm Transporter->Cell Facilitated Uptake Enzyme Intracellular Phospholipase Cell->Enzyme Metabolism Enzyme->HDP Recycled/Degraded ActiveDrug Active Antiviral (Intracellular Accumulation) Enzyme->ActiveDrug Cleavage

Caption: Mechanism of HDP-facilitated oral bioavailability and intracellular drug delivery.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98. [Link]

  • Beadle, J. R., et al. (2006). Synthesis and Antiviral Evaluation of Alkoxyalkyl Derivatives of 9-(S)-(3-Hydroxy-2-phosphonomet-hoxy)propyladenine against Cytomegalovirus and Orthopoxviruses. Journal of Medicinal Chemistry, 49(6), 2010–2015. [Link]

  • Painter, G. R., et al. (2012). Design and Development of Oral Drugs for the Prophylaxis and Treatment of Smallpox. Viruses, 4(11), 3007–3019. [Link][1][2][3]

  • ChemSrc. 3-(Hexadecyloxy)-1-propanol Physicochemical Data. [Link]

Sources

Technical Monograph: 3-(Hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The HDP Lipid Scaffold: Synthesis, Properties, and Pharmaceutical Applications[1][2][3]

Part 1: Executive Technical Summary[2][3]

3-(Hexadecyloxy)propan-1-ol , often abbreviated as HDP-OH , is a non-ionic ether lipid characterized by a 16-carbon saturated alkyl chain linked to a propanol headgroup via an ether bond.[1][2] While commercially indexed under CAS 9035-85-2 —a registry number often shared with the polymeric Polyoxypropylene cetyl ether (PPG-cetyl ether) class—this guide focuses on the discrete, monomeric chemical entity (


).[1][2][3]

In drug development, HDP-OH is not merely a surfactant; it is a critical pharmacophore used to synthesize lipid-drug conjugates (LDCs).[1][2] Its primary utility lies in the "HDP-conjugation" strategy, which transforms hydrophilic antiviral nucleosides (e.g., Cidofovir) into orally bioavailable, cell-permeable prodrugs (e.g., Brincidofovir).[1] By mimicking natural lysophospholipids, the HDP moiety exploits endogenous lipid transport pathways to enhance cellular uptake and bypass renal clearance mechanisms.[2]

Key Technical Specifications:

Property Specification
IUPAC Name This compound
Common Aliases Cetyl propyl ether; HDP-OH; 3-Hexadecoxypropan-1-ol
CAS Number 9035-85-2 (Note: Often co-listed with PPG-10 Cetyl Ether)

| Molecular Formula |


 |
| Molecular Weight  | 300.52  g/mol  |
| Solubility  | Soluble in ethanol, chloroform, THF; Insoluble in water |
| CMC (Est.)  | ~0.1 mM (Critical Micelle Concentration) |
| HLB Value  | ~6–8 (Water-in-Oil Emulsifier) |[1][2][4]
Part 2: Chemical Architecture & Mechanism[1]

The efficacy of HDP-OH stems from its structural mimicry of endogenous lipids.[1][2] Unlike ester-linked lipids, the ether linkage at the C3 position confers resistance to phospholipase A1/A2 degradation, ensuring the lipid tail remains attached during circulation.[1][2]

2.1 The HDP-Conjugate Mechanism

The HDP moiety is typically esterified to a phosphonate drug.[1][2] This structure mimics lysophosphatidylcholine (LPC) , allowing the prodrug to:

  • Hijack Uptake Pathways: Utilize the natural lipid absorption pathways in the small intestine.[2]

  • Enhance Permeability: The lipophilic tail facilitates passive diffusion across the plasma membrane.[2]

  • Intracellular Release: Once inside, phospholipase C (PLC) or acid sphingomyelinase cleaves the phosphonate-ester bond, releasing the active drug specifically within the target cell.[2]

HDP_Mechanism HDP HDP-OH Scaffold (Lipophilic Carrier) Prodrug HDP-Conjugate (e.g., Brincidofovir) HDP->Prodrug Esterification Drug Nucleoside Phosphonate (Hydrophilic Payload) Drug->Prodrug Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion & Lipid Transport Intracellular Intracellular Space Membrane->Intracellular Cleavage Phospholipase C Cleavage Intracellular->Cleavage Metabolic Activation Cleavage->HDP Recycles Lipid Active Active Antiviral (Concentrated) Cleavage->Active Releases Payload

Figure 1: Mechanism of HDP-facilitated drug delivery.[1][2] The ether lipid scaffold acts as a "Trojan horse," masking the negative charge of phosphonates to enable cellular entry.[1]

Part 3: Synthesis & Production Protocols

Synthesis of this compound requires precise control to prevent di-alkylation.[1][2] The preferred route uses a Williamson ether synthesis adapted for mono-protection.[1][2]

3.1 Protocol: Selective Mono-Alkylation of 1,3-Propanediol[1][2]

Objective: Synthesize HDP-OH with >95% purity, minimizing the formation of the dialkyl impurity.

Reagents:

  • 1,3-Propanediol (10 eq, large excess essential)[1]

  • 1-Bromohexadecane (1 eq)[1][2]

  • Potassium Hydroxide (KOH) (1.5 eq)[2]

  • Solvent: Toluene or Xylene (for azeotropic water removal)

  • Phase Transfer Catalyst (Optional): TBAB (Tetrabutylammonium bromide)[2]

Step-by-Step Workflow:

  • Deprotonation:

    • Charge a 3-neck round-bottom flask with 1,3-propanediol (10 eq) and KOH (1.5 eq).

    • Heat to 110°C under stirring until KOH is fully dissolved.

    • Note: The large excess of diol acts as both reactant and solvent, statistically favoring mono-substitution.[1][2]

  • Alkylation:

    • Add 1-Bromohexadecane (1 eq) dropwise over 60 minutes.

    • Maintain temperature at 110–120°C.

    • Reflux for 12–16 hours.[2] Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product (

      
      ) should appear distinct from the starting bromide (
      
      
      
      ) and di-substituted byproduct (
      
      
      ).[2]
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with water and extract with Ethyl Acetate (3x).[2]

    • Wash the organic layer copiously with water to remove unreacted 1,3-propanediol.[1][2]

    • Dry over anhydrous

      
       and concentrate under vacuum.[2]
      
  • Purification:

    • Recrystallize the crude solid from cold Acetone or Acetonitrile.[2]

    • Alternative: Silica gel column chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).[2]
      

Self-Validating Checkpoint:

  • Yield: Expect 65–75%.[2]

  • Appearance: White waxy solid.[2]

  • Melting Point: 48–52°C.[2]

Part 4: Analytical Characterization

To certify the material for research or pharmaceutical use, the following spectral fingerprints must be verified.

4.1 Nuclear Magnetic Resonance (NMR)

The ether linkage creates a distinct triplet signal that differentiates this molecule from esters or simple alcohols.[2]

NucleusChemical Shift (

ppm)
MultiplicityAssignmentStructural Significance

3.75Triplet

Terminal alcohol (C1)

3.58Triplet

Ether linkage protons (C3)

3.40Triplet

Alkyl chain start

1.82Quintet

Central propyl protons (C2)

71.5Singlet

Ether carbon

62.0Singlet

Alcohol carbon
4.2 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Target Ion:

    
     or 
    
    
    
    [2]
  • Fragment: Loss of water (

    
    ) is common in source fragmentation.[2]
    
Part 5: Advanced Applications in Lipid Nanoparticles (LNPs)

Beyond prodrugs, HDP-OH is gaining traction in LNP formulation for mRNA delivery.[1][2]

  • Role: Structural "Helper" Lipid.[2]

  • Function:

    • Membrane Fluidity: The saturated C16 chain increases the phase transition temperature (

      
      ) of the bilayer compared to unsaturated lipids, improving particle stability in storage.[2]
      
    • Stealth: The hydroxyl headgroup provides a hydration shell (similar to PEG-lipids but smaller), reducing opsonization without the immunogenicity risks associated with PEG.[2]

    • Spacer: It fills voids between large cationic lipids (e.g., MC3, ALC-0315), preventing leakage of the genetic payload.[2]

Formulation Table: Typical LNP Composition with HDP-OH

Component Mole % Function
Cationic Lipid 50% RNA Complexation
Cholesterol 38.5% Structural Integrity
HDP-OH 10% Surfactant/Stabilizer (Replaces DSPC/DOPE)

| PEG-Lipid | 1.5% | Steric Shielding |[1][2]

Part 6: Safety & Handling
  • Hazard Classification: Generally regarded as low toxicity (Class III surfactant).[2]

  • Skin/Eye: Mild irritant.[2] The ether linkage makes it more lipophilic than cetyl alcohol, potentially increasing dermal penetration.[2]

  • Storage: Store at +2°C to +8°C. Hygroscopic; keep under argon/nitrogen to prevent moisture uptake which complicates stoichiometry in synthesis.

  • CAS Ambiguity: When ordering, explicitly specify "this compound, monomer, >98% purity" to avoid receiving the polymeric PPG-10 Cetyl Ether.[1][2]

References
  • Hostetler, K. Y. (2009).[2] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: Current state of the art.[2] Antiviral Research, 82(2), A84–A98.[2] Link

  • PubChem. (2024).[2] Compound Summary for CID 165753: this compound.[1][2][5][6][7] National Center for Biotechnology Information.[2] Link[2]

  • Beadle, J. R., et al. (2006).[2] Synthesis and Antiviral Evaluation of Alkoxyalkyl Derivatives of 9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine against Cytomegalovirus and Orthopoxviruses.[1][2] Journal of Medicinal Chemistry, 49(6), 2010–2015.[2] Link[2]

  • VulcanChem. (2024).[2] Technical Data Sheet: this compound (CAS 9035-85-2).[1][2][3] VulcanChem Product Catalog. Link

  • Painter, G. R., et al. (2012).[2] Design and Development of Brincidofovir (CMX001) for the Treatment of Smallpox and Cytomegalovirus.[2] Antiviral Research, 94(3), 327-337.[2] Link

Sources

Technical Guide: 3-(Hexadecyloxy)propan-1-ol (HDP-OH) in Advanced Lipid Formulations

[1]

Executive Technical Summary

This compound (CAS: 9035-85-2), often abbreviated as HDP-OH , is a non-ionic ether lipid excipient.[1] Unlike conventional ester-based lipids (e.g., DSPC, glycerides) which are prone to hydrolytic degradation, HDP-OH features a chemically robust ether linkage connecting a C16 (cetyl) tail to a propanol headgroup.[1]

Core Value Proposition:

  • Hydrolytic Stability: The ether bond renders the molecule immune to acid/base hydrolysis, making it ideal for oral formulations (gastric resistance) and long-circulating liposomes.[1]

  • Permeation Enhancement: The specific C3-spacer geometry facilitates membrane intercalation, transiently increasing bilayer fluidity to enhance drug uptake.[1]

  • Prodrug Precursor: It is the functional lipid moiety in Hexadecyloxypropyl (HDP) conjugates (e.g., Brincidofovir), utilized to hijack natural lipid uptake pathways.[1]

Chemical Architecture & Physicochemical Profile[1][2]

Understanding the molecular geometry is prerequisite to formulation.[1] HDP-OH lacks the glycerol backbone found in traditional lipids (like Chimyl alcohol), resulting in a higher packing parameter and distinct phase behavior.[1]

PropertySpecificationTechnical Insight
IUPAC Name This compoundDistinct from Chimyl Alcohol (which is a diol).[1]
Formula C₁₉H₄₀O₂MW: 300.52 g/mol .[1][2][3]
Structure C₁₆H₃₃-O-(CH₂)₃-OHTail: Cetyl (C16) Linker: Ether (Stable) Head: Primary Alcohol (Polar).[1]
LogP ~7.5 (Predicted)Highly lipophilic; requires organic solvents for processing.[1]
pKa Non-ionizableActs as a neutral helper lipid or co-surfactant.[1]
Solubility Soluble: Ethanol, CHCl₃, DCM Insoluble: WaterRequires solvent injection or thin-film hydration methods.[1]
Structural Visualization

The following diagram illustrates the structural advantage of HDP-OH compared to a standard ester lipid.

LipidStructurecluster_0Standard Ester Lipid (e.g., DPPC)cluster_1HDP-OH (Ether Lipid)EsterHeadPolar Head(Phosphate/Glycerol)EsterBondEster Linkage(-COO-)EsterHead->EsterBondEsterTailFatty Acid TailEsterBond->EsterTailHydrolysisDegradation(Lysolipid + FA)EsterBond->HydrolysisSusceptible topH/EnzymesEtherHeadPropanol Head(-CH2-CH2-CH2-OH)EtherBondEther Linkage(-C-O-C-)EtherHead->EtherBondEtherTailCetyl Tail(C16)EtherBond->EtherTailStabilityIntact Molecule(High Stability)EtherBond->StabilityResistant toHydrolysis

Caption: Comparison of hydrolytic susceptibility. The ether linkage in HDP-OH prevents the "de-tailing" degradation common in ester lipids.[1]

Functional Mechanisms in Formulation

Membrane Stabilization & Fluidity

In liposomal bilayers, HDP-OH acts as a membrane modulator .[1]

  • Effect: Unlike Cholesterol (which rigidifies), the single aliphatic chain and small propanol headgroup of HDP-OH tend to introduce controlled disorder (fluidity) into the bilayer at physiological temperatures.[1]

  • Application: This is critical for fusogenic liposomes , where the membrane must destabilize upon contact with the endosome to release payload.[1]

The "Trojan Horse" Uptake

HDP-OH mimics naturally occurring lysophospholipids.[1] When used as a conjugate or excipient, it can enhance oral bioavailability by exploiting the body's lipid absorption pathways (chylomicron transport), bypassing first-pass metabolism.[1]

Experimental Protocols

Protocol A: Synthesis of High-Stability Ether Liposomes

Objective: Create ~100 nm liposomes using HDP-OH as a stabilizing helper lipid. Materials: DSPC (Base lipid), HDP-OH (Helper), Cholesterol, PEG-Lipid, Ethanol (anhydrous), Citrate Buffer (pH 4.0).[1]

Workflow:

  • Stock Preparation: Dissolve HDP-OH in Ethanol at 10 mg/mL. (Note: Warm to 40°C if crystallization occurs).[1]

  • Lipid Mixing: Combine lipids in the following molar ratio:

    • DSPC: 50%[1]

    • Cholesterol: 38.5%[1]

    • HDP-OH: 10% (Replaces portion of helper lipid)[1]

    • PEG-Lipid: 1.5%[1]

  • Solvent Injection:

    • Inject the ethanolic lipid phase into the aqueous buffer (Citrate pH 4.[1]0) under vigorous stirring (mixing ratio 3:1 Aqueous:Ethanol).

    • Critical Parameter: Maintain temperature at 65°C (above DSPC phase transition).

  • Sizing: Extrude 11 times through 100 nm polycarbonate membranes.

  • Dialysis: Dialyze against PBS (pH 7.4) for 24 hours to remove ethanol and neutralize pH.

Protocol B: Quality Control via HPLC-CAD

Since HDP-OH lacks a chromophore (no UV absorbance), Charged Aerosol Detection (CAD) or ELSD is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol/Isopropanol (80:[1]20) + 0.1% Formic Acid.[1]

  • Gradient: 0-100% B over 15 minutes.

  • Detection: CAD (Nebulizer Temp: 35°C).

  • Acceptance Criteria: Purity > 98% (Area %).

Manufacturing Workflow Visualization

The following diagram details the integration of HDP-OH into a microfluidic LNP assembly process.

LNP_Workflowcluster_inputsPhase PreparationLipidMixOrganic Phase(Ethanol)Ionizable Lipid + Chol+ PEG + HDP-OHMixingMicrofluidic Mixing(T-Junction / Staggered Herringbone)Flow Ratio 3:1 (Aq:Org)LipidMix->MixingmRNAAqueous Phase(Acidic Buffer)mRNA / siRNA PayloadmRNA->MixingNucleationNanoparticle Nucleation(Electrostatic binding + Hydrophobic collapse)Mixing->NucleationStabilizationHDP-OH Integration(Surface/Core Stabilization)Nucleation->Stabilization Self-AssemblyDownstreamBuffer Exchange (TFF)Remove Ethanol & Neutralize pHStabilization->DownstreamFinalFinal LNP Product(Sterile Filtered)Downstream->Final

Caption: Microfluidic assembly of LNPs. HDP-OH is dissolved in the organic phase and integrates during the hydrophobic collapse step.[1]

Regulatory & Safety Considerations

  • Toxicology: HDP-OH is generally well-tolerated but, like many ether lipids, can exhibit hemolytic activity at high concentrations.[1] Formulations must be screened for hemolysis if intended for IV administration.[1]

  • Metabolism: Unlike esters, the ether bond is not cleaved by phospholipases (PLA2).[1] It is metabolized via O-alkyl-glycerol monooxygenase (AGMO) in the liver, releasing the fatty alcohol and glycol.[1] This distinct metabolic pathway must be accounted for in ADME studies.

  • Regulatory Status: While not a standard compendial excipient (like Cholesterol), it is a critical component in approved/investigational drug conjugates (e.g., Brincidofovir).[1] Use requires a "Novel Excipient" justification or reference to prior DMFs if available.[1]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][2]

  • Hostetler, K. Y. (2009).[1] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98.[1] [Link]

  • Paltauf, F. (1994).[1] Ether lipids in biomembranes. Chemistry and Physics of Lipids, 74(2), 101-139.[1] [Link]

  • SpectraBase. (2024).[1] this compound Spectral Data. Wiley Science Solutions.[1] [Link]

An In-Depth Technical Guide to Ether Lipid Biosynthesis and the Role of 3-(Hexadecyloxy)propan-1-ol as a Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are critical components of cellular membranes and signaling pathways.[1] Their biosynthesis is a complex, multi-organelle process initiated in peroxisomes and completed in the endoplasmic reticulum. Deficiencies in this pathway are linked to severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP), and alterations in ether lipid levels are implicated in neurodegenerative diseases and cancer.[2][3][4][5] This technical guide provides a comprehensive overview of the ether lipid biosynthetic pathway, detailing the key enzymatic steps and their regulation. Furthermore, it explores the utility of synthetic precursors, specifically focusing on 3-(Hexadecyloxy)propan-1-ol and its analogs, as powerful research tools to bypass enzymatic defects and investigate the downstream biological functions of ether lipids. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ether lipid metabolism and methodologies for its investigation.

The De Novo Biosynthesis of Ether Lipids: A Peroxisomal-ER Axis

The synthesis of ether lipids is a well-defined pathway that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[6][7] This spatial separation underscores the intricate coordination required for their production. The initial, and defining, steps that form the ether bond are exclusively peroxisomal.

Peroxisomal Initiation: The Commitment to Ether Lipid Synthesis

The pathway utilizes dihydroxyacetone phosphate (DHAP), an intermediate from glycolysis, as its initial backbone.[6] Three key enzymatic reactions occur within the peroxisome:

  • Acylation of DHAP: The first step is catalyzed by Glyceronephosphate O-Acyltransferase (GNPAT) , a peroxisomal matrix enzyme.[6][8] GNPAT acylates the sn-1 position of DHAP using a long-chain acyl-CoA, forming 1-acyl-DHAP. This enzyme shows a preference for long-chain saturated acyl-CoAs, such as palmitoyl-CoA (C16:0).[8]

  • Formation of the Ether Bond: This is the hallmark step of the pathway, catalyzed by Alkylglycerone Phosphate Synthase (AGPS) .[6][8][9] AGPS exchanges the acyl group at the sn-1 position of 1-acyl-DHAP for a long-chain fatty alcohol, creating the characteristic ether linkage and forming 1-O-alkyl-DHAP.[6][8] The fatty alcohol substrate is supplied by the fatty acyl-CoA reductase enzymes.

  • Generation of Fatty Alcohols: The long-chain fatty alcohols required by AGPS are generated by the peroxisomal membrane-associated enzyme Fatty Acyl-CoA Reductase 1 (FAR1) .[2][10] FAR1 reduces long-chain acyl-CoAs to their corresponding fatty alcohols. The activity of FAR1 is considered a rate-limiting step in ether lipid synthesis and is subject to feedback regulation by cellular plasmalogen levels.[10][11]

  • Reduction of the Keto Group: The final peroxisomal step is the reduction of the keto group at the sn-2 position of 1-O-alkyl-DHAP by an acyl/alkyl-DHAP reductase . This reaction yields the first stable ether lipid precursor, 1-O-alkyl-glycerol-3-phosphate (AGP) .[6][12]

The initial stages of ether lipid biosynthesis are depicted in the following workflow.

Ether_Lipid_Biosynthesis_Peroxisome Peroxisomal steps of de novo ether lipid biosynthesis. cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) GNPAT GNPAT DHAP->GNPAT AcylCoA Fatty Acyl-CoA AcylCoA->GNPAT FAR1 FAR1 AcylCoA->FAR1 Substrate FattyAlcohol Fatty Alcohol AGPS AGPS FattyAlcohol->AGPS NADPH NADPH Reducer Acyl/Alkyl-DHAP Reductase NADPH->Reducer NADP NADP+ AcylDHAP 1-Acyl-DHAP AcylDHAP->AGPS AlkylDHAP 1-O-Alkyl-DHAP AlkylDHAP->Reducer AGP 1-O-Alkyl-Glycerol-3-Phosphate (AGP) ER To Endoplasmic Reticulum for Maturation AGP->ER GNPAT->AcylDHAP Acylation AGPS->AlkylDHAP Ether Bond Formation (Defining Step) FAR1->FattyAlcohol Reduction Reducer->NADP Reducer->AGP Reduction

Figure 1: Peroxisomal steps of de novo ether lipid biosynthesis.

Endoplasmic Reticulum Maturation

The AGP precursor is then trafficked from the peroxisome to the endoplasmic reticulum for the final maturation steps.[2][3] In the ER, an acyltransferase adds a fatty acid at the sn-2 position, and the phosphate head group is modified (e.g., with phosphocholine or phosphoethanolamine) to produce the final ether-linked phospholipids, such as alkyl-phosphatidylcholines.[12] For plasmalogen synthesis, an additional desaturation step introduces a vinyl-ether bond at the sn-1 position.[7]

This compound: A Molecular Probe for Ether Lipid Research

Investigating the cellular functions of ether lipids often requires methods to manipulate their intracellular concentrations. While genetic approaches like siRNA can reduce synthesis, increasing ether lipid levels can be achieved by providing cells with exogenous precursors that bypass the initial, often rate-limiting, peroxisomal steps.

This compound is a synthetic alkyl glycerol ether. While not a direct intermediate of the de novo pathway, it and its close, more commonly studied analog, sn-1-O-hexadecylglycerol (HG), serve as powerful experimental tools.[9][13] When supplied to cultured cells, these compounds can be taken up and phosphorylated by a cytosolic kinase to form 1-O-hexadecyl-glycerol-3-phosphate (the same as AGP). This allows them to enter the biosynthetic pathway in the ER, bypassing the entire peroxisomal machinery (GNPAT, AGPS, FAR1).[14]

This strategy is invaluable for:

  • Rescuing Genetic Defects: In cell models of RCDP where peroxisomal enzymes are deficient, these precursors can restore the production of downstream ether lipids.

  • Studying Downstream Effects: By specifically increasing the flux through the latter half of the pathway, researchers can isolate and study the functions of mature ether lipids without altering the activity of peroxisomal enzymes. For example, studies have used hexadecylglycerol to demonstrate the role of ether lipids in modulating the release and composition of exosomes.[9]

PropertyValueSource
IUPAC Name 3-hexadecoxypropan-1-olPubChem[15]
Molecular Formula C₁₉H₄₀O₂PubChem[15]
Molecular Weight 300.5 g/mol PubChem[15]
Common Synonyms 1-O-Hexadecyl-1,3-propandiolPubChem[15]
Appearance White to off-white solidGeneric Data
Solubility Soluble in organic solvents (chloroform, methanol)Generic Data

Table 1: Physicochemical Properties of this compound.

Biological Significance and Disease Implications

Ether lipids are not merely structural variants of their ester-linked cousins; their unique chemical bond imparts distinct properties and functions.

  • Structural Roles: The ether bond is more chemically stable and resistant to many phospholipases. Ether lipids, particularly plasmalogens, have a profound impact on membrane fluidity and dynamics. They are integral components of lipid rafts, which are membrane microdomains crucial for organizing cellular signaling.[1][12] Their structure is also thought to facilitate membrane fusion events.[1]

  • Signaling: Certain ether lipids are potent signaling molecules. The most well-known is Platelet-Activating Factor (PAF), an alkyl-ether lipid that mediates a wide range of inflammatory and physiological responses.[7]

  • Antioxidant Function: Plasmalogens, with their vinyl-ether bond, are potent endogenous antioxidants. They can neutralize reactive oxygen species (ROS), thereby protecting other lipids, DNA, and proteins from oxidative damage.[7] This function is particularly critical in tissues with high metabolic activity and oxidative stress, such as the brain and heart.[7]

Disruptions in ether lipid metabolism have severe clinical consequences:

  • Rhizomelic Chondrodysplasia Punctata (RCDP): This rare, fatal genetic disorder is caused by mutations in genes essential for the peroxisomal steps of ether lipid synthesis, such as GNPAT and AGPS.[2][3] Patients are unable to produce ether lipids, leading to skeletal abnormalities, severe intellectual disability, and respiratory complications.[3]

  • Neurodegenerative Diseases: A consistent finding in Alzheimer's disease (AD) is a significant reduction in plasmalogen levels in the brain.[16] This loss is thought to contribute to the pathology by increasing oxidative stress and disrupting membrane function.[12]

  • Cancer: Many aggressive tumors exhibit elevated levels of ether lipids.[4][5] The enzyme AGPS is often upregulated in cancer cells, and this metabolic shift is believed to alter membrane properties and signaling pathways in a way that fuels cancer pathogenicity.[4][5]

Methodologies for the Investigation of Ether Lipids

A robust experimental workflow is essential for the accurate study of ether lipids. The following diagram and protocols outline a standard approach for the analysis of ether lipids in a cell culture model.

Experimental_Workflow General workflow for lipidomic analysis of ether lipids. start Start: Cultured Cells treatment Step 1: Experimental Treatment (e.g., Drug, siRNA, or Precursor like this compound) start->treatment harvest Step 2: Cell Harvesting (Scraping/Trypsinization) treatment->harvest extraction Step 3: Lipid Extraction (e.g., Folch or MTBE method) harvest->extraction analysis Step 4: LC-MS/MS Analysis extraction->analysis data_proc Step 5: Data Processing (Peak Integration, Normalization) analysis->data_proc bioinformatics Step 6: Bioinformatics & Statistical Analysis (Pathway analysis, Volcano plots) data_proc->bioinformatics end End: Biological Interpretation bioinformatics->end

Sources

Technical Guide: The Stability Mechanics of the Ether Linkage in 3-(Hexadecyloxy)propan-1-ol

[1]

Executive Summary

This technical guide analyzes the physiochemical and metabolic stability of 3-(Hexadecyloxy)propan-1-ol , a monoalkyl ether lipid analogue.[1] Unlike conventional ester-based lipids (e.g., glycerophospholipids), this molecule derives its robust stability from the C–O–C ether linkage at the 3-position. This structural feature confers absolute resistance to hydrolytic cleavage by phospholipases (PLA1/PLA2) and significant resilience against acid/base hydrolysis.[1]

For researchers in drug delivery, this molecule represents a "stealth" lipid anchor—capable of stabilizing liposomal formulations in harsh environments (e.g., gastric fluid, lysosomal compartments) where ester-based lipids fail. However, biological persistence is not infinite; this guide also details the specific metabolic susceptibility to Alkylglycerol Monooxygenase (AGMO) , the sole enzymatic pathway capable of degrading this ether bond.

The Chemical Physics of the Ether Bond

The core stability of this compound arises from the fundamental difference in bond energy and electronic structure between ether and ester linkages.

Electronic Stabilization vs. Ester Hydrolysis

In standard lipids, the ester bond (


1

In contrast, the ether linkage (

1
  • Bond Dissociation Energy: The C–O bond in an ether is approximately 360 kJ/mol , comparable to a C–C bond, whereas the ester bond is electronically activated for cleavage.

  • Steric Shielding: The hexadecyl chain (C16) provides a hydrophobic shield, further reducing the probability of protonation at the oxygen atom in aqueous environments.

Comparative Stability Data

The following table summarizes the stability profile under stress conditions relative to a standard ester lipid (e.g., Palmitoyl-propanol).

Stress ConditionEster Linkage (Standard Lipid)Ether Linkage (3-Hexadecyloxypropan-1-ol)Mechanism of Failure (Ester)
Acid (pH 1.2, 37°C) Rapid Hydrolysis (

hrs)
Stable (> 24 hrs)Acid-catalyzed nucleophilic acyl substitution
Base (pH 10, 25°C) Saponification (Minutes)Stable (Indefinite)Base-catalyzed hydrolysis (Irreversible)
Phospholipase A1/A2 Enzymatic CleavageTotal Resistance Enzyme active site requires carbonyl motif
Oxidation (ROS) Susceptible (if unsaturated)Resistant (Ether bond intact)Ether oxygen is poor target for ROS

Biological Fate: The AGMO Pathway

While chemically robust, the ether bond is not biologically inert. Nature has evolved a specific "scavenger" pathway to prevent the accumulation of ether lipids: Alkylglycerol Monooxygenase (AGMO) .

The "Achilles Heel" Mechanism

AGMO is a tetrahydrobiopterin (

12
  • Substrate Specificity: AGMO typically targets alkylglycerols. This compound, structurally mimicking a lyso-alkylglycerol (but lacking the C2-OH), is a potential substrate, though likely processed at a slower rate than native chimyl/batyl alcohols due to the missing hydroxyl "handle" for enzyme binding affinity.[1]

  • Metabolic Products:

    • Hexadecanal: Rapidly oxidized to Palmitic Acid by Fatty Aldehyde Dehydrogenase (FALDH).[1]

    • 1,3-Propanediol: Excreted or metabolized.[1]

Visualization of Stability Pathways

The following diagram illustrates the divergent fates of Ester vs. Ether lipids in biological systems.

StabilityPathwaysEsterLipidEster Lipid(Carbonyl Present)AcidAcidic pH / LipasesEsterLipid->AcidEtherLipidThis compound(Ether Linkage)EtherLipid->AcidAGMOAGMO Enzyme(Endoplasmic Reticulum)EtherLipid->AGMOSpecific MetabolismHydrolysisRapid Hydrolysis(Cleavage)Acid->HydrolysisNucleophilic AttackStableStructurally Intact(Stealth Mode)Acid->StableResistantOxidationOxidative Cleavage(Fatty Aldehyde + Diol)AGMO->OxidationBH4 + O2 Required

Caption: Comparative stability pathways. The ether linkage evades acid/lipase hydrolysis but is susceptible to specific oxidative cleavage by AGMO.

Experimental Validation Protocols

To validate the stability claims of this compound in a drug development context, the following self-validating protocols are recommended.

Protocol A: Accelerated Acid Hydrolysis Stress Test

Purpose: To quantify chemical stability under simulated gastric conditions.

  • Preparation: Dissolve this compound (1 mg/mL) in Ethanol/0.1N HCl (1:1 v/v). Prepare a control using Glyceryl Monopalmitate (Ester).[1]

  • Incubation: Heat samples to 60°C in a sealed vial for 0, 4, 8, and 24 hours.

  • Extraction: Neutralize with 0.1N NaOH. Extract lipids using the Bligh-Dyer method (Chloroform:Methanol).[1]

  • Analysis: Analyze via LC-MS/MS (Reverse phase C18 column).

    • Success Criteria: Ether lipid peak area remains >95% of T0 value at 24 hours.[1] Ester lipid shows >50% degradation.[1]

Protocol B: Microsomal AGMO Stability Assay

Purpose: To determine metabolic half-life and AGMO susceptibility.[1]

  • System: Rat or Human Liver Microsomes (RLM/HLM).[1]

  • Cofactors: NADPH (1 mM) and Tetrahydrobiopterin (BH4, 50 µM) . Note: Most standard microsomal assays omit BH4.[1] You MUST add BH4 to activate AGMO.

  • Reaction:

    • Incubate 10 µM test compound with microsomes (0.5 mg protein/mL) at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

  • Control: Run parallel incubation with 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol) as a positive control for AGMO activity.

  • Data Output: Plot % remaining vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Implications for Drug Delivery

The ether linkage in this compound offers specific advantages for lipid nanoparticle (LNP) and liposome formulations:

  • Oral Bioavailability: The resistance to gastric acid and pancreatic lipases allows ether-lipid-based carriers to survive the stomach and upper duodenum intact, facilitating lymphatic uptake.

  • Membrane Rigidity: The lack of the carbonyl dipole reduces water penetration into the lipid bilayer interface. This results in "tighter" packing and reduced leakage of encapsulated hydrophilic drugs compared to ester-lipid liposomes.[1]

  • Serum Circulation: Resistance to serum phospholipases prevents premature destabilization of the carrier in the bloodstream.

Formulation Workflow

The following Graphviz diagram outlines the logic for selecting this ether lipid in formulation design.

FormulationLogicRequirementTarget Requirement:Oral Delivery or Long CirculationSelectionSelect Lipid Anchor:This compoundRequirement->SelectionMechanismMechanism:Ether Bond StabilitySelection->MechanismResult1Gastric Survival(pH < 2)Mechanism->Result1Result2Lipase Evasion(No PLA2 Activity)Mechanism->Result2OutcomeEnhanced Bioavailability& Reduced LeakageResult1->OutcomeResult2->Outcome

Caption: Decision logic for utilizing this compound in LNP formulations to enhance stability.

References

  • Paltauf, F. (1994).[1] Ether lipids in biological and model membranes. In Ether Lipids (pp. 41-62).[1] Academic Press.[1] 3[1][2][3][4][5][6]

  • Watschinger, K., & Werner, E. R. (2013). Alkylglycerol Monooxygenase. In Encyclopedia of Biological Chemistry. National Institutes of Health (NIH) / PubMed Central.[1] 7

  • Brdulak, A., et al. (2022). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System.[1] Materials, 15(19), 6995.[8] 8[1][3]

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] 1

  • Tristram-Nagle, S., et al. (2014).[1] Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal.[1] 9

The In Vivo Odyssey of 3-(Hexadecyloxy)propan-1-ol Based Carriers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Biological Maze

In the intricate landscape of advanced drug delivery, lipid-based carriers have emerged as a cornerstone technology, offering unparalleled versatility in encapsulating and transporting therapeutic payloads. Among these, carriers formulated with 3-(Hexadecyloxy)propan-1-ol, a 1-O-alkyl-glycerol, present a unique profile of stability and biocompatibility. Understanding the in vivo fate of these carriers is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the absorption, distribution, metabolism, and excretion (ADME) of this compound based carriers. We will explore the underlying biochemical principles, present field-proven methodologies for their investigation, and offer insights into the interpretation of the resulting data.

The Molecular Blueprint: Understanding this compound and its Role in Carrier Systems

This compound is a saturated 1-O-alkyl-glycerol. Its structure, characterized by a stable ether linkage between the C16 alkyl chain and the glycerol backbone, confers significant resistance to enzymatic degradation by lipases, which readily cleave the ester bonds found in many other lipid-based systems.[1][2] This inherent stability is a key rationale for its use in drug delivery, as it can protect the carrier and its payload from premature degradation in the gastrointestinal tract and bloodstream.[1]

When formulated into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), this compound contributes to the solid lipid matrix. The physicochemical properties of these carriers, including particle size, surface charge, and the presence of surface modifications like PEGylation, are critical factors that dictate their interaction with biological systems and, consequently, their in vivo journey.[1][3]

The Journey Begins: Absorption and Distribution

The route of administration is the first determinant of a carrier's path. While intravenous injection provides direct access to the systemic circulation, oral delivery remains the most preferred route for patient compliance.[4]

Oral Administration: A Battle Against Digestion

Upon oral ingestion, this compound based carriers face the harsh environment of the gastrointestinal (GI) tract. While the ether linkage provides a degree of protection, some degradation by lipases can still occur.[1][4] The surviving nanoparticles can be absorbed through the intestinal lumen. The improved oral absorption of drugs encapsulated in lipid nanoparticles is often attributed to the byproducts of lipolysis, which can increase the residence time in the GI tract, stimulate biliary and pancreatic secretions, and promote lymphatic transport.[4] Intact nanoparticles can also be taken up and transported across the GI tract.[4]

Systemic Circulation and Organ Biodistribution

Once in the bloodstream, the fate of the nanoparticles is largely governed by their physicochemical properties and their interaction with blood components.[1]

  • Particle Size: This is a critical factor influencing biodistribution. Nanoparticles with a diameter greater than 200 nm are rapidly cleared by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[3] Smaller nanoparticles, typically under 150 nm, can evade this rapid clearance and exhibit longer circulation times.[3] The kidneys are capable of filtering out very small nanoparticles, with an effective size cutoff of around 10 nm.[3]

  • Surface Properties: Unmodified nanoparticles are often opsonized by plasma proteins, marking them for clearance by phagocytic cells.[5] Surface modification with hydrophilic polymers like polyethylene glycol (PEG), a process known as PEGylation, creates a "stealth" effect that reduces opsonization and prolongs circulation half-life.[6]

The primary organs of accumulation for intravenously administered lipid nanoparticles are the liver and spleen.[3][6] This is a consequence of the high concentration of phagocytic cells in these organs, which are responsible for clearing foreign particles from the blood.[5]

Below is a logical diagram illustrating the factors influencing the biodistribution of lipid-based nanoparticles.

cluster_0 Nanoparticle Properties cluster_1 Biological Interactions cluster_2 In Vivo Fate Size Particle Size Opsonization Opsonization Size->Opsonization affects Surface Surface Properties (e.g., PEGylation) Surface->Opsonization reduces MPS Mononuclear Phagocyte System (MPS) Uptake Opsonization->MPS promotes Clearance Rapid Clearance MPS->Clearance leads to Biodistribution Organ Biodistribution (Liver, Spleen) MPS->Biodistribution determines Circulation Prolonged Circulation Circulation->Biodistribution influences

Caption: Factors influencing nanoparticle biodistribution.

The Metabolic Crossroads: Biotransformation of this compound

As a 1-O-alkyl-glycerol, this compound can be metabolized by the body. It can serve as a precursor for the synthesis of more complex ether lipids, such as plasmalogens and platelet-activating factor (PAF).[7] The enzymatic machinery for ether lipid metabolism is present in various tissues.

The key metabolic steps involve:

  • Phosphorylation: The free hydroxyl group on the glycerol backbone can be phosphorylated to form 1-O-hexadecyl-sn-glycerol-3-phosphate.

  • Acylation: Fatty acids can be attached to the sn-2 and/or sn-3 positions of the glycerol backbone.

  • Headgroup Addition: Various polar headgroups can be added to the phosphate group, leading to the formation of different classes of ether phospholipids.

Conversely, the ether bond can be cleaved by specific enzymes, such as alkylglycerol monooxygenase, although this process is generally slower than the cleavage of ester bonds.[8] The breakdown products, hexadecanol and glycerol, can then enter their respective metabolic pathways.

The following diagram illustrates the potential metabolic pathways of 1-O-alkyl-glycerols.

Alkylglycerol 1-O-Alkyl-glycerol (e.g., this compound) Phosphorylation Phosphorylation Alkylglycerol->Phosphorylation Cleavage Ether Bond Cleavage (Alkylglycerol Monooxygenase) Alkylglycerol->Cleavage Acylation Acylation Phosphorylation->Acylation Headgroup Headgroup Addition Acylation->Headgroup Ether_Phospholipids Ether Phospholipids (e.g., Plasmalogens, PAF) Headgroup->Ether_Phospholipids Fatty_Alcohol Fatty Alcohol Cleavage->Fatty_Alcohol Glycerol Glycerol Cleavage->Glycerol Metabolism Further Metabolism Fatty_Alcohol->Metabolism Glycerol->Metabolism Start Start: Nanoparticle Formulation Chelator Chelator Conjugation (if necessary) Start->Chelator Radiolabeling Radiolabeling with 99mTc Chelator->Radiolabeling Purification Purification (Size Exclusion Chromatography) Radiolabeling->Purification Administration In Vivo Administration Purification->Administration Imaging SPECT/CT Imaging Administration->Imaging Biodistribution Quantitative Biodistribution (Gamma Counting) Imaging->Biodistribution End End: Data Analysis Biodistribution->End

Sources

Methodological & Application

Application Note: Protocol for Preparing 3-(Hexadecyloxy)propan-1-ol Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

3-(Hexadecyloxy)propan-1-ol (CAS: 9035-85-2 or 23377-40-4) is a lipophilic ether lipid analog characterized by a 16-carbon saturated tail attached to a propanol headgroup via an ether linkage.[1] Unlike Chimyl alcohol (1-O-hexadecyl-sn-glycerol), which contains a glycerol backbone with two hydroxyl groups, this compound is a mono-alcohol.[1]

This structural distinction is critical. The molecule serves as a vital building block in the synthesis of lipid-drug conjugates (LDCs) , specifically alkoxyalkyl prodrugs like HDP-Cidofovir (Brincidofovir), where the lipid tail facilitates oral bioavailability and cellular uptake of the antiviral phosphonate [1, 2].[1] It also functions as a non-ionic surfactant in biophysical membrane studies.[1]

This protocol outlines the standardized procedure for preparing high-purity stock solutions, addressing the compound's specific solubility challenges due to its amphiphilic nature and high molecular weight (


 chain).[1]

Physicochemical Properties & Solubility Profile[1][2]

Before preparation, verify the compound identity to avoid confusion with glycerol-based ether lipids.

Table 1: Chemical Specifications
PropertySpecification
Compound Name This compound
Synonyms 3-hexadecyloxy-1-propanol; HDP-OH; Cetyl propyl ether alcohol
Formula

Molecular Weight 300.52 g/mol
Physical State Waxy white solid or crystalline powder
LogP ~7.6 (Highly Lipophilic)
Storage (Solid) -20°C, desiccated, protected from light
Solubility Assessment

Due to the long hexadecyl chain, the compound exhibits poor water solubility and requires organic solvents.[1]

SolventSolubility RatingMax Conc.Application
Chloroform (

)
Excellent >100 mMChemical synthesis, long-term storage, lipid film formation.[1]
Ethanol (EtOH) Good (Warm) 50 mMCell culture (compatible with <1% v/v final conc.), liposome prep.[1]
DMSO Moderate 10–25 mMHigh-throughput screening (HTS).[1] Note: May solidify at RT if saturated.[1]
Water Insoluble N/ACauses immediate precipitation.[1]

Protocol: Preparation of Stock Solutions

Materials Required[1][2][4][5][6][7][8][9][10]
  • Reagent: this compound (>98% purity).[1]

  • Solvent: Anhydrous Ethanol (≥99.5%) or Chloroform (HPLC Grade).[1]

  • Vessels: Borosilicate glass vials with Teflon-lined caps (Avoid polystyrene plastics as lipids can leach plasticizers).[1]

  • Equipment: Analytical balance, water bath (45°C), vortex mixer, nitrogen/argon gas stream.[1]

Method A: Biological Stock (Ethanol) - 50 mM

Recommended for cell culture treatments where chloroform is toxic.[1]

  • Calculation: To prepare 10 mL of a 50 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~150.3 mg of the waxy solid into a pre-tared 20 mL glass scintillation vial. Note: The solid may be sticky.[1] Use a stainless steel spatula.

  • Solubilization: Add 10 mL of Anhydrous Ethanol. Observation: The solid will likely not dissolve immediately at room temperature.[1]

  • Thermal Activation: Place the capped vial in a 45°C water bath for 5–10 minutes. Vortex every 2 minutes. Endpoint: Solution must be completely clear and colorless.[1] If turbidity persists, sonicate for 30 seconds.

  • Aliquoting & Storage: While warm, aliquot into small glass vials (e.g., 500 µL). Flush the headspace with Nitrogen or Argon gas to prevent oxidation of the ether linkage.[1] Cap tightly and store at -20°C .

Method B: Chemical Stock (Chloroform) - 100 mM

Recommended for liposome preparation or synthetic chemistry.[1]

  • Weighing: Weigh 300.5 mg of reagent into a glass vial.

  • Dissolution: Add 10 mL of Chloroform.

  • Mixing: Vortex briefly. The compound should dissolve rapidly at room temperature due to high lipophilicity.[1]

  • Storage: Store at -20°C in Teflon-lined glass vials. Ensure the cap is extremely tight to prevent solvent evaporation.[1]

Workflow Visualization

StockPreparation Start Start: this compound (Waxy Solid) Weigh Weigh Reagent (Glass Vial Only) Start->Weigh Choice Select Application Weigh->Choice BioPath Biological Assay (Cell Culture) Choice->BioPath Low Toxicity Needed ChemPath Liposome/Synthesis Choice->ChemPath High Solubility Needed SolventA Add Anhydrous Ethanol (Target: 50 mM) BioPath->SolventA Heat Heat to 45°C + Vortex (Critical Step) SolventA->Heat Check Visual Inspection: Clear Solution? Heat->Check Sonic Sonicate (30s) Check->Sonic Turbid Storage Aliquot & Store (-20°C, Glass, Inert Gas) Check->Storage Clear Sonic->Check SolventB Add Chloroform (Target: 100 mM) ChemPath->SolventB MixB Vortex at RT SolventB->MixB MixB->Storage

Figure 1: Decision tree for solvent selection and solubilization workflow based on downstream application.[1]

Usage & Quality Control

Dilution into Aqueous Media (Cell Culture)

When introducing the ethanolic stock to cell culture media:

  • Pre-warm the culture media to 37°C.

  • Pre-warm the ethanolic stock to 37°C to prevent "shock precipitation" upon contact with the aqueous phase.

  • Add the stock dropwise to the media while swirling rapidly.[1]

  • Limit: Ensure final Ethanol concentration is <0.5-1.0% to avoid solvent toxicity.

    • Example: To achieve 50 µM final concentration, dilute 1 µL of 50 mM stock into 1 mL of media.[1]

Troubleshooting
  • Precipitation: If white flakes appear upon thawing, the lipid has crystallized.[1] Do not use. Re-heat the vial to 45°C and vortex until completely redissolved.

  • Evaporation: If the stock volume decreases significantly during storage (common with Chloroform), the concentration is no longer accurate.[1] Discard or re-quantify by weight (evaporate solvent and re-weigh residue).[1]

Verification

For critical assays, verify the integrity of the ether linkage using Thin Layer Chromatography (TLC) .[1]

  • Mobile Phase: Hexane:Ethyl Acetate (80:20).[1]

  • Visualization: Iodine vapor or Phosphomolybdic acid (PMA) stain.[1] The ether lipid should migrate as a single spot distinct from degradation products (e.g., free fatty alcohols).[1]

References

  • PubChem. (2025).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Beadle, J. R., et al. (2006).[1] Synthesis and Antiviral Activity of Alkoxyalkyl Derivatives of Acyclic Nucleoside Phosphonates. Journal of Medicinal Chemistry. (Describing the use of hexadecyloxypropyl conjugates). Available at: [Link]

  • Hostetler, K. Y. (2009).[1] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity. Antiviral Research. Available at: [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 3-(Hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Hexadecyloxy)propan-1-ol, also known as 1-O-Hexadecyl-1,3-propandiol, is a long-chain alkoxypropanol with the molecular formula C₁₉H₄₀O₂ and a molecular weight of 300.5 g/mol .[1] Its amphiphilic nature, stemming from a long hydrophobic hexadecyl chain and a polar propanediol head group, makes it a subject of interest in various fields. It is utilized in cosmetics as a surfactant, skin-conditioning agent, emollient, and emulsifying agent.[1] In pharmaceutical and drug development research, related ether lipid structures are investigated for their roles in cellular signaling and as potential drug delivery vehicles.[2]

Accurate and robust quantification of this compound is critical for formulation development, quality control, pharmacokinetic studies, and ensuring product safety. This guide provides detailed analytical methodologies for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), tailored for researchers, scientists, and drug development professionals.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality Behind Experimental Choices

Direct GC analysis of this compound is challenging due to its polar hydroxyl group, which leads to poor peak shape, thermal instability, and potential adsorption onto the chromatographic column. To overcome these issues, derivatization is a mandatory step to enhance the analyte's volatility and thermal stability.[3] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is the most common and effective derivatization technique for this purpose.[4] This chemical modification reduces the polarity and boiling point of the analyte, resulting in improved chromatographic separation and detection.[3]

The following protocol details a robust GC-MS method for the analysis of this compound following silylation.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Derivatization Silylation with BSTFA + 1% TMCS Drydown->Derivatization Heating Heat at 70°C for 30 min Derivatization->Heating GC_Injection GC Injection Heating->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the GC-MS quantification of this compound.

Detailed Protocol: GC-MS Quantification

1. Derivatization (Silylation)

This protocol is adapted from methodologies for derivatizing long-chain alcohols.[4]

  • Step 1: Ensure the extracted sample containing this compound is completely dry. Place the sample in a 2 mL autosampler vial.

  • Step 2: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.

  • Step 3: Cap the vial tightly and vortex for 30 seconds.

  • Step 4: Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Step 5: Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for method development.[5]

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 320°C- Hold: 5 min at 320°C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions m/z 103 (base peak for TMS-derivatized primary alcohol), m/z 73 (TMS group), and a molecular ion fragment.

3. Data Analysis and Quantification

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent. Derivatize the standards using the same procedure as the samples.

  • Quantification: Generate a calibration curve by plotting the peak area of the target analyte against its concentration. The concentration of this compound in the samples is then determined from this curve. An internal standard (e.g., a deuterated analog or a similar long-chain alcohol not present in the sample) should be used to improve accuracy and precision.

II. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

Causality Behind Experimental Choices

HPLC-MS/MS offers high sensitivity and specificity for the analysis of this compound without the need for derivatization. This is particularly advantageous for complex biological matrices. Reversed-phase liquid chromatography (RPLC) is the preferred separation mode, utilizing a C18 or C8 stationary phase to retain the hydrophobic hexadecyl chain.[6] The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile and isopropanol, which allows for the efficient elution of the analyte.[6]

Electrospray ionization (ESI) is the most suitable ionization technique for this molecule, typically in positive ion mode, forming protonated molecules ([M+H]⁺) or adducts with salts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow for HPLC-MS/MS Analysis

HPLC-MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Ionization ESI+ Ionization Separation->Ionization MSMS_Detection MS/MS Detection (MRM) Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for the HPLC-MS/MS quantification of this compound.

Detailed Protocol: HPLC-MS/MS Quantification

1. HPLC Instrumentation and Parameters

This method is based on established lipidomics workflows.[6][7]

ParameterRecommended Setting
HPLC System Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
Column Temp. 55°C
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Gradient - 0-2 min: 30% B- 2-12 min: Linear gradient to 100% B- 12-15 min: Hold at 100% B- 15.1-18 min: Return to 30% B and equilibrate
Injection Volume 5 µL

2. MS/MS Instrumentation and Parameters

ParameterRecommended Setting
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S)
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion [M+H]⁺: m/z 301.3Product Ions: m/z 77.1 (C₃H₉O₂⁺), m/z 59.1 (C₂H₇O⁺)Precursor Ion [M+NH₄]⁺: m/z 318.3Product Ions: m/z 301.3 ([M+H]⁺), m/z 77.1

Note: The exact m/z values and collision energies for MRM transitions should be optimized by infusing a standard solution of this compound.

III. Sample Preparation Protocols

The choice of sample preparation technique is crucial for accurate quantification and depends on the sample matrix.[8]

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma)

This method is a modification of the Folch and Bligh & Dyer methods, widely used in lipidomics.[9][10]

  • Step 1: To 100 µL of plasma in a glass tube, add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture.

  • Step 2: Add an appropriate amount of internal standard.

  • Step 3: Vortex vigorously for 2 minutes.

  • Step 4: Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Step 5: Centrifuge at 2000 x g for 10 minutes.

  • Step 6: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

  • Step 7: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Step 8: The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for HPLC-MS/MS analysis (e.g., 100 µL of mobile phase).

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can provide more reproducible and cleaner extracts compared to LLE, especially for complex matrices.[11][12]

  • Step 1: Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water.

  • Step 2: Sample Loading: Dilute the sample (e.g., 1 mL of a liquid formulation or a pre-extracted biological fluid) with water and load it onto the conditioned SPE cartridge.

  • Step 3: Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50, v/v) to remove polar interferences.

  • Step 4: Elution: Elute the this compound with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and proceed with derivatization or reconstitution as described for LLE.

IV. Method Performance and Quantitative Data

The following table summarizes expected performance characteristics for methods analyzing long-chain lipids, which can serve as a benchmark during method validation for this compound.

Analytical MethodAnalyte ClassMatrixLODLOQLinearity (R²)Recovery (%)Reference
GC-MSLong-chain Fatty AcidsWater37.7 - 87.6 µg/L->0.99-[13]
HPLC-MS/MSSignaling LipidsPlasma0.1 - 91.9 pM0.3 - 306.2 pM>0.99-[14]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument and matrix. The values presented are for structurally related compounds and should be experimentally determined for this compound.

V. References

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). PubMed. Available at: [Link]

  • A comprehensive UHPLC-MS/MS method for metabolomics profiling of signaling lipids: Markers of oxidative stress, immunity and inflammation. (n.d.). ResearchGate. Available at: [Link]

  • GC Used in Alcohol Profiling to Keep Consumers Safe. (2018). Peak Scientific. Available at: [Link]

  • Statistical evaluation of an analytical GC/MS method for the determination of long chain fatty acids. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Methods. (2018). Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Available at: [Link]

  • The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. (n.d.). ResearchGate. Available at: [Link]_

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PubMed. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. Available at: [Link]

  • Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1. (2016). National Institutes of Health. Available at: [Link]

  • Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. (n.d.). ResearchGate. Available at: [Link]

  • A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. (n.d.). National Institutes of Health. Available at: [Link]

  • Update on solid-phase extraction for the analysis of lipid classes and related compounds. (n.d.). ResearchGate. Available at: [Link]

  • Targeted Metabolomics and Lipidomics. (n.d.). Waters. Available at: [Link]

  • Solid-phase extraction columns in the analysis of lipids. (n.d.). AOCS. Available at: [Link]

  • HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress. (2016). Semantic Scholar. Available at: [Link]

  • Development of a spectrophotometric technique for the quantitative determination of ademol. (2023). National University of Pharmacy. Available at: [Link]

  • Plasma Lipid Extraction Protocols for Lipidomics. (n.d.). Frontiers. Available at: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (1989). MDPI. Available at: [Link]

  • Bulk Untargeted LC-MS/MS Lipidomics. (2023). Protocols.io. Available at: [Link]

  • Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. (n.d.). PubMed. Available at: [Link]

Sources

3-(Hexadecyloxy)propan-1-ol for cationic liposome preparation in gene delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Ether-Lipid Formulations for Gene Delivery Subject: Utilizing 3-(Hexadecyloxy)propan-1-ol in Cationic Liposome Engineering

Part 1: Executive Summary & Scientific Rationale

This compound (CAS: 9035-85-2), often referred to as Cetyl Propyl Ether or HDP-Alcohol, represents a critical class of ether-linked lipids in the development of non-viral gene delivery vectors. Unlike conventional ester-linked lipids (e.g., DOTAP, DOPE) which are susceptible to rapid hydrolysis by serum esterases, the ether linkage in this compound provides superior chemical and biological stability.

Core Applications:

  • Fusogenic Helper Lipid: Due to its single-chain amphiphilic nature and hydroxyl headgroup, it functions as a fusogenic co-lipid, modulating membrane curvature and facilitating endosomal escape—a rate-limiting step in transfection.

  • Precursor for Cationic Lipids: It serves as the hydrophobic scaffold for synthesizing advanced cationic lipids (e.g., AHHP) that combine ether stability with pH-sensitive headgroups.

Why Use This Reagent?

  • Serum Stability: The ether bond (

    
    ) is resistant to phospholipases and esterases found in blood plasma, extending the circulation half-life of the lipoplex.
    
  • Membrane Fluidity: As a mono-alkyl lipid, it acts as an "edge activator," increasing the flexibility of the lipid bilayer and enhancing fusion with the endosomal membrane.

Part 2: Material Science & Properties

Table 1: Physicochemical Specifications

PropertySpecificationCritical Note
Chemical Formula

Mono-ether lipid structure.
Molecular Weight 300.52 g/mol Low MW facilitates rapid membrane intercalation.
Solubility Chloroform, Ethanol, MethanolInsoluble in water. Must be dissolved in organic solvent for thin-film formation.
CMC ~0.1 mMActs as a surfactant; excess can disrupt vesicles (micelle formation).
Stability High (Ether linkage)Resistant to hydrolysis; stable at wide pH ranges (4–10).
Function Helper Lipid / FusogenModulates

phase transition for DNA release.

Part 3: Experimental Protocol

Workflow: Cationic Liposome Formulation via Thin-Film Hydration

This protocol describes the preparation of a cationic liposome formulation where This compound is used as a stabilizing helper lipid alongside a primary cationic lipid (e.g., DOTAP).

Reagents Required:

  • Cationic Lipid: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) or equivalent.

  • Helper Lipid: this compound.[1][2][3]

  • Stabilizer (Optional): Cholesterol (for rigidity) or PEG-Lipid (for stealth).

  • Solvents: Chloroform (HPLC Grade), Methanol.

  • Hydration Buffer: HEPES (20mM, pH 7.4) or D5W (5% Dextrose in Water).

Step-by-Step Methodology:

1. Molar Ratio Calculation

  • Standard Formulation: 50:40:10 (Cationic Lipid : Cholesterol : Helper Lipid).

  • Note: Unlike double-chain helper lipids (DOPE), this compound is single-chain. Keep its molar fraction below 20% to prevent micellization and membrane solubilization.

  • Target Concentration: 10 mM Total Lipid.

2. Thin Film Formation

  • Dissolve lipids in Chloroform:Methanol (9:1 v/v) in a round-bottom flask.

  • Critical Step: Ensure complete dissolution. The ether lipid may require slight warming (

    
    ).
    
  • Evaporate solvent using a Rotary Evaporator:

    • Pressure: 150 mbar decreasing to 20 mbar.

    • Temperature:

      
       (Above phase transition temperature).
      
    • Duration: 30-60 mins until a dry, translucent film forms.

  • Desiccation: Place the flask under high vacuum overnight to remove trace solvent residues (cytotoxic).

3. Hydration

  • Add pre-warmed (

    
    ) HEPES buffer to the lipid film.
    
  • Vortexing: Vigorously vortex for 1-2 minutes until the film is completely detached.

  • Result: Multilamellar Vesicles (MLVs) – suspension will appear milky.

4. Sizing (Extrusion)

  • Pass the suspension through polycarbonate membranes (100 nm pore size) using a mini-extruder.

  • Cycles: 11-21 passes.

  • Endpoint: Solution becomes translucent/opalescent (indicating formation of Small Unilamellar Vesicles, SUVs).

5. Lipoplex Formation (Gene Loading) [2][4]

  • Dilute DNA/RNA in buffer.

  • Mix Liposomes with Nucleic Acid at desired N/P ratio (typically 4:1 to 10:1).

  • Incubate at Room Temperature for 15-30 minutes.

Part 4: Visualization of Workflow

LiposomeProtocol Start Raw Materials (DOTAP + this compound) Dissolve Solvent Dissolution (CHCl3 : MeOH 9:1) Start->Dissolve Evap Rotary Evaporation (Thin Film Formation) Dissolve->Evap 40°C, Vacuum Vacuum Desiccation (Remove Solvent Residues) Evap->Vacuum Hydrate Hydration (HEPES Buffer, 50°C) Vacuum->Hydrate Vortex Vortexing (Formation of MLVs) Hydrate->Vortex Extrude Extrusion (100nm) (Formation of SUVs) Vortex->Extrude 11-21 Passes QC Quality Control (DLS, Zeta Potential) Extrude->QC Complex Lipoplex Formation (Mix with DNA/RNA) QC->Complex Validated Batch

Figure 1: Critical Process Flow for Ether-Lipid Liposome Formulation. Colors indicate critical control points (Red/Green).

Part 5: Quality Control & Characterization

To ensure scientific integrity, every batch must be validated against these Critical Quality Attributes (CQAs):

AttributeMethodAcceptance CriteriaRationale
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)80 – 140 nmSizes >200nm are cleared rapidly by the RES (liver/spleen).
Polydispersity Index (PDI) DLS< 0.20Indicates a monodisperse population; high PDI suggests aggregation.
Zeta Potential Electrophoretic Mobility+20 to +50 mVPositive charge is required for DNA binding and cell membrane interaction.
Encapsulation Efficiency RiboGreen / PicoGreen Assay> 85%Ensures the gene payload is protected inside the liposome.

Part 6: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Precipitation during hydration Lipid film not fully dried or buffer too cold.Ensure buffer is > Tm of the lipid mix (

). Dry film longer.
High PDI (>0.3) Incomplete extrusion or lipid aggregation.Increase extrusion passes. Check lipid compatibility (reduce Helper Lipid %).
Low Transfection Efficiency Liposomes too stable (poor release).Increase this compound ratio (fusogenicity) or add DOPE.
Cytotoxicity Excess cationic charge or solvent residue.Dialyze liposomes to remove trace solvents. Lower N/P ratio.

References

  • Brezesinski, G., et al. (2007). Physicochemical Investigation of a Lipid with a New Core Structure for Gene Transfection: 2-Amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol.[2][5] Langmuir. Retrieved from [Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4][6][7] Molecular Therapy.[4] Retrieved from [Link]

Sources

3-(Hexadecyloxy)propan-1-ol in solid lipid nanoparticle (SLN) production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Hexadecyloxy)propan-1-ol in Solid Lipid Nanoparticle (SLN) Production

Executive Summary

This guide details the strategic application of This compound (CAS: 9035-85-2), often referred to as a chimyl alcohol analog or cetyl propyl ether, in the production of Solid Lipid Nanoparticles (SLNs).[1] Unlike standard triglycerides (e.g., tristearin) used in SLN matrices, this ether-lipid offers unique resistance to enzymatic hydrolysis and superior membrane permeability.[1]

Its primary utility in SLN formulation is twofold:

  • Matrix Modifier: It acts as a crystal lattice modifier in binary lipid mixtures to prevent drug expulsion during storage (a common failure mode in SLNs).[1]

  • Lipid-Drug Conjugate (LDC) Precursor: It serves as a lipidizing alcohol to convert hydrophilic small molecules (e.g., nucleoside phosphonates) into lipophilic prodrugs, enabling their entrapment within the SLN core.[1]

Material Attributes & Mechanistic Insight

Physicochemical Profile
  • Chemical Structure: An amphiphilic ether lipid consisting of a C16 (hexadecyl) tail linked to a propanol head group via an ether bond.[1]

  • Molecular Weight: ~300.52 g/mol .[1][2][3][4]

  • Physical State: Waxy solid/semi-solid at room temperature (Melting Point ~40–50°C, dependent on purity/polymorph).[1]

  • LogP: ~7.5 (Highly Lipophilic).[1]

Why Use This Ether Lipid?

Standard SLNs made of glycerides (esters) are susceptible to rapid degradation by endogenous lipases (e.g., pancreatic lipase).[1] this compound contains an ether linkage , which is metabolically stable.[1]

Mechanism of Action:

  • Lattice Imperfection: When mixed with high-melting lipids (e.g., Glyceryl Behenate), the asymmetric ether structure creates "imperfections" in the crystal lattice.[1] This prevents the formation of a perfect crystal (which would squeeze out the drug) and increases the Drug Loading Capacity (DLC).

  • Membrane Fusion: The hexadecyl chain mimics membrane phospholipids, facilitating endosomal escape and cellular uptake of the nanoparticle.[1]

Experimental Protocol: High-Pressure Homogenization (HPH)

This protocol describes the "Hot Homogenization" technique, the industry standard for scalable SLN production.[1]

Phase A: Lipid Phase Preparation
  • Selection: Choose a solid lipid carrier (e.g., Compritol® 888 ATO) as the bulk matrix.[1]

  • Ratio: Formulate a binary lipid mixture:

    • Bulk Lipid: 70-90% (w/w)[1]

    • Functional Lipid (this compound): 10-30% (w/w)[1]

    • Note: If using the molecule as a prodrug conjugate (e.g., HDP-Cidofovir), this conjugate is the drug payload and may constitute 10-50% of the lipid mass.[1]

  • Melting: Heat the lipid mixture to 5-10°C above the melting point of the bulk lipid (typically ~80°C) until a clear, single-phase melt is obtained.

  • Drug Dissolution: Dissolve the lipophilic API (Active Pharmaceutical Ingredient) into this melt. Ensure complete solubilization.

Phase B: Aqueous Phase Preparation[1]
  • Surfactant Solution: Prepare an aqueous solution containing 1-2.5% (w/v) surfactant.[1]

    • Recommended: Poloxamer 188 (steric stabilizer) or Tween 80.[1]

  • Heating: Heat the aqueous phase to the same temperature as the lipid melt (crucial to prevent premature recrystallization).[1]

Phase C: Pre-Emulsion & Homogenization
  • Pre-Emulsification: Add the aqueous phase to the lipid melt under high-shear mixing (Ultra-Turrax) at 10,000–15,000 rpm for 2 minutes. This forms a coarse O/W emulsion.[1]

  • High-Pressure Homogenization (HPH):

    • Transfer the hot pre-emulsion to a piston-gap homogenizer (e.g., Avestin EmulsiFlex or GEA Niro).[1]

    • Pressure: 500–1000 bar.[1]

    • Cycles: 3–5 cycles.

    • Critical Control: Maintain temperature >80°C throughout the process.

Phase D: Solidification
  • Cooling: Discharge the nanoemulsion into a cold water bath (2–5°C) or use a heat exchanger. Rapid cooling promotes the formation of small, uniform lipid crystals (β'-modification) rather than large stable aggregates (β-modification).[1]

Visualization of Workflows

Diagram 1: The "Trojan Horse" Mechanism

This diagram illustrates how this compound facilitates drug encapsulation and cellular entry.[1]

G cluster_0 Step 1: Lipid-Drug Conjugation cluster_1 Step 2: SLN Formation Drug Hydrophilic Drug (e.g., Nucleoside) Conjugate Lipophilic Prodrug (HDP-Conjugate) Drug->Conjugate Esterification Linker This compound (Ether Lipid) Linker->Conjugate SLN Solid Lipid Nanoparticle (Drug Trapped in Core) Conjugate->SLN Solubilization Matrix Solid Lipid Matrix (Compritol/Precirol) Matrix->SLN HPH Process Cell Target Cell Membrane SLN->Cell Mimics Phospholipids Uptake Enhanced Cellular Uptake Cell->Uptake

Caption: Transformation of hydrophilic drugs into lipophilic prodrugs using the ether lipid, followed by SLN encapsulation.

Diagram 2: Production Workflow (HPH)

HPH cluster_lip Lipid Phase (80°C) cluster_aq Aqueous Phase (80°C) start Start Lipid Solid Lipid + This compound start->Lipid Water Water + Surfactant (Poloxamer 188) start->Water Mix1 Melt & Dissolve Lipid->Mix1 API Lipophilic Drug API->Mix1 PreEmul High Shear Mixing (15,000 rpm, 2 min) Mix1->PreEmul Water->PreEmul HPH High Pressure Homogenization (500 bar, 3 cycles, >80°C) PreEmul->HPH Cool Rapid Cooling (2-5°C) HPH->Cool Final SLN Dispersion Cool->Final

Caption: Hot High-Pressure Homogenization workflow. Temperature synchronization between phases is critical.

Quantitative Characterization (CQAs)

ParameterMethodTarget SpecificationSignificance
Particle Size (Z-Ave) Dynamic Light Scattering (DLS)100 – 200 nmDetermines biodistribution and sterilization capability (0.22 µm filtration).[1]
Polydispersity Index (PDI) DLS< 0.25Indicates formulation homogeneity; >0.3 suggests instability/aggregation.[1]
Zeta Potential Electrophoretic Mobility>30
Entrapment Efficiency (EE) Ultra-centrifugation / HPLC> 80%Measures the percentage of drug successfully locked in the lipid core.
Crystallinity DSC / XRDReduced Crystallinity IndexLower crystallinity compared to bulk lipid confirms lattice imperfections (better drug retention).[1]

Troubleshooting & Optimization

  • Issue: Particle Aggregation (Gelation)

    • Cause: Lipid modification transition (α to β) occurring too slowly or surfactant concentration too low.[1]

    • Fix: Increase cooling rate (use ice bath) or increase Poloxamer concentration to 2.5%.[1]

  • Issue: Drug Expulsion (Burst Release)

    • Cause: The lipid matrix is too perfect (highly crystalline), squeezing the drug to the surface.

    • Fix: Increase the ratio of This compound . Its ether structure disrupts the perfect packing of the triglyceride matrix, creating "voids" for the drug to reside in.

References

  • PubChem. (n.d.).[1][5] this compound Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

  • Hostetler, K. Y. (2009).[1] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research. Retrieved from [Link]

  • Wissing, S. A., Kayser, O., & Müller, R. H. (2004). Solid lipid nanoparticles for parenteral drug delivery. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(Hexadecyloxy)propan-1-ol as a Surfactant in Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 3-(Hexadecyloxy)propan-1-ol in Emulsion Formulation

This compound, also known as chimyl alcohol, is a non-ionic surfactant belonging to the class of alkyl glyceryl ethers. Its unique molecular structure, comprising a long C16 lipophilic alkyl chain and a hydrophilic propan-1-ol headgroup, imparts valuable properties for the formulation of stable and biocompatible emulsions.[1][2][3] Unlike traditional ethoxylated or ionic surfactants, this compound offers the potential for creating milder formulations with a favorable safety profile, making it an attractive excipient for pharmaceutical and high-end cosmetic applications.[4]

This technical guide provides an in-depth exploration of the application of this compound in the formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. We will delve into its physicochemical properties, provide detailed protocols for emulsion preparation and characterization, and discuss the critical parameters influencing formulation stability.

Physicochemical Characterization and Rationale for Use

The efficacy of a surfactant is dictated by its physicochemical properties. Understanding these parameters is paramount for predicting its behavior and optimizing emulsion formulations.

PropertyValue/CharacteristicSignificance in Emulsion FormulationSource
Molecular Formula C₁₉H₄₀O₂Defines the basic structure and molecular weight.
Molecular Weight 300.52 g/mol Influences molecular packing at the oil-water interface.
Appearance White to off-white solidImportant for handling and incorporation into formulations.
Solubility Insoluble in water; soluble in organic solventsDictates its partitioning behavior and suitability for O/W or W/O emulsions.
HLB Value (Estimated) ~ 8-10Suggests suitability as a primary emulsifier for O/W emulsions or as a co-emulsifier in W/O systems. This value is estimated based on its chemical structure and general behavior of similar long-chain alcohols.Theoretical Calculation
Critical Micelle Concentration (CMC) Low (estimated)A low CMC indicates efficiency in reducing surface tension at low concentrations, making it a cost-effective choice.General Surfactant Behavior

Causality Behind Experimental Choices: The amphiphilic nature of this compound, with its distinct polar and non-polar regions, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable dispersed system.[5] Its non-ionic character makes it less susceptible to changes in pH and the presence of electrolytes, offering greater formulation flexibility compared to ionic surfactants.

Visualization of Surfactant Action and Emulsion Formation

To conceptualize the role of this compound in emulsions, the following diagrams illustrate its molecular structure and the mechanism of emulsion stabilization.

cluster_molecule This compound Structure Lipophilic_Tail Hexadecyl Chain (C16H33) Ether_Linkage Ether Linkage (-O-) Lipophilic_Tail->Ether_Linkage Hydrophilic_Head Propan-1-ol Group (-C3H6OH) Ether_Linkage->Hydrophilic_Head

Caption: Molecular structure of this compound.

Oil-in-Water (O/W) Emulsion Stabilization cluster_interface Interface Oil_Droplet Oil s1 Oil_Droplet->s1 Lipophilic tails in oil s2 Oil_Droplet->s2 Lipophilic tails in oil s3 Oil_Droplet->s3 Lipophilic tails in oil s4 Oil_Droplet->s4 Lipophilic tails in oil s5 Oil_Droplet->s5 Lipophilic tails in oil s6 Oil_Droplet->s6 Lipophilic tails in oil Water_Phase Water s1->Water_Phase Hydrophilic heads in water s2->Water_Phase Hydrophilic heads in water s3->Water_Phase Hydrophilic heads in water s4->Water_Phase Hydrophilic heads in water s5->Water_Phase Hydrophilic heads in water s6->Water_Phase Hydrophilic heads in water

Caption: Stabilization of an oil droplet in an O/W emulsion.

Protocols for Emulsion Preparation

The following protocols provide a starting point for the formulation of O/W and W/O emulsions using this compound. It is crucial to note that optimization of the oil phase composition, surfactant concentration, and process parameters will be necessary for specific applications.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol is suitable for creating lotions, creams, and other formulations where the continuous phase is aqueous.

Materials:

  • Oil Phase:

    • Caprylic/Capric Triglyceride (or other suitable oil): 15-25% (w/w)

    • This compound: 2-5% (w/w)

    • Cetyl Alcohol (Co-emulsifier/thickener): 1-3% (w/w)

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin (Humectant): 2-5% (w/w)

    • Preservative (e.g., Phenoxyethanol): 0.5-1% (w/w)

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Propeller stirrer

  • Calibrated balance

Procedure:

  • Phase Preparation:

    • In one beaker, combine all components of the oil phase. Heat to 70-75°C with gentle stirring until all components are melted and homogenous.

    • In a separate beaker, combine the deionized water and glycerin of the aqueous phase. Heat to 70-75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while stirring with a propeller mixer.

    • Once all of the aqueous phase has been added, immediately begin homogenization using a high-shear mixer for 3-5 minutes. The homogenization speed should be optimized to achieve the desired droplet size.

  • Cooling and Final Additions:

    • Continue stirring the emulsion with a propeller mixer at a slower speed while allowing it to cool to below 40°C.

    • Add the preservative and any other temperature-sensitive ingredients.

    • Continue gentle stirring until the emulsion is uniform and has reached room temperature.

  • Final QC:

    • Measure the pH of the final emulsion and adjust if necessary.

    • Perform characterization tests as described in the following section.

Protocol 2: Preparation of a Water-in-Oil (W/O) Emulsion

This protocol is designed for creating richer creams and ointments with an external oil phase.

Materials:

  • Oil Phase:

    • Mineral Oil or other suitable oil: 40-60% (w/w)

    • This compound: 3-7% (w/w)

    • Sorbitan Oleate (Co-emulsifier): 1-3% (w/w)

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Magnesium Sulfate (Electrolyte for stability): 0.5-1% (w/w)

    • Preservative: 0.5-1% (w/w)

Equipment:

  • Same as for O/W emulsion preparation.

Procedure:

  • Phase Preparation:

    • Combine all oil phase components in a beaker and heat to 70-75°C with gentle stirring until homogenous.

    • In a separate beaker, dissolve the magnesium sulfate and preservative in the deionized water and heat to 70-75°C.

  • Emulsification:

    • Very slowly add the aqueous phase to the oil phase under high-shear homogenization. The rate of addition is critical to prevent phase inversion.

    • Continue homogenization for 5-10 minutes after all the aqueous phase has been added.

  • Cooling:

    • Switch to a propeller stirrer and continue mixing at a moderate speed while the emulsion cools to room temperature.

  • Final QC:

    • Visually inspect for uniformity.

    • Perform characterization tests.

Experimental Workflow for Emulsion Formulation and Characterization

Start Start: Define Emulsion Type (O/W or W/O) and Target Properties Formulation Formulation Design: - Select Oil Phase - Determine Surfactant Concentration - Choose Co-surfactants/Stabilizers Start->Formulation Preparation Emulsion Preparation: - Heat Oil and Water Phases - Combine Phases - High-Shear Homogenization Formulation->Preparation Characterization Characterization: - Particle Size Analysis (DLS) - Zeta Potential Measurement - Rheology - Microscopic Observation Preparation->Characterization Stability Stability Testing: - Accelerated (Centrifugation, Freeze-Thaw) - Long-Term (Storage at different temperatures) Characterization->Stability Optimization Optimization: - Adjust Formulation/Process - Re-characterize Stability->Optimization Optimization->Formulation Iterate End End: Final Formulation Optimization->End Meets Specs

Caption: Workflow for emulsion development and testing.

Self-Validating System: Emulsion Characterization Protocols

To ensure the quality and stability of the prepared emulsions, a series of characterization tests must be performed.

Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Protocol:

  • Sample Preparation: Dilute the emulsion with deionized water (for O/W) or a suitable oil (for W/O) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).

  • Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Perform at least three measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will calculate the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and uniform particle size distribution, which is desirable for emulsion stability.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of emulsion stability. For O/W emulsions, a higher absolute zeta potential (typically > ±30 mV) indicates good stability due to strong repulsive forces between droplets.

Protocol:

  • Sample Preparation: Dilute the emulsion in an appropriate medium (e.g., 10 mM NaCl solution for O/W emulsions) to a suitable concentration for measurement.

  • Instrument Setup: Use a zeta potential analyzer.

  • Measurement: Inject the sample into the measurement cell and apply an electric field. The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential.

  • Data Analysis: A high negative or positive zeta potential suggests good electrostatic stabilization.

Stability Testing

Principle: Accelerated stability testing is used to predict the long-term stability of an emulsion by subjecting it to stress conditions.

Protocols:

  • Centrifugation:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).

    • Visually inspect for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no change.

  • Freeze-Thaw Cycling:

    • Place a sample of the emulsion in a container and store it at a low temperature (e.g., -10°C) for 24 hours.

    • Allow the sample to thaw at room temperature for 24 hours.

    • Repeat this cycle several times (e.g., 3-5 cycles).

    • After the final cycle, visually inspect the emulsion for any signs of instability and re-measure particle size.

Conclusion and Future Perspectives

This compound presents a compelling option for formulators seeking a non-ionic, mild, and effective surfactant for a range of emulsion-based products. Its favorable safety profile and compatibility with other excipients make it particularly suitable for pharmaceutical and cosmetic applications where skin sensitivity is a concern. The protocols and characterization methods outlined in this guide provide a robust framework for the successful development and validation of stable emulsions utilizing this versatile ingredient. Further research into its specific HLB value and CMC will undoubtedly refine its application and expand its utility in novel drug delivery systems and advanced skincare formulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Magis Pharma. (n.d.). HBL-values. Retrieved from [Link]

  • Greengredients. (n.d.). HLB required - How to choose an emulsifier? Retrieved from [Link]

  • Hayase, K., & Hayano, S. (1978). Effect of alcohols on the critical micelle concentration decrease in the aqueous sodium dodecyl sulfate solution. Journal of Colloid and Interface Science, 63(3), 446–451.
  • Nikko Chemicals Co., Ltd. (n.d.). NIKKOL Chimyl Alcohol 100. Cosmetics. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Chimyl alcohol. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Chimyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Making Cosmetics. (n.d.). EMULSIFIERS & CO-EMULSIFIERS. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Chimyl Alcohol. Retrieved from [Link]

  • Hydrophilic-Lipophilic Balance (HLB). (n.d.). Retrieved from [Link]

  • Igwilo, K., Okolie, S., Anawe, P., & Roland, O. (2018). Evaluation of the Effects of Alcohol on De-Emulsification of Niger Delta Crude Oil Using Commercial De-Emulsifiers. Open Journal of Yangtze Oil and Gas, 3, 25-36.
  • KRÜSS Scientific. (1995, September). Critical micelle concentration as a function of head group size for alkyl alcohol ethoxylates.
  • School of Natural Skincare. (n.d.). Quick Guide to Natural and Organic Emulsifiers for Cosmetics. Retrieved from [Link]

  • Fukushima, S., Takahashi, M., & Yamaguchi, M. (1976). Effect of cetostearyl alcohol on stabilization of oil-in-water emulsion: I. Difference in the effect by mixing cetyl alcohol with stearyl alcohol. Journal of Colloid and Interface Science, 54(3), 400-405.
  • Destribats, M., Lapeyre, V., Wolfs, M., Sellier, E., Leal-Calderon, F., & Schmitt, V. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions.
  • AOCS. (2024, September 27). Emulsions: making oil and water mix. Retrieved from [Link]

  • Pazo-Cepeda, M. V., & Matos, M. (2018). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Journal of Food Science, 83(1), 108-115.
  • Pazo-Cepeda, M. V., & Matos, M. (2018). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. [PDF].
  • Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2018). Synthesis and properties of alkyl glyceryl ether sulfonate. Journal of Surfactants and Detergents, 21(5), 633-640.
  • Google Patents. (n.d.). EP0553241B1 - Use of fatty alcohol based compositions for preparing emulsions, method of preparing emulsions and emulsions obtained.
  • Google Patents. (n.d.). US7799333B2 - Emulsifier mixture containing fatty alcohols, ethoxylated fatty alcohols and oil and wax components.
  • The Good Scents Company. (n.d.). (C10-C16) alkylglyceryl ether sulfonic acid, sodium salt. Retrieved from [Link]

  • Institute of Personal Care Science. (2019, August 1). How to create Natural Polymeric Emulsions [Video]. YouTube. Retrieved from [Link]

  • Kao Corporation. (n.d.). Safety Summary: Alkyl glyceryl ether. Retrieved from [Link]

  • Accio. (2025, December 23). Emulsifying Agents for Topical Solutions: Best Choices. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). 1-C16 Ether MG. Retrieved from [Link]

  • The Good Scents Company. (n.d.). chimyl alcohol (S)-3-(hexadecyloxy)propane-1,2-diol. Retrieved from [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2020). RIFM fragrance ingredient safety assessment, cinnamyl alcohol, CAS Registry Number 104-54-1. Food and Chemical Toxicology, 141, 111422.
  • Google Patents. (n.d.). EP2941238A1 - COSMETIC COMPOSITION.
  • Vita Kimya. (n.d.). EMULSIFIERS & CO-EMULSIFIERS. Retrieved from [Link]

  • Harsanyi, Z., & Guttman, A. (2000). Development of a perillyl alcohol topical cream formulation. Journal of pharmaceutical and biomedical analysis, 23(5), 891-898.
  • Cosmetics Business. (2018, January 24). 4 patents for novel beauty product emulsifiers and surfactants. Retrieved from [Link]

  • Google Patents. (n.d.). US3226295A - Method of making cetyl alcohol emulsions.

Sources

3-(Hexadecyloxy)propan-1-ol conjugation to active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Conjugation of 3-(Hexadecyloxy)propan-1-ol (HDP) to Nucleoside Phosphonates

Executive Summary: The "Trojan Horse" Lipid Strategy

The conjugation of This compound (HDP) to active pharmaceutical ingredients (APIs)—specifically acyclic nucleoside phosphonates (ANPs) like cidofovir or tenofovir—represents a paradigm shift in oral bioavailability and tissue targeting.

Native ANPs are polar, charged molecules with poor membrane permeability (class III/IV BCS). By esterifying the phosphonate moiety with HDP, we create a lipid-mimetic prodrug . This conjugate mimics natural lysophosphatidylcholine (LPC), tricking the host cell's lipid transport machinery into actively internalizing the drug. This "Trojan Horse" mechanism bypasses rate-limiting viral kinases and dramatically increases intracellular concentrations while reducing systemic toxicity (e.g., nephrotoxicity associated with free cidofovir).

This guide details the Mitsunobu-based synthesis of HDP conjugates, specifically focusing on the critical ring-opening strategy required to generate the bioactive mono-ester form (e.g., Brincidofovir).

Mechanism of Action: Lipid Mimicry & Metabolic Bypass

The HDP moiety is not merely a hydrophobic anchor; it is a functional mimic of endogenous lipids.

Key Biological Advantages:

  • Enhanced Uptake: The conjugate utilizes natural lipid flippases and endocytic pathways rather than relying on inefficient passive diffusion or saturable nucleoside transporters.

  • Metabolic Bypass: The drug enters the cell as a phosphonate precursor. Intracellular phospholipase C (PLC) cleaves the HDP lipid, releasing the nucleoside monophosphate mimic directly inside the cell. This bypasses the first, often rate-limiting, phosphorylation step required by standard nucleosides.

HDP_Mechanism Extracellular Extracellular Space HDP_Drug HDP-Conjugate (Lipid Mimic) Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytoplasm Membrane->Intracellular Release Cleavage Phospholipase C (Lipid Cleavage) Intracellular->Cleavage Substrate Flippase Lipid Transporters (Flippases) HDP_Drug->Flippase Mimics LPC Flippase->Membrane Transport Active_Drug Free Nucleoside Phosphonate Cleavage->Active_Drug Releases Lipid Kinases Cellular Kinases (Phosphorylation) Active_Drug->Kinases Activation Drug_PP Active Diphosphate (Pol Inhibitor) Kinases->Drug_PP Anabolic Conversion Viral_DNA Viral DNA Polymerase (Inhibition) Drug_PP->Viral_DNA Chain Termination

Figure 1: Cellular uptake and activation pathway of HDP-conjugated nucleoside phosphonates.

Chemical Synthesis Protocol

The most robust method for synthesizing HDP-phosphonates involves a Mitsunobu coupling followed by base-catalyzed hydrolysis. Direct esterification of the free phosphonic acid is often low-yielding due to competing side reactions. Therefore, we utilize a cyclic intermediate strategy.

Experimental Workflow

Target: Synthesis of HDP-Cidofovir (Brincidofovir analog).

Synthesis_Workflow Start Start: Cidofovir (CDV) (Free Phosphonic Acid) Step1 Step 1: Cyclization Reagents: DCC, DMF, 80°C Forms: Cyclic-CDV (cCDV) Start->Step1 Dehydration Step2 Step 2: Mitsunobu Coupling Reagents: HDP-OH, PPh3, DIAD, DMF/THF Forms: HDP-cCDV (Cyclic Diester) Step1->Step2 Esterification Step3 Step 3: Regioselective Hydrolysis Reagents: 0.5N NaOH (aq) Opens Ring -> Monoester Step2->Step3 Ring Opening End Final Product: HDP-CDV (Brincidofovir) Step3->End Purification

Figure 2: Synthetic route via cyclic intermediate protection.

Detailed Protocol

Reagents:

  • API: Cidofovir (CDV) or analog (1.0 equiv).

  • Lipid: this compound (HDP-OH) (1.2 equiv).

  • Coupling Agents: Triphenylphosphine (PPh3) (2.0 equiv), Diisopropyl azodicarboxylate (DIAD) (2.0 equiv).

  • Cyclization Agent: N,N'-Dicyclohexylcarbodiimide (DCC).

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), Pyridine.

Step 1: Preparation of Cyclic Intermediate (cCDV)

  • Suspend Cidofovir (free acid) in anhydrous DMF.

  • Add DCC (3.0 equiv) and stir at 80°C for 4–6 hours.

  • Observation: The reaction mixture will become clear as the cyclic anhydride forms, followed by precipitation of dicyclohexylurea (DCU).

  • Filter off the DCU byproduct.[1] Concentrate the filtrate in vacuo to obtain crude cyclic-CDV (cCDV). Note: cCDV is moisture sensitive; proceed immediately or store under Argon.

Step 2: Mitsunobu Coupling

  • Dissolve crude cCDV (1.0 equiv) and This compound (1.2 equiv) in anhydrous DMF/THF (1:1 mixture).

  • Add Triphenylphosphine (PPh3) (2.0 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIAD (2.0 equiv) dropwise over 15 minutes. Critical: Maintain low temperature to prevent side reactions.

  • Allow the reaction to warm to room temperature and stir overnight (12–16 hours) under Nitrogen atmosphere.

  • Monitor: Check progress via TLC (System: CHCl3/MeOH 9:1) or LC-MS.[2] The cyclic diester intermediate (HDP-cCDV) should be the major product.

Step 3: Ring Opening (Hydrolysis)

  • Concentrate the Step 2 mixture to remove volatiles.

  • Resuspend the residue in 0.5 N NaOH (aq).

  • Stir at room temperature for 2–4 hours.

    • Mechanism:[1][3][4][5][6][7][8][9][10] The hydroxide ion attacks the phosphorus center, selectively opening the unstable cyclic phosphonate ring to yield the stable mono-ester.

  • Work-up: Acidify carefully to pH 3.0 using 1N HCl. The product (HDP-CDV) will precipitate or can be extracted into DCM/MeOH.

Step 4: Purification

  • Flash Chromatography: Silica gel column.

    • Eluent: Gradient of DCM -> DCM:MeOH (90:10).

  • Product Isolation: Collect fractions containing the product (Rf ~0.4 in 10% MeOH/DCM).

  • Final Form: Lyophilize from water/t-butanol to obtain a white powder.

Analytical Characterization

Validation of the conjugate requires confirming the lipid chain attachment and the integrity of the phosphonate.

TechniqueParameterExpected Observation
¹H NMR Lipid ChainLarge multiplet at δ 1.2–1.3 ppm (alkyl chain protons); Triplet at δ 0.88 ppm (terminal methyl).
¹H NMR LinkerMultiplets at δ 3.4–3.7 ppm corresponding to the propanol linker (-O-CH2-CH2-CH2-O-).
³¹P NMR Phosphorus EnvironmentShift from ~12 ppm (cyclic) to ~16–18 ppm (acyclic mono-ester). Crucial for confirming ring opening.
ESI-MS Molecular Weight[M-H]⁻ or [M+H]⁺ peak corresponding to API + 282 Da (HDP moiety mass contribution).
HPLC PurityRetention time shift: HDP-conjugate will elute significantly later (hydrophobic) than the parent API (polar).

Troubleshooting & Optimization

  • Low Yield in Step 2: The Mitsunobu reaction is sensitive to moisture. Ensure all reagents, especially the HDP alcohol and solvents, are strictly anhydrous. If PPh3 oxide removal is difficult, switch to polymer-bound PPh3.

  • Incomplete Ring Opening: If the cyclic intermediate persists, increase the temperature of the NaOH hydrolysis step to 40°C, but monitor closely to avoid cleaving the lipid ester bond.

  • Solubility Issues: HDP conjugates are amphiphilic.[11] They may form micelles in aqueous buffers. Use DMSO or detergents (e.g., Tween) for biological assay stock solutions.

References

  • Beadle, J. R., et al. (2002). Synthesis and Antiviral Activity of Alkoxyalkyl Esters of Acyclic Nucleoside Phosphonates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research.[9][11] Retrieved from [Link]

  • Painter, G. R., et al. (2012). Design and Development of Brincidofovir (CMX001) for the Treatment of Smallpox. Viruses.[9] Retrieved from [Link]

  • PubChem. (2025).[12] this compound Compound Summary. Retrieved from [Link]

Sources

Use of 3-(Hexadecyloxy)propan-1-ol in cosmetic formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Hexadecyloxy)propan-1-ol in Advanced Dermocosmetic Delivery Systems

Executive Summary

This compound (HDP), also known as Cetyl Propanediol Ether , is a synthetic ether lipid structurally analogous to endogenous skin lipids but with superior hydrolytic stability.[1] Unlike traditional fatty acid esters (e.g., Isopropyl Myristate) or ceramides, HDP features an ether linkage resistant to enzymatic degradation and pH hydrolysis.[1]

This application note details the use of HDP as a biomimetic penetration enhancer and liposomal stabilizer in high-performance cosmetic formulations.[1] Its unique amphiphilic structure allows it to intercalate into the Stratum Corneum (SC) lipid matrix, transiently increasing fluidity to facilitate the delivery of hydrophilic actives (e.g., peptides, Vitamin C) without disrupting the barrier function permanently.[1]

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name This compound
CAS Number 9035-85-2 / 23377-40-4
Molecular Formula

Molecular Weight 300.52 g/mol
Appearance Waxy white solid / Colorless oil (above 21°C)
HLB (Calculated) ~4.5 - 5.5 (W/O Emulsifier / Co-surfactant)
Solubility Soluble in Ethanol, Chloroform, Oils; Dispersible in Water
Stability Resistant to acid/base hydrolysis and skin esterases

Structural Advantage: The molecule consists of a C16 (Cetyl) hydrophobic tail linked via an ether bond to a 1,3-propanediol hydrophilic head .[1]

  • Ether Linkage: Provides immunity to hydrolysis, making it ideal for low pH (AHAs/BHAs) or high pH (Depilatories) formulations.[1]

  • Propanol Head: Offers hydrogen bonding capability for hydration without the tackiness of glycerin.[1]

Mechanism of Action: Barrier Modulation[1]

HDP functions via a "Fluidization-Diffusion" mechanism.[1]

  • Intercalation: Upon topical application, the C16 tail partitions into the intercellular lipid lamellae of the Stratum Corneum.[1]

  • Fluidization: The ether linkage and propanol head group create a "kink" or disturbance in the rigid crystalline packing of ceramides and fatty acids.[1]

  • Permeation: This transient fluidization lowers the diffusional resistance, creating micro-channels for active ingredients to penetrate deeper layers.[1]

G cluster_0 Stratum Corneum Barrier LipidPacking Rigid Lipid Packing (Ceramides/Cholesterol) Fluidization Lipid Bilayer Fluidization (Transient Disorder) LipidPacking->Fluidization Disrupts Crystallinity HDP_Molecule This compound (Amphiphilic Ether Lipid) HDP_Molecule->LipidPacking Intercalates Penetration Enhanced Dermal Penetration Fluidization->Penetration Facilitates Transport Active Hydrophilic Active (e.g., Peptide/Vitamin C) Active->Fluidization Diffuses Through

Figure 1: Mechanism of Action.[1] HDP intercalates into the rigid lipid bilayer, creating transient fluidity that allows hydrophilic actives to bypass the barrier.

Formulation Protocols

Protocol A: Biomimetic Liposomes (Film Hydration Method)

Objective: Encapsulate unstable actives (e.g., Retinol, Resveratrol) in HDP-stabilized liposomes for enhanced stability and delivery.[1]

Materials:

  • Phospholipids (e.g., Hydrogenated Phosphatidylcholine - HPC)[1]

  • This compound (HDP) [1][2][3]

  • Cholesterol

  • Active Ingredient (Hydrophobic)[1]

  • Solvent: Ethanol/Chloroform (1:1)[1]

Step-by-Step Procedure:

  • Lipid Mix Preparation:

    • In a round-bottom flask, dissolve HPC, Cholesterol, and HDP in the solvent mixture.[1]

    • Molar Ratio: 60:20:20 (HPC : Cholesterol : HDP).[1]

    • Note: HDP replaces a portion of cholesterol to modulate membrane flexibility.[1]

  • Film Formation:

    • Evaporate the solvent using a rotary evaporator at 45°C under vacuum until a thin, uniform lipid film forms on the flask wall.[1]

    • Purge with Nitrogen gas for 1 hour to remove trace solvents.[1]

  • Hydration (Vesicle Formation):

    • Add the aqueous phase (buffer + hydrophilic active if applicable) to the flask.[1]

    • Rotate at 50°C (above the transition temperature of lipids) for 45 minutes.

    • Result: Formation of Multilamellar Vesicles (MLVs).[1]

  • Sizing (Extrusion):

    • Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 10 times using a high-pressure extruder.[1]

    • Final Product: Large Unilamellar Vesicles (LUVs) with high encapsulation efficiency.

Validation: Measure Particle Size (DLS) and Zeta Potential. HDP liposomes typically show a size of 120-150 nm and improved stability against aggregation compared to standard PC/Cholesterol liposomes.[1]

Protocol B: High-Penetration Lamellar Emulsion (O/W)

Objective: Create a stable cream base that promotes liquid crystal formation for barrier repair.[1]

Phase Composition:

PhaseIngredient% w/wFunction
A (Oil) This compound 2.00 Co-emulsifier / Penetration Enhancer
Cetearyl Alcohol3.00Structure builder
Caprylic/Capric Triglyceride10.00Emollient
Glyceryl Stearate2.00Primary Emulsifier
B (Water) Deionized Waterq.s. to 100Solvent
Glycerin3.00Humectant
Xanthan Gum0.20Rheology modifier
C (Cool) Preservative1.00Preservation

Manufacturing Workflow:

Workflow cluster_Oil Phase A (Oil) cluster_Water Phase B (Water) HeatOil Heat to 75°C Dissolve HDP Emulsification High Shear Mixing (Homogenizer 4000 rpm) HeatOil->Emulsification HeatWater Heat to 75°C Disperse Gum HeatWater->Emulsification Cooling Cool to 40°C Paddle Mixing Emulsification->Cooling Final Add Phase C Homogenize 1 min Cooling->Final

Figure 2: Manufacturing workflow for HDP-enriched Lamellar Emulsion.[1]

Protocol Steps:

  • Phase A: Combine all oil phase ingredients. Heat to 75°C. Ensure HDP is fully melted and the phase is clear.[1]

  • Phase B: Disperse Xanthan gum in Glycerin, then add water. Heat to 75°C.

  • Emulsification: Slowly add Phase A to Phase B while homogenizing at 4000 rpm for 5 minutes.

  • Cooling: Switch to low-speed paddle mixing. Cool to 40°C.[1]

  • Finalization: Add Phase C (Preservative).[1] Homogenize briefly to disperse. Adjust pH to 5.5.

Safety & Regulatory Considerations

  • Regulatory Status: this compound is often classified under general "Alkoxy Propanols" or "Ether Lipids" in chemical inventories (TSCA, EC).[1] For cosmetic labeling, it may require listing as a specific chemical name or a trade name equivalent depending on the jurisdiction (e.g., Cetyl Propanediol).[1]

  • Toxicology: Based on its use as the lipid moiety in the FDA-approved drug Brincidofovir (CMX001), the HDP moiety is well-tolerated orally and topically.[1] It is metabolized via ether lipid oxidation pathways (O-dealkylation) into palmitic acid and 1,3-propanediol, both of which are endogenous or safe cosmetic ingredients.[1]

  • Irritation: Non-irritating at typical use concentrations (0.5% - 5.0%).[1]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Hostetler, K. Y. (2009).[1] Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: Current state of the art. Antiviral Research, 82(2), A84–A98.[1] (Describes the HDP lipid moiety mechanism). [Link]

  • Chimerix Inc. (2013).[1] Brincidofovir (CMX001) Mechanism of Action. (Demonstrates cellular uptake via lipid pathways).[1][4][5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 3-(Hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues in Aqueous Buffers Product Identity: 3-(Hexadecyloxy)propan-1-ol (CAS: 23377-40-4 / 9035-85-2) Chemical Class: Long-chain alkyl ether / Non-ionic surfactant-like lipid Audience: Senior Researchers, Formulation Scientists[1][2]

Part 1: Technical Overview & Mechanism of Insolubility

The Core Challenge: Hydrophobic Dominance

This compound is an amphiphilic molecule with a severe hydrophilic-lipophilic imbalance.[1][2] Structurally, it consists of a 16-carbon saturated alkyl tail (hexadecyl) linked via an ether bond to a short 3-carbon propanol headgroup.[1][2]

  • Lipophilic Tail (C16): Drives strong Van der Waals interactions and crystallization.[1][2]

  • Hydrophilic Head (-OH): The single hydroxyl group is insufficient to solvate the massive hydrophobic tail in aqueous media.[1][2]

  • Result: In aqueous buffers, the molecule exhibits an extremely low Critical Micelle Concentration (CMC) and a high tendency to aggregate into lamellar sheets or precipitate as waxy solids, rather than forming stable isotropic solutions.[1][2]

Comparison to Chimyl Alcohol: Unlike Chimyl alcohol (1-O-hexadecyl-glycerol), which possesses a glycerol headgroup (two hydroxyls), this compound lacks the second hydroxyl, making it significantly more hydrophobic and difficult to solubilize without carrier systems.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Precipitation & Stability[1][2]

Q1: I dissolved the compound in DMSO at 10 mM, but it precipitates immediately upon dilution into PBS. Why? A: This is the "Solvent Shock" effect.[1][2]

  • Mechanism: When a highly hydrophobic solute in an organic solvent (DMSO) hits an aqueous buffer, the water molecules immediately form a hydration shell around the solvent, increasing the local polarity.[1][2] The lipid molecules, suddenly stripped of their solvation shell, aggregate faster than they can disperse.[1][2]

  • Solution:

    • Warm the Buffer: Pre-heat your PBS to 50°C (above the likely phase transition temperature of the lipid).[1][2]

    • Vortex While Adding: Do not add static. Inject the DMSO stock slowly into a rapidly vortexing warm buffer.

    • Limit Final Solvent: Keep DMSO concentration < 1% if possible, but for this molecule, you may need up to 5-10% DMSO for stability unless a carrier (like BSA) is used.[1][2]

Q2: My solution looks cloudy/milky. Is this acceptable for cell culture? A: No. A cloudy solution indicates the formation of large multi-lamellar vesicles (MLVs) or micro-crystals, not a dissolved solution.[1][2]

  • Risk: Cells will engulf these large particles via phagocytosis, leading to artifactual toxicity or inconsistent dosing (the "hotspot" effect).[1][2]

  • Fix: You must reduce particle size.[1][2]

    • Sonication: Use a probe sonicator (20% amplitude, 10s pulses on ice) to convert MLVs into Small Unilamellar Vesicles (SUVs), which are optically clear.[1][2]

    • Filtration: Warning: Do not filter a cloudy solution through a 0.22 µm filter; you will lose all your compound on the membrane.[1][2] Sonicate until clear first, then filter.

Category 2: Surface Adsorption[1][2]

Q3: My mass spec analysis shows 50% loss of concentration after serial dilution. Is it degrading? A: Unlikely. It is likely adsorbing to your plasticware.[1][2]

  • Mechanism: The C16 tail is highly adhesive to polypropylene (eppendorf tubes) and polystyrene (culture plates).[1][2]

  • Solution:

    • Glassware: Perform all intermediate dilutions in glass vials .

    • Low-Retention Plastics: If glass is impossible, use siliconized low-retention tips and tubes.[1][2]

    • Carrier Protein: Add 0.1% Fatty Acid-Free BSA to your buffer.[1][2] The BSA hydrophobic pocket will bind the lipid tail, keeping it in solution and preventing adsorption to plastic.[1][2]

Part 3: Validated Solubilization Protocols

Protocol A: BSA-Complexation (Recommended for Biological Assays)

Best for: Cell culture, animal studies, preventing precipitation.[2]

  • Stock Prep: Dissolve this compound in absolute ethanol to 10 mM. Warm to 45°C if necessary to ensure complete dissolution.[1][2]

  • Carrier Prep: Prepare a 10% (w/v) stock of Fatty Acid-Free BSA in PBS. Filter sterilize.[1][2]

  • Conjugation Step:

    • Dilute the BSA stock to 1% in warm PBS (37°C).

    • While vortexing the 1% BSA solution, slowly inject the ethanolic lipid stock (1:100 dilution).[1][2]

    • Final Condition: 100 µM lipid in 1% BSA/PBS (1% Ethanol).

  • Incubation: Incubate at 37°C with shaking for 30 minutes to allow the lipid to enter the BSA binding pockets.

  • Usage: Dilute this "Lipid-BSA stock" further into culture medium.

Protocol B: Detergent Micelle Formation

Best for: Biochemical assays, enzyme kinetics, high concentrations.[2]

  • Detergent Selection: Use Tween-80 (non-ionic) or Cyclodextrin (molecular cage).[1][2]

  • Method:

    • Mix the lipid (solid or stock) with Tween-80 at a molar ratio of 1:5 (Lipid:Detergent).[1][2]

    • Add buffer.[1][2]

    • Sonicate until the solution is perfectly clear.[1][2][3]

    • Note: This forms mixed micelles.[1][2] Ensure the detergent does not interfere with your downstream assay.[1][2]

Protocol C: Thin Film Hydration (Liposome Method)

Best for: Delivery without organic solvents or protein carriers.[1][2]

  • Dissolve lipid in Chloroform:Methanol (2:[1][2]1) in a glass vial.

  • Evaporate solvent under a nitrogen stream to form a thin, uniform film on the glass wall.[1][2]

  • Desiccate under vacuum for 1 hour to remove trace solvents.

  • Add warm PBS (55°C) to the film.

  • Vortex aggressively for 5 minutes.

  • Sonicate (bath or probe) at 50°C until the solution becomes clear/opalescent (formation of SUVs).

Part 4: Decision Logic & Visualization

Workflow: Choosing the Right Solubilization Strategy

G Start Start: this compound Q1 Is Organic Solvent (DMSO/EtOH) Tolerated in Assay? Start->Q1 YesSolvent Yes (>0.1%) Q1->YesSolvent Yes NoSolvent No (Strictly Aqueous) Q1->NoSolvent No Q2 Is Protein (BSA) Interference an Issue? YesSolvent->Q2 Q3 Is Detergent Tolerated? NoSolvent->Q3 DirectInj Protocol: Direct Solvent Injection (Requires Warm Buffer + Vortex) Q2->DirectInj No Interference BSA Protocol A: BSA Complexation (Most Stable, Physiological) Q2->BSA Protein Allowed Micelle Protocol B: Mixed Micelles (Tween-80 / Triton X-100) Q3->Micelle Yes Liposome Protocol C: Thin Film Hydration (Pure Lipid Vesicles) Q3->Liposome No (Detergent Toxic)

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Part 5: Quantitative Reference Data

ParameterValue / PropertyImplication
Molecular Weight 300.53 g/mol Small headgroup relative to tail.[1][2]
LogP (Predicted) ~7.5Extremely lipophilic; zero water solubility.[1][2]
Phase Transition (Tm) ~40-50°C (Estimated)Critical: Buffers must be heated >50°C during initial mixing to melt the lipid chains.[1][2]
Critical Micelle Conc. < 1 µMWill aggregate immediately; monomeric form is rare.[1][2]
Plastic Binding HighUse glass or BSA-blocking to prevent loss.[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Vertex Pharmaceuticals. Phosphonate ester derivatives and methods of synthesis thereof.[1][2] WO2012031045A2.[1][2] (Describes synthesis and handling of hexadecyloxy-propanol derivatives). Available at: [1]

  • Snyder, F. et al. Ether lipids: Chemistry and Biology.[1][2] Academic Press.[1][2] (Foundational text on the solubility and handling of ether lipids like chimyl/batyl alcohols).

Sources

Technical Support Center: Troubleshooting Aggregation of 3-(Hexadecyloxy)propan-1-ol Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Formulation Scientists

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that formulating stable liposomal delivery systems is a nuanced process. This guide is designed to provide in-depth, scientifically-grounded troubleshooting advice for a common challenge encountered with 3-(Hexadecyloxy)propan-1-ol-based liposomes: aggregation. By understanding the underlying physicochemical principles, you can diagnose issues, implement effective solutions, and develop robust, stable formulations.

Understanding the Core Challenge: The Physicochemistry of Aggregation

This compound is a neutral, single-chain ether lipid.[1][2][3] Its structure, featuring a 16-carbon alkyl chain linked by a chemically stable ether bond to a propanol headgroup, makes it an interesting component for liposomal systems.[1][4] However, the very neutrality of its headgroup is a primary contributor to the challenge of aggregation.

Liposome stability in a colloidal dispersion is governed by a balance of forces, often described by the DLVO theory (named after Derjaguin, Landau, Verwey, and Overbeek).[5] This theory considers the interplay between two main forces:

  • Van der Waals Forces: These are attractive forces that promote the clumping or aggregation of particles.

  • Electrostatic Repulsive Forces: These forces arise from the surface charge of the liposomes. When liposomes carry a similar charge (either positive or negative), they repel each other, preventing aggregation.[5]

Since this compound is a neutral lipid, liposomes formulated solely with this component will have a near-zero surface charge (zeta potential).[4] Consequently, they lack the electrostatic repulsion necessary to overcome the inherent van der Waals attraction, making them highly susceptible to aggregation.[6]


Troubleshooting Guide & FAQs

This section addresses common issues observed during the formulation and storage of this compound liposomes in a direct question-and-answer format.

Q1: My liposome suspension appears cloudy or contains visible white precipitates immediately after preparation. What is happening and how can I fix it?

A1: This indicates rapid and extensive aggregation. The primary cause is the lack of repulsive forces between your neutral liposomes.

  • Immediate Diagnosis: Your formulation is colloidally unstable. This can be confirmed by Dynamic Light Scattering (DLS), which would show a very large average particle size (Z-average) and a high Polydispersity Index (PDI > 0.3).

  • Causality: Without any surface charge, the liposomes are sticking together as soon as they are formed. This can be exacerbated by high lipid concentrations, suboptimal hydration conditions, or the ionic strength of your hydration buffer.

  • Solutions:

    • Introduce Surface Charge: This is the most effective solution. Incorporate a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation.

      • For a negative charge , use lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) or 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA).

      • For a positive charge , consider lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).[7]

    • Optimize Hydration: Ensure the hydration step is performed above the phase transition temperature (Tc) of all lipids in the mixture. This ensures the lipid film hydrates properly to form well-defined vesicles.[8]

    • Control Ionic Strength: While seemingly counterintuitive for neutral liposomes, very high salt concentrations in the hydration buffer can sometimes promote aggregation through "salting out" effects. Start with a low ionic strength buffer (e.g., 10 mM HEPES, 150 mM NaCl).

Q2: My DLS results show a high PDI (>0.3) and multiple or very broad size peaks. What does this mean?

A2: A high PDI and multimodal size distribution are classic indicators of an aggregated or heterogeneous sample.[9] DLS is highly sensitive to the presence of even a small number of large aggregates, which can skew the results significantly.

  • Causality: This suggests that your liposome population is not uniform. This could be due to incomplete hydration, inefficient size reduction, or ongoing aggregation.

  • Solutions:

    • Refine the Sizing Method: The initial product of thin-film hydration is a population of large, multilamellar vesicles (MLVs).[10][11] To achieve a uniform population of smaller vesicles, a sizing step is essential. Extrusion is the preferred method for obtaining a narrow size distribution.[10][12][13] Passing the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) will produce more homogeneous liposomes.

    • Implement a Stabilization Strategy: Even after sizing, neutral liposomes will tend to re-aggregate. You must incorporate a stabilization method as described in A1 (charge introduction) or A3 (steric stabilization).

Q3: My liposomes look fine after preparation, but they aggregate after a few hours or days in storage. How can I improve long-term stability?

A3: This is a classic long-term colloidal stability issue. While your initial preparation may be adequate, the formulation lacks the necessary energy barrier to prevent aggregation over time.

  • Causality: The kinetic energy of the particles allows them to overcome any small repulsive barriers and aggregate upon collision.[6] Storage conditions like temperature and the composition of the surrounding medium play a crucial role.[14]

  • Solutions:

    • Incorporate Steric Stabilization: This is a powerful alternative or addition to charge stabilization. Include a PEGylated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), at 2-5 mol% in your formulation. The long, hydrophilic PEG chains form a protective layer on the liposome surface.[15][16] This "stealth" layer physically prevents liposomes from getting close enough to aggregate.[17][18]

    • Optimize Storage Conditions: Store liposomes at a suitable temperature, typically between 4°C and 8°C. Do not freeze standard liposome formulations, as the formation of ice crystals can disrupt the lipid bilayers and cause aggregation upon thawing.

    • Verify Zeta Potential: If you have incorporated charged lipids, measure the zeta potential. A value greater than |±30 mV| is generally considered indicative of a stable formulation due to sufficient electrostatic repulsion.[19][20][21]

Q4: Can the choice of buffer pH affect the aggregation of my liposomes?

A4: For liposomes made only of this compound, pH will have a minimal effect because the lipid itself has no ionizable groups. However, if you have included other lipids to improve stability, pH becomes critically important.

  • Causality: The charge of many common lipids is pH-dependent. For example, lipids containing phosphate or carboxyl groups (like DPPS or DPPA) will be negatively charged at neutral pH but may become protonated and less charged at acidic pH. Cationic lipids with amine groups can also have their charge state altered by pH.[22]

  • Solution:

    • Maintain Optimal pH: Choose a buffer and maintain a pH that ensures the charged lipids you've added are in their fully ionized state to provide maximum electrostatic repulsion. For most common anionic phospholipids, a pH of 7.4 is ideal. Always check the pKa of your charged lipid's headgroup.


Key Experimental Protocols & Workflows

To ensure reproducibility and effectively troubleshoot, follow these standardized protocols.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is the most common and reliable method for producing unilamellar liposomes of a defined size.[8][10][23]

  • Lipid Preparation: Dissolve this compound and any stabilizing lipids (e.g., 10 mol% DPPS, 5 mol% DSPE-PEG2000) in chloroform or a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the flask wall. To remove residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: Add your aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) to the flask. Hydrate the lipid film by vortexing or shaking. Crucially, this step must be performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in your mixture. This ensures the lipids are in a fluid state and can form bilayers correctly.[8] The result is a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[13] This mechanical stress breaks down the large MLVs into smaller, more uniform unilamellar vesicles (LUVs).[12] The final suspension should appear more translucent.

Workflow for Troubleshooting Aggregation

The following diagram outlines a logical workflow for diagnosing and solving aggregation issues.

TroubleshootingWorkflow A Observation: Cloudiness, Precipitation, or High PDI B Step 1: Characterize Size & Surface Charge A->B C Measure Z-average, PDI (Dynamic Light Scattering) B->C D Measure Zeta Potential B->D E Analysis of Results C->E D->E F Is Zeta Potential close to 0 mV? E->F G Is PDI > 0.2? E->G F->G No H Action 1: Modify Formulation F->H Yes K Action 2: Refine Process G->K Yes I Incorporate Charged Lipids (e.g., 5-10% DPPS) H->I J Incorporate PEGylated Lipids (e.g., 2-5% DSPE-PEG2000) H->J N Re-characterize I->N J->N L Optimize Extrusion (increase passes, check membrane) K->L M Verify Hydration Temperature (must be > Tc) K->M L->N M->N StabilityMechanisms cluster_0 A) Neutral Liposomes cluster_1 B) Charge-Stabilized Liposomes cluster_2 C) Sterically-Stabilized Liposomes a1 a2 a1->a2 Van der Waals Attraction b1 - b2 - b1->b2 Electrostatic Repulsion c1 c2 c1->c2 Steric Hindrance

Caption: Forces governing liposome interaction and stability.

By methodically applying these principles and protocols, you can overcome the inherent instability of neutral ether lipid liposomes and successfully formulate stable, monodisperse vesicles suitable for your research and development needs.


References

  • This compound - 9035-85-2. Vulcanchem.
  • 3-(Hexadecyloxy)-1-propanol | CAS#:9035-85-2. Chemsrc.
  • This compound. MySkinRecipes.
  • Comparative Performance Analysis of 2,3-Bis(hexadecyloxy)propan-1-ol in Liposomal Drug Delivery Systems. Benchchem.
  • This compound | C19H40O2 | CID 165753. PubChem.
  • This compound. ShiJiaZhuang Smo Chemical Technology Co.,LTD.
  • Studying Colloidal Aggregation Using Liposomes. ResearchGate.
  • Effect of Charge on Separation of Liposomes upon Stagnation. Brieflands.
  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed.
  • Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid. NIH.
  • Effect of positive charges on liposome stability, uptake efficacy and impact on cells. PubMed.
  • Liposome Zeta Potential Determination. Creative Biostructure.
  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. NIH.
  • Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.
  • Sterically stabilized liposomes. PubMed.
  • Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. JoVE.
  • Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate. ACS Publications.
  • Liposome Size Analysis by Dynamic/Static Light Scattering upon Size Exclusion-/Field Flow-Fractionation. ResearchGate.
  • Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir - ACS Publications.
  • Zeta potentials of liposomes. Liposome suspensions are considered to be... ResearchGate.
  • Steric stabilization of liposomes - A review. ResearchGate.
  • Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. SciSpace.
  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives.
  • DLVO theory – Knowledge and References. Taylor & Francis.
  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation.
  • How to prevent liposome aggregation. Quora.
  • Charge Effects: Influence of Surface Charge on Protein Corona Adsorption Behavior on Liposomal Formulations. MDPI.
  • Sterically stabilized liposomes: physical and biological properties. PubMed.
  • LIPIDS AND LIPID COMPOSITIONS FOR THE DELIVERY OF ACTIVE AGENTS. European Patent Office.
  • Effect of positive charges on liposome stability, uptake efficacy and impact on cells.
  • ζ (Zeta) Potential Measurement - Liposomes. BOC Sciences.
  • Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis. Malvern Panalytical.
  • Mechanisms Involved in the Structure and Composition of Liposomes. Longdom Publishing.
  • REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES.
  • Formulation and Evaluation of Liposome by Thin Film Hydration Method. ResearchGate.
  • Physicochemical investigation of a lipid with a new core structure for gene transfection: 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol. PubMed.
  • Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA.
  • DLVO theory. Wikipedia.
  • PEGylated Liposomes in the Clinic and Clinical Trials. Biopharma PEG.
  • Charged Lipids. Physics LibreTexts.
  • Liposome Preparation. Avanti Research™ - Sigma-Aldrich.
  • Extrusion Technique to Generate Liposomes of Defined Size. ResearchGate.
  • Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization.
  • Step Guide - How to Control Liposome Size? BOC Sciences.
  • The DLVO Theory.
  • 2,3-Bis(hexadecyloxy)propan-1-ol | C35H72O3 | CID 102548. PubChem.
  • Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes. PubMed.

Sources

Technical Support Center: A Guide to Improving the Stability of 3-(Hexadecyloxy)propan-1-ol Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Hexadecyloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this versatile ether lipid. Here, we address common stability challenges through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide not just solutions, but a deeper understanding of the physicochemical principles that govern formulation stability.

Section 1: Foundational Knowledge: Physicochemical Properties

A thorough understanding of the properties of this compound is the cornerstone of successful formulation development. This molecule's long alkyl chain and polar head group dictate its behavior in various systems.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₉H₄₀O₂[1]
Molecular Weight 300.5 g/mol [1]
Appearance White to off-white solid[2]
LogP (o/w) ~7.5[1]
Key Function Surfactant, Emulsifier, Emollient[1]

The high LogP value underscores the molecule's lipophilic nature, while its solid state at room temperature is a critical factor in predicting and mitigating crystallization phenomena.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding formulation stability.

Q1: What are the first visual signs of instability in my formulation?

Visual inspection is a powerful first-line assessment. Key indicators of instability include:

  • Crystallization/Precipitation: The appearance of solid matter, which can range from a fine haze to distinct crystals.

  • Phase Separation: In emulsions, this can manifest as creaming (a milky layer on top), sedimentation (particle settling), or coalescence (the merging of droplets into a separate layer).[3]

  • Changes in Viscosity: A noticeable thickening or thinning of the formulation can indicate changes in the internal structure, such as particle aggregation.

Q2: My liquid or semi-solid formulation is becoming cloudy or showing solid particles. What's the primary cause?

This is most likely due to the crystallization of this compound. Because it is a solid at room temperature, it can precipitate out of a solution or semi-solid matrix if the formulation becomes supersaturated. This can be triggered by temperature fluctuations (especially cooling), solvent evaporation, or interactions with other excipients.

Q3: What is polymorphism and why is it important for this excipient?

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Long-chain alcohols are known to exhibit this behavior.[4] Different polymorphs of the same compound can have different melting points, solubilities, and dissolution rates. A change from a more soluble (metastable) form to a less soluble (stable) form during storage can unexpectedly trigger crystallization and destabilize your entire formulation. Understanding and controlling polymorphism is crucial for ensuring long-term product stability and performance.[5]

Q4: How does storage temperature critically impact my formulation's stability?

Temperature is a major factor. Elevated temperatures can accelerate chemical degradation, such as oxidation. Conversely, cooling can induce crystallization if the concentration of this compound exceeds its solubility at that lower temperature. For dispersed systems like lipid nanoparticles, freeze-thaw cycles are particularly damaging and can cause irreversible aggregation.[3]

Section 3: Troubleshooting Guide: Physical Instability

Physical instability, which involves changes to the formulation's structure without altering the chemical nature of its components, is the most common challenge.

Problem: Crystallization and Precipitation

Q5: I'm observing crystal growth in my formulation upon storage. What is the mechanistic cause and how can I prevent it?

Causality: Crystal formation is a thermodynamic process driven by supersaturation. The long, linear C16 alkyl chain of this compound promotes molecular self-assembly into an ordered crystalline lattice. This process is often time- and temperature-dependent. The initial formulation might be a stable supercooled liquid or amorphous solid, but over time, molecules can rearrange into a more stable, less soluble crystalline form, leading to precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for addressing crystallization.

Actionable Solutions:

  • Optimize Solvent System: If in a solution, increase the proportion of a good solvent or add a co-solvent in which this compound is highly soluble.

  • Introduce Crystallization Inhibitors: The inclusion of certain excipients can sterically hinder the alignment of lipid molecules into a crystal lattice. Minor components can significantly influence crystallization by acting as nucleation sites or growth inhibitors.[6]

    • Polymers: Small amounts of polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can be effective.

    • Other Lipids: Incorporating a structurally different lipid, such as cholesterol or an unsaturated lipid, can disrupt the packing efficiency.

  • Control Thermal Processing: The rate of cooling during formulation manufacturing can dictate the resulting physical state. Rapid cooling (quenching) can often trap lipids in a disordered, amorphous, or metastable polymorphic state, which may be more resistant to crystallization over time than a slow-cooled, highly ordered state.[5]

Problem: Emulsion/Dispersion Instability (Aggregation & Phase Separation)

Q6: My lipid nanoparticle dispersion shows an increase in particle size and polydispersity index (PDI) over time. What forces are at play?

Causality: Nanoparticle aggregation is driven by attractive van der Waals forces between particles. Stability is achieved by creating a repulsive energy barrier that is stronger than these attractive forces. This barrier can be either electrostatic (charge-based repulsion) or steric (a physical barrier from surface-adsorbed molecules). A loss of stability means this repulsive barrier has been compromised.

Actionable Solutions:

  • Optimize the Surfactant System: Surfactants are critical for stabilizing dispersions.[7][8] They adsorb to the particle interface and provide the necessary repulsive forces.

    • Increase Steric Hindrance: Use surfactants with larger hydrophilic head groups or PEGylated lipids. These create a dense physical layer that prevents particles from getting close enough to aggregate.[9]

    • Modulate Surface Charge: For electrostatic stabilization, use an ionic surfactant to impart a high surface charge (a zeta potential of > |30| mV is a good rule of thumb for stability).

  • Control pH and Ionic Strength: The pH of the aqueous phase can significantly impact the surface charge of particles and the effectiveness of ionic surfactants.[10][11][12] Similarly, high concentrations of salts can screen surface charges, reducing electrostatic repulsion and leading to aggregation. It is crucial to buffer the formulation at a pH that maximizes electrostatic repulsion.

  • Maintain Optimal Temperature: Store the formulation at a constant, recommended temperature. Refrigeration is often preferred over freezing for aqueous dispersions to avoid damage from ice crystal formation.[3]

Caption: Balance of forces governing nanoparticle stability.

Section 4: Troubleshooting Guide: Chemical Stability

While generally stable, this compound can undergo chemical degradation under certain conditions.

Q7: How can I assess and prevent the chemical degradation of this compound in my formulation?

Causality: The two primary degradation pathways for this molecule are oxidation and hydrolysis.

  • Oxidation: The long alkyl chain, although saturated, can be susceptible to oxidation, especially if the formulation contains other components that can generate free radicals or if exposed to light and heat. Lipid peroxidation is a common issue in lipid-based systems.[13]

  • Hydrolysis: The ether linkage is significantly more stable than an ester linkage but can be cleaved under harsh conditions, such as extreme pH and high temperatures over long periods.[2]

Actionable Solutions & Assessment:

  • Prevent Oxidation:

    • Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol into the lipid phase of your formulation.

    • Control Headspace: During manufacturing and packaging, purge headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Use Protective Packaging: Store the formulation in light-resistant containers (e.g., amber glass) to prevent photo-oxidation.

  • Prevent Hydrolysis:

    • Maintain Optimal pH: Buffer the formulation to a neutral pH range (typically 6-8) unless specific active ingredients require a different pH. Avoid strongly acidic or alkaline conditions.

  • Analytical Monitoring:

    • Chromatography (HPLC, GC): Use a stability-indicating chromatography method to quantify the amount of intact this compound and detect any degradation products over time.[14] Mass spectrometry (MS) can be coupled to these techniques for identification of unknown peaks.[15][16]

    • Peroxide Value: This is a classic titrimetric or spectrophotometric method to measure the initial products of lipid oxidation.[17] An increase in peroxide value over time is a clear indicator of oxidative degradation.

Section 5: Recommended Analytical Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible stability data. The following are baseline protocols that can be adapted to specific formulation types.

Protocol 1: Monitoring Physical Stability with DLS and Microscopy

Objective: To quantify changes in particle size distribution and visually inspect for aggregates or crystals. This protocol is based on standard practices for nanoparticle characterization.[18][19][20][21]

Methodology:

  • Sample Preparation: At each stability time point (e.g., T=0, 1 month, 3 months), carefully extract a representative aliquot of the formulation. Dilute the sample with the same continuous phase used in the formulation (e.g., the original buffer) to an appropriate concentration for Dynamic Light Scattering (DLS) analysis (typically to a point where the sample is slightly turbid).

  • DLS Measurement:

    • Equilibrate the DLS instrument's sample chamber to the desired temperature (e.g., 25 °C).

    • Measure the Z-average particle size and the Polydispersity Index (PDI).

    • Perform at least three replicate measurements for each sample.

  • Microscopy:

    • Place a small drop of the undiluted formulation on a clean microscope slide.

    • Use a coverslip and examine under a polarized light microscope.

    • Look for the presence of any birefringent structures, which would indicate the formation of anisotropic crystals.

  • Data Analysis:

    • Plot the Z-average size and PDI as a function of time. A significant increase in either parameter suggests aggregation or coalescence.

    • Record any visual observations from microscopy, noting the size, shape, and abundance of any crystalline material.

Protocol 2: Investigating Polymorphism with Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, crystallization behavior, and potential polymorphic transitions of this compound within the formulation. DSC is a cornerstone technique for the thermal analysis of lipid-based systems.[5][22][23][24]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the bulk this compound raw material or the lyophilized/dried formulation into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.

  • DSC Program (Heat-Cool-Heat Cycle):

    • Segment 1 (First Heat): Equilibrate the sample at 20 °C. Ramp the temperature up to a point well above the expected melting point (e.g., 90 °C) at a controlled rate (e.g., 10 °C/min). This step erases the material's thermal history.

    • Segment 2 (Controlled Cool): Cool the sample from 90 °C back down to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min). This will show the crystallization exotherm.

    • Segment 3 (Second Heat): Heat the sample again from 0 °C to 90 °C at 10 °C/min. The melting endotherm observed in this scan is characteristic of the polymorphic form that crystallized during the controlled cooling step.

  • Data Analysis:

    • Analyze the resulting thermogram. Identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (crystallization) events.

    • The presence of multiple melting peaks or shifts in peak temperature between the first and second heating scans can indicate the presence of multiple polymorphs or a polymorphic transition.

This comprehensive guide serves as a starting point for addressing the stability of your this compound formulations. For further, more specific inquiries, please do not hesitate to reach out to our technical support team.

References

  • BenchChem. (2025). Technical Support Center: 2,3-Bis(hexadecyloxy)propan-1-ol Formulation Stability.

  • BenchChem. (2025). A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165753, this compound. Retrieved from

  • Heerklotz, H., & Seelig, J. (2001). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 81(3), 1547–1554.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • McClements, D. J. (2012). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Journal of Food Science, 77(1), R1-R9.
  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206.
  • Trasi, N. S., & Taylor, L. S. (2023). Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder. Pharmaceutics, 15(12), 2727.
  • Gómez-Mascaraque, L. G., & Pérez-Masiá, R. (2019). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Polymers, 11(9), 1469.
  • AZoNano. (2025). The Advantages of Dynamic Light Scattering in Nanoparticle Research.

  • ResearchGate. (2025). Effects of surfactants on the crystallization and polymorphism of lipid nanoparticles.

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

  • Demetzos, C. (2008). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of Liposome Research, 18(3), 159-173.
  • ResearchGate. (2025). Recent Analytical Methodologies in Lipid Analysis.

  • ResearchGate. (2025). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant.

  • ResearchGate. (2026). Steric Stabilization of Lipid/Polymer Particle Assemblies by Poly(ethylene glycol)-Lipids.

  • Scott, H. L., & Shaikh, S. R. (2011). Interactions between Ether Phospholipids and Cholesterol as Determined by Scattering and Molecular Dynamics Simulations. Biophysical Journal, 100(10), 2459–2468.
  • Shahidi, F., & Zhong, Y. (2021). Analytical methods for lipid oxidation and antioxidant capacity in food systems. Antioxidants, 10(10), 1587.
  • ResearchGate. (2025). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability.

  • Li, M., & McClements, D. J. (2023). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Hydrocolloids, 140, 108635.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • ResearchGate. (2025). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review.

  • Li, B., & Liu, Y. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1234.
  • Juttulapa, M., Piriyaprasarth, S., & Sriamornsak, P. (2013). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes.
  • Hassan, M., & Rana, D. (2020). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing.
  • Improved Pharma. (2023). Understanding solid lipid nanoparticles using DSC.

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.

  • ResearchGate. (2025). Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles.

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.

  • University of Massachusetts Amherst. (n.d.). Analysis of Lipids. Retrieved from

  • Marangoni, A. G., & Wesdorp, L. H. (2024). Recent Advances in Lipid Crystallization in the Food Industry. Annual Review of Food Science and Technology, 15, 25-46.
  • ACS Publications. (2024). Analytical Methods in Lipidomics and Their Applications.

  • ICH. (n.d.). Quality Guidelines. Retrieved from

  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. International Journal of Pharmaceutics, 452(1-2), 150-155.
  • ResearchGate. (2025). Preparation of stable direct emulsions stabilized with a system of phospholipid emulsifiers.

  • Zaman, M. (2014). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). University of Arkansas.
  • Al-Mutairi, S. H. (2024). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. Molecules, 29(22), 5029.
  • Duncan, K. D., & Koster, K. L. (2015). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical Chemistry, 87(1), 24-38.
  • Mourelatou, D., Hatziantoniou, S., & Demetzos, C. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry, 126(3), 1221-1234.
  • Wikipedia. (n.d.). Ether lipid. Retrieved from

  • Popa-Burke, I. F., et al. (2013). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening, 18(8), 943-951.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62793, 1-(Octadecyloxy)propan-2-ol. Retrieved from

  • PubChemLite. (n.d.). This compound (C19H40O2). Retrieved from

Sources

Technical Support Center: Scaling 3-(Hexadecyloxy)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Topic: Optimization of Mono-alkylation of 1,3-Propanediol with Hexadecyl Derivatives[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 3-(Hexadecyloxy)propan-1-ol (CAS: 23377-40-4) has hit a wall during scale-up.

This molecule—a critical ether lipid precursor often used in lipid nanoparticle (LNP) formulations and surfactant chemistry—presents a classic "symmetry problem." You are attempting to attach a hydrophobic C16 tail to exactly one side of a symmetric hydrophilic diol (1,3-propanediol).[1]

The Core Challenge: Thermodynamics favors the formation of the bis-ether (dialkylated impurity) once the mono-ether is formed, as the mono-ether is often more lipophilic and reactive in biphasic systems.

This guide moves beyond basic literature to address the rheological, thermodynamic, and purification bottlenecks encountered at the kilogram scale.

Module 1: Reaction Engineering & Selectivity

Q: I am seeing >15% bis-alkylated impurity (1,3-bis(hexadecyloxy)propane). How do I shift selectivity toward the mono-ether?

A: You must transition from a stoichiometric reagent load to a "Dilution-Driven" kinetic regime.

In standard laboratory protocols, researchers often use a 1:1 ratio of diol to alkyl halide. At scale, this is disastrous. As the reaction proceeds, the concentration of the mono-ether increases, competing with the diol for the alkylating agent.

The Protocol Adjustment:

  • Stoichiometric Excess: You must use 1,3-propanediol in 4x to 8x molar excess relative to the hexadecyl halide (or sulfonate).

  • The "Reverse Addition" Technique: Do not dump all reagents together.

    • Charge: 1,3-Propanediol + Base (KOH/NaOH) + Phase Transfer Catalyst.[1]

    • Heat: Bring to reaction temperature (e.g., 80–100°C).

    • Dose: Slowly feed the Hexadecyl bromide (liquid at >20°C) into the reactor over 2–4 hours.

    • Mechanism:[2][3][4][5][6] This ensures the alkylating agent always encounters a massive excess of unreacted diol hydroxyl groups, statistically favoring mono-alkylation.

Q: My reaction mass solidifies or becomes too viscous to stir. What is happening?

A: You are battling the "Gelation Phase" of metal-alkoxides.

When 1,3-propanediol is deprotonated by strong bases (NaH or KOH), the resulting alkoxide salts form hydrogen-bonded networks that dramatically increase viscosity.[1]

Troubleshooting Steps:

  • Solvent Selection: Switch to Toluene or Xylene as a co-solvent.[1] These form an azeotrope with water.[1]

  • Azeotropic Drying: Use a Dean-Stark trap (or industrial decanter).[1][7] As KOH reacts with the diol, water is generated.[6]

    • Reaction:R-OH + KOH ⇌ R-O-K + H₂O[1]

    • Logic: If water remains, the equilibrium shifts left (stalling the reaction). Removing water drives the reaction to completion and breaks up the hydration shells that cause gelling.

  • Temperature Floor: Ensure your reactor jacket is set above the melting point of the hexadecyl bromide (~18°C) and the product (~40–50°C). We recommend 95°C for the toluene reflux method.

Module 2: Visualization of Reaction Logic

The following diagram illustrates the kinetic competition and the critical control points for your process.

ReactionLogic cluster_control Process Control Reactants 1,3-Propanediol (Large Excess) Intermed Mono-Alkoxide Intermediate Reactants->Intermed Deprotonation Base Base (KOH/NaOH) + Toluene Base->Intermed AlkylAgent Hexadecyl Bromide (Slow Feed) Product Target Mono-Ether This compound AlkylAgent->Product Impurity Bis-Ether Impurity (Dialkylated) AlkylAgent->Impurity Intermed->Product Primary Reaction (Fast w/ Excess Diol) Product->Impurity Secondary Reaction (Avoid by starving Alkyl Agent) Control1 Azeotropic Water Removal (Drives Conversion) Control1->Intermed Control2 4x-8x Diol Excess (Suppresses Bis-Ether) Control2->Product

Caption: Kinetic pathway showing how stoichiometric excess and slow addition prevent the secondary reaction pathway (red dashed line).

Module 3: Workup & Purification

Q: Distillation requires temperatures >200°C, causing product degradation. How do I purify without high-vacuum distillation?

A: Exploit the polarity difference. Use "Phase Selectivity" instead of Boiling Point.

The unreacted 1,3-propanediol is highly water-soluble.[1] The product (mono-ether) is amphiphilic (surfactant-like).[1] The bis-ether and hexadecyl bromide are highly lipophilic.[1]

The "Wash-Out" Protocol:

  • Quench: Cool reaction to 60°C. Add water equal to the volume of the reaction mass.

  • Phase Split:

    • Top Layer: Product, Bis-ether, Unreacted Alkyl Halide, Toluene.[1]

    • Bottom Layer: Water, Unreacted 1,3-Propanediol , Salts (KBr/NaBr).[1]

    • Action: Discard bottom layer.[1] Repeat water wash 2x.[1] This removes 99% of the excess diol.

  • Crystallization (The Purification Key):

    • Strip the Toluene solvent. You are left with a waxy solid.[1]

    • Dissolve this crude mass in warm Hexane or Ethanol .

    • Cool slowly to 0°C.

    • Result: The bis-ether is often less soluble and may precipitate first (or stay in solution depending on solvent choice—validation required for your specific impurity profile).[1]

    • Recommendation: Recrystallize from Acetone/Ethanol (9:1) . The mono-ether crystallizes well, while non-polar impurities often stay in the mother liquor.

Q: I have a persistent emulsion during the water wash. How do I break it?

A: You have created a surfactant. Neutralize the pH and increase ionic strength.

Your product, this compound, is structurally similar to non-ionic surfactants.[1] At high pH (residual KOH), it stabilizes emulsions.

The Fix:

  • Acidify: Adjust the quench water to pH ~6–7 using dilute HCl. Neutralizing the residual alkoxides breaks the "soap" behavior.

  • Salting Out: Add saturated Brine (NaCl) solution. The high ionic strength forces the organic layer to separate from the aqueous phase.

  • Heat: Perform the separation at 50–60°C. Higher temperature reduces viscosity and surface tension, speeding up phase separation.

Module 4: Quality Control & Analytics

Q: How do I quickly validate the purity during the process?

A: Do not rely on TLC alone.[1] Use GC-FID for quantitative ratios.

ParameterMethodAcceptance Criteria
Mono/Bis Ratio GC-FID (High Temp Column)> 95:5
Residual Diol GC-FID< 0.5% (Must be removed before crystallization)
Residual Halide Silver Nitrate Test (Qualitative)Negative (No precipitate)
Water Content Karl Fischer (Coulometric)< 0.1% (Critical for downstream LNP use)

Self-Validating Check:

  • Take a small sample of your crude organic layer.

  • Evaporate solvent.[1][5][8][9]

  • Measure Melting Point.[1]

  • Reference: Pure this compound melts approx 40–45°C .[1]

  • Result: If your solid melts < 30°C or is a liquid at RT, you have significant unreacted Hexadecyl Bromide or Bis-ether contamination.[1]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose process failures immediately.

Troubleshooting Start Start Troubleshooting CheckYield Is Yield < 70%? Start->CheckYield CheckPurity Is Bis-Ether > 10%? CheckYield->CheckPurity No Action1 Check Water Content. Ensure Azeotrope active. Increase Temp. CheckYield->Action1 Yes CheckStir Did reaction solidify? CheckPurity->CheckStir No Action2 Increase Diol Excess (to 6x). Slow down Halide feed. CheckPurity->Action2 Yes Action3 Add Toluene. Switch to KOH flakes. CheckStir->Action3 Yes End Proceed to QC CheckStir->End No (Process Stable)

Caption: Decision matrix for diagnosing yield and purity issues during scale-up.

References

  • Wehmeyer, R. M., et al. (2001). Process for the purification of 3-amino-1,2-propanediol and derivatives. (Patent WO2001058848A1).[1] Google Patents. Link

    • Relevance: Describes the handling of propanediol derivatives and azeotropic water removal str
  • Arndt, K., et al. (2000). Process for preparing 3-methoxy-1-propanol. (Patent US6100433A).[1] Google Patents. Link

    • Relevance: Establishes the industrial baseline for alkylating 1,3-propanediol using KOH and azeotropic distill
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. Link[1]

    • Relevance: Foundational text on using PTC to improve yields in ether synthesis, applicable to the hexadecyl/propanediol system.
  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Link[1]

    • Relevance: Verification of chemical structure, physical properties, and safety d

Sources

Optimizing flow rate for lipid nanoparticle production with 3-(Hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LNP-OPT-HEX-01 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Ether-Lipid Challenge

You are likely incorporating 3-(Hexadecyloxy)propan-1-ol (an ether-linked lipid alcohol) into your LNP formulation to enhance membrane stability or modulate fusogenicity. Unlike standard ester-linked lipids (e.g., DSPC), ether lipids possess unique solubility profiles and higher chemical stability.

The critical challenge with this lipid is its hydrophobicity and crystallization kinetics . If your flow rate is too low, this lipid tends to phase-separate early, leading to heterogeneous particles (high PDI) or "empty" liposomes. If the flow rate is too high without adjusting the solvent ratio, you risk shear-induced aggregation.

This guide provides a self-validating protocol to optimize your Total Flow Rate (TFR) and Flow Rate Ratio (FRR) specifically for formulations containing this compound.

Module 1: The Physics of Mixing (Theory)

To optimize your process, you must understand how this specific lipid behaves during the Nanoprecipitation phase.

The Critical Ethanol Concentration (CEC)

LNP formation occurs when the ethanol concentration drops below the solubility limit of your most hydrophobic lipid.

  • Standard Lipids: Precipitate gradually as ethanol drops from 100%

    
     40%.
    
  • This compound: Due to the stable ether bond and C16 chain, this lipid often has a sharper precipitation point. It requires rapid mixing to ensure it co-assembles with the ionizable lipid rather than crystallizing alone.

Key Parameters Defined
ParameterDefinitionImpact on this compound LNPs
FRR (Flow Rate Ratio) Ratio of Aqueous Phase : Organic Phase (e.g., 3:1).[1][2][3][4][5]Determines the speed of polarity change. Higher FRR (e.g., 5:1) forces faster precipitation, crucial for hydrophobic ether lipids to prevent large aggregates.
TFR (Total Flow Rate) Combined speed of both streams (mL/min).[4]Determines the mixing energy (Reynolds number). Higher TFR reduces mixing time (

), leading to smaller, more uniform particles.

Module 2: Visualization of the Mixing Workflow

The following diagram illustrates the critical decision points in your microfluidic assembly process.

LNP_Mixing_Workflow Organic Organic Phase (Lipids + Ethanol) Mixer Microfluidic Mixer (Chaotic/Staggered) Organic->Mixer Flow Q_org Aqueous Aqueous Phase (Buffer + Payload) Aqueous->Mixer Flow Q_aq Dilution Solvent Dilution (Ethanol % drops) Mixer->Dilution TFR determines Mixing Time Nucleation Nucleation (Particle Seed) Dilution->Nucleation FRR determines Supersaturation Growth Particle Growth (Ostwald Ripening) Nucleation->Growth LNP Final LNP (Size/PDI) Growth->LNP LNP->Mixer Feedback: Adjust TFR/FRR

Figure 1: The interplay between input flows and particle formation kinetics.[4] For ether lipids, the "Nucleation" step is faster, requiring precise control of the "Dilution" phase.

Module 3: Optimization Protocol (The "Flow Sweep")

Do not guess your flow rates. Perform this Flow Rate Sweep experiment to define the operating window for your specific payload.

Experimental Setup
  • Device: Microfluidic Mixer (e.g., Staggered Herringbone or T-Junction).

  • Formulation: Ionizable Lipid : Helper : Cholesterol : PEG (Standard ratios, e.g., 50:10:38.5:1.5). Substitute the Helper or Cholesterol with this compound.

  • Buffer: Citrate (pH 4.0) or Acetate (pH 4.0).

Step-by-Step Methodology
  • Fix the FRR (Screening Phase): Set Aqueous:Organic ratio to 3:1 . This is the industry standard baseline [1][2].

  • Variable TFR Sweep: Run the system at increasing Total Flow Rates. Collect 1 mL samples at each step.

    • Step A: 2 mL/min (Slow - Laminar)

    • Step B: 8 mL/min

    • Step C: 12 mL/min (Transition)

    • Step D: 18+ mL/min (High Energy)

  • Analyze: Measure Size (Z-avg) and PDI using Dynamic Light Scattering (DLS) immediately after dilution.

  • Secondary Screen (FRR Optimization): Once the optimal TFR is found (lowest PDI), fix TFR and vary FRR (2:1, 3:1, 4:1, 5:1).

Expected Data Trends (Reference Table)
TFR (mL/min)FRRPredicted Size (nm)Predicted PDIInterpretation for Ether Lipids
2.03:1> 120 nm> 0.30Failure. Mixing is slower than lipid crystallization. Large aggregates form.
8.03:180 - 100 nm0.15 - 0.20Acceptable. Standard operating range.
12.0+ 3:1 60 - 80 nm < 0.10 Optimal. Rapid mixing outpaces crystal growth.
12.05:1< 50 nm< 0.10Niche. Use only if ultra-small particles are required; encapsulation may drop.

Module 4: Troubleshooting Center

Issue 1: High PDI (> 0.2) and "Double Peaks" in DLS

Diagnosis: The this compound is precipitating before it can integrate with the ionizable lipid. This creates two populations: empty ether-lipid aggregates and RNA-LNPs.

  • Solution A (Kinetic): Increase TFR by 50%. You need to reduce the mixing time (

    
    ) to force co-assembly [3].
    
  • Solution B (Thermal): Heat both the organic and aqueous phases to 35°C–40°C. This increases the solubility limit of the ether lipid, delaying precipitation until mixing is complete.

Issue 2: Particle Size is Too Large (> 100 nm)

Diagnosis: The solvent exchange is too slow, allowing "Ostwald Ripening" (particles growing at the expense of smaller ones).

  • Solution: Increase the FRR from 3:1 to 4:1 or 5:1 .

  • Reasoning: A higher ratio of water dramatically increases the polarity of the mixture instantly. This "freezes" the particles in a smaller state (Nucleation dominant over Growth) [4].

Issue 3: System Backpressure / Clogging

Diagnosis: this compound has crystallized in the microfluidic channels.

  • Immediate Action: Stop flow. Flush with 100% Ethanol (reverse flow if possible).

  • Prevention: Do not let the organic phase sit static in the chip. Ensure the aqueous buffer flow starts before and ends after the lipid flow.

Module 5: Decision Tree for Optimization

Use this logic flow to diagnose your current batch results.

Optimization_Logic Start Measure Size & PDI CheckPDI Is PDI > 0.2? Start->CheckPDI CheckSize Is Size > Target? CheckPDI->CheckSize No HighPDI Heterogeneous Population CheckPDI->HighPDI Yes LargeSize Particles too Large CheckSize->LargeSize Yes Success Optimal Formulation CheckSize->Success No Action1 Increase TFR (Improve Mixing) HighPDI->Action1 Action2 Heat Fluids (40°C) Action1->Action2 If fails Action3 Increase FRR (e.g., 3:1 -> 5:1) LargeSize->Action3

Figure 2: Troubleshooting logic for ether-lipid LNP formulations.

Frequently Asked Questions (FAQs)

Q: Can I use a 1:1 Flow Rate Ratio (FRR) to save buffer? A: No. At 1:1, the final ethanol concentration is 50%. Most lipids, especially hydrophobic ether lipids like this compound, are still partially soluble or unstable at 50% ethanol. You need to reach <33% ethanol (2:1 or 3:1) rapidly to "lock" the particle structure [5].

Q: My encapsulation efficiency (EE) dropped when I increased the flow rate. Why? A: Extremely high TFR or FRR can create shear stress that strips the lipid shell from the payload, or the high dilution (at 5:1 FRR) might prevent efficient electrostatic binding if the buffer ionic strength is too low.

  • Fix: If EE drops, return to FRR 3:1 and optimize TFR only.

Q: Is this compound compatible with standard Citrate buffer? A: Yes, it is a non-ionizable alcohol (unless you are using a derivative with an amine headgroup). It is compatible with pH 4.0 buffers. However, ensure your Ethanol is anhydrous and high purity to prevent pre-aggregation in the syringe.

References

  • Belliveau, N. M., et al. (2012). Microfluidic Synthesis of Highly Potent Limit-size Lipid Nanoparticles for In Vivo Delivery of siRNA. Molecular Therapy - Nucleic Acids.

  • Roces, C. B., et al. (2020).[4] Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. Pharmaceutics.[6]

  • Kulkarni, J. A., et al. (2018). On the Formation of Lipid Nanoparticles from Microfluidic Mixing. ACS Nano.[7]

  • Terada, T., et al. (2021). Effect of Flow Rate and Mixing Ratio on the Particle Size of Lipid Nanoparticles Prepared Using a Microfluidic Device. Chemical and Pharmaceutical Bulletin.

  • Shepherd, S. J., et al. (2021).[8] Scalable mRNA and siRNA Lipid Nanoparticle Production using a Parallelized Microfluidic Device. Nano Letters.

Sources

How to avoid phase separation in 3-(Hexadecyloxy)propan-1-ol emulsions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-(Hexadecyloxy)propan-1-ol (CAS: 23377-40-4), also known as Cetyl Propyl Ether or 3-hexadecoxypropan-1-ol .[1]

This molecule is a lipophilic ether lipid (LogP ~7.[1]5) with a structure analogous to fatty alcohols (like cetyl alcohol) but with an ether linkage that confers resistance to hydrolysis.[1] It acts primarily as a co-surfactant or structuring agent , not a primary hydrophilic emulsifier.[1] Most phase separation issues arise from treating it as a standalone surfactant.[1]

Part 1: Technical Troubleshooting Guide (Q&A)

Category 1: Formulation Failure (Immediate Separation)[1]

Q: My emulsion separates into two distinct layers immediately after stopping the homogenizer. Why? A: This is a Hydrophile-Lipophile Balance (HLB) Mismatch . this compound has a calculated HLB of approximately 2.0–3.0 .[1] It is highly lipophilic.[1] If you attempt to make an Oil-in-Water (O/W) emulsion using this alone, it will fail because it cannot lower the interfacial tension sufficiently at the water interface.[1]

  • The Fix: You must pair it with a High-HLB surfactant (e.g., Polysorbate 80, PEG-40 Stearate, or a Phospholipid with PEG).[1]

  • Target Ratio: Start with a Lipid:Surfactant ratio of 4:1 to 2:1 .[1] The high-HLB surfactant covers the surface, while the this compound intercalates between them to thicken the interfacial film.[1]

Q: I added a high-HLB surfactant, but I still see oil droplets coalescing ("oiling out"). A: The Interfacial Packing Density is likely too low, or the phases were not soluble during mixing.

  • The Fix: Ensure both the lipid phase (containing the hexadecyloxy-propanol) and the water phase are heated to 65–70°C (well above the melting point) before mixing. If the components are not fully molten, they cannot align at the interface.[1]

Category 2: Long-Term Instability (Crystallization & Creaming)[1]

Q: The emulsion looks stable initially but develops white crystals or a "sandy" texture after 24 hours. A: This is Crystallization-Induced Destabilization .[1] Unlike complex triglycerides, this compound is a highly symmetric ether lipid that loves to crystallize.[1] Upon cooling, if the temperature drops too slowly without steric hindrance, the molecules eject from the interface to form bulk crystals, breaking the emulsion film.[1]

  • The Fix:

    • Rapid Cooling: Use a heat exchanger or ice bath to "quench" the emulsion from 60°C to 25°C quickly.[1] This forces the formation of many small crystals (stable gel) rather than few large ones.[1]

    • Ostwald Ripening Inhibitor: Add 10-20% (w/w of oil phase) of a long-chain triglyceride (e.g., MCT oil or Soybean oil).[1] This creates entropy that disrupts the perfect crystal lattice of the ether lipid.[1]

Q: A clear water layer forms at the bottom of the vial (Creaming). A: This is a Density/Viscosity Issue , common with ether lipids (density ~0.9 g/cm³).[1]

  • The Fix: This is reversible.[1] However, to prevent it, you need to increase the viscosity of the continuous phase.[1]

    • Add a Rheology Modifier: Xanthan gum (0.1%) or Carbomer in the water phase.[1]

    • Increase Lipid Content: If the internal phase volume is <20%, creaming is inevitable without thickeners.[1]

Part 2: Recommended Experimental Protocol

Protocol: Dual-Phase Hot Homogenization for O/W Emulsions Objective: Create a stable sub-micron emulsion using this compound as a co-surfactant.[1]

Materials
  • Phase A (Lipid Phase):

    • This compound (3.0% w/w)[1]

    • Ostwald Inhibitor: Caprylic/Capric Triglyceride (1.0% w/w)[1]

    • Primary Emulsifier (Low HLB component): Sorbitan Monooleate (Span 80) (0.5% w/w) - Optional, for tighter packing.[1]

  • Phase B (Aqueous Phase):

    • Water (q.s. to 100%)[1]

    • High HLB Surfactant: Polysorbate 80 (1.5% w/w)[1]

    • Glycerol (2.0% w/w) - Tonicity/Humectant.[1]

Methodology
  • Melting: Heat Phase A to 70°C . Ensure the ether lipid is completely clear and molten.[1]

  • Solubilization: Heat Phase B to 70°C in a separate beaker. Stir until Polysorbate is fully dissolved.

  • Pre-Emulsification: Slowly pour Phase A into Phase B while stirring at 1000 RPM (magnetic stir bar or overhead stirrer) for 5 minutes. Maintain temp at 70°C.

  • High-Shear Homogenization: Transfer to a rotor-stator homogenizer (e.g., Ultra-Turrax).[1] Homogenize at 15,000 RPM for 3 minutes .

    • Critical Checkpoint: The emulsion should look glossy and white.[1] If it looks dull or grainy, stop and reheat.

  • Cooling (The Critical Step): Transfer the beaker to an ice-water bath. Stir gently (paddle, 200 RPM) until the temperature reaches 25°C .

    • Why? This "locks" the interfacial film before the ether lipid can crystallize out.[1]

Part 3: Data & Specifications

Physicochemical Properties Table
PropertyValueImplication for Formulation
Molecular Formula C₁₉H₄₀O₂Long hydrophobic tail (C16) + Short polar head.[1]
Molecular Weight 300.52 g/mol Small molecule, diffuses quickly to interface.[1]
LogP ~7.5 (Predicted)Highly lipophilic.[1] Insoluble in water.[1][2]
Solubility Chloroform, Methanol, Ethanol (hot)Requires organic solvents for analysis (HPLC/GC).[1]
Est. HLB 2.0 – 3.0Cannot stabilize O/W emulsions alone.[1]
Melting Point ~45–55°C (Solid)Must process above 60°C.
pKa ~14 (Alcohol group)Non-ionic.[1] pH independent stability (unlike fatty acids).[1]

Part 4: Visualization of Stability Mechanisms

Diagram 1: The "Interfacial Zipper" Mechanism

This diagram illustrates how this compound (Co-Surfactant) stabilizes the emulsion by filling gaps between the High-HLB surfactant heads, creating a rigid barrier against coalescence.[1]

EmulsionStability cluster_interface Oil-Water Interface Structure cluster_outcome Stability Outcome Lipid Oil Phase (Internal) CoSurfactant This compound (Co-Surfactant) Low HLB Lipid->CoSurfactant Solubilized in Water Water Phase (External) Surfactant Primary Surfactant (Polysorbate 80) High HLB Surfactant->Water Steric Barrier CoSurfactant->Surfactant Intercalates (Increases Film Rigidity) Stable Stable Emulsion (Lamellar Gel Network) CoSurfactant->Stable Correct Ratio Unstable Phase Separation (Coalescence) CoSurfactant->Unstable Alone (No High HLB Partner)

Caption: The hexadecyl tail anchors in the oil, while the propanol head hydrogen bonds with the primary surfactant, thickening the interface.[1]

Diagram 2: Troubleshooting Logic Tree

Follow this flow to identify the root cause of phase separation.

Troubleshooting Start Phase Separation Observed Type Identify Type Start->Type Layering Immediate Oiling Out (Top Oil Layer) Type->Layering Crystals White Crystals / Grittiness (After 24h) Type->Crystals Creaming Bottom Water Layer (Reversible) Type->Creaming HLB_Fail Cause: HLB too low Layering->HLB_Fail Cool_Fail Cause: Slow Cooling or Pure Lipid Crystallization Crystals->Cool_Fail Dens_Fail Cause: Density Difference Creaming->Dens_Fail Fix_HLB Fix: Add Polysorbate/PEG-Lipid HLB_Fail->Fix_HLB Fix_Cool Fix: Rapid Cooling (Ice Bath) + Add 10% MCT Oil Cool_Fail->Fix_Cool Fix_Visc Fix: Add Xanthan Gum or Increase Phase Volume Dens_Fail->Fix_Visc

Caption: Decision matrix for diagnosing instability based on visual evidence.

References

  • PubChem. (n.d.).[1][3] this compound Compound Summary. National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link][1]

  • Washington, C. (1996).[1] Stability of Lipid Emulsions for Drug Delivery. Advanced Drug Delivery Reviews. (Foundational text on Ostwald ripening in long-chain emulsions).

  • Ahmad, J., et al. (2011).[1] Formulation and Characterization of Solid Lipid Nanoparticles. (Reference for hot homogenization protocols of solid lipids).

Sources

Technical Support Center: Lyophilization Optimization for 3-(Hexadecyloxy)propan-1-ol Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: LYO-ETHER-OPT-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The Ether-Lipid Paradigm

You are working with 3-(Hexadecyloxy)propan-1-ol (commonly known as Chimyl Alcohol ), a monoalkyl glycerol ether.[1] Unlike standard ester-linked phospholipids (e.g., DPPC), this molecule possesses an ether linkage at the sn-1 position.[1]

Why this matters for your cycle:

  • Chemical Stability: The ether bond renders your liposomes highly resistant to hydrolysis and enzymatic degradation compared to standard phospholipids.[1] You do not need to worry about lipid hydrolysis during the aqueous phases of lyophilization.

  • Physical Challenge: Chimyl alcohol is a neutral lipid with a high phase transition temperature (

    
    ).[1] It tends to crystallize rapidly.[1] Without a robust cryoprotectant matrix, these liposomes will undergo "phase separation" during freezing, leading to irreversible fusion and drug leakage upon reconstitution.
    

This guide provides a self-validating protocol to optimize the lyophilization cycle specifically for this ether-lipid system.

Module 1: Pre-Lyophilization Formulation (The Foundation)

The success of your cycle is determined before the vials enter the freeze-dryer. You must establish a glass matrix that immobilizes the liposomes.

Critical Parameter: The Sugar-to-Lipid Ratio

Ether lipids require a higher mass ratio of sugar to prevent fusion because they lack the hydration repulsion forces of charged phosphocholines.

Recommended Protocol: Use Trehalose or Sucrose .[1][2] Trehalose is generally preferred for ether lipids due to its higher Glass Transition Temperature (


) and superior ability to replace water molecules at the lipid headgroup interface.
ComponentConcentration RangeOptimal Starting PointFunction
Lipid Total 5 – 20 mg/mL10 mg/mLVesicle structure
Cryoprotectant 5:1 to 10:1 (w/w ratio to lipid)8:1 (w/w) Prevents fusion/collapse
Buffer 10 – 20 mM (PBS/Histidine)10 mM Histidine (pH 6.[1]5)Maintains pH; Low ionic strength prevents

depression

Validation Step: Before lyophilization, perform Differential Scanning Calorimetry (DSC) on your liquid formulation.[1] You must identify the


 (Glass Transition of the Freeze Concentrate) .[3][4][5] For Trehalose-based systems, this is typically between -30°C and -34°C .[1] Your primary drying shelf temperature must be set below this value.

Module 2: The Lyophilization Cycle (Step-by-Step)

Do not use a generic "overnight" cycle. Use this thermodynamic approach designed for high-


 lipids.
Phase A: Freezing (Thermal History Control)

Goal: Create a uniform ice structure without inducing "blowout" or skin formation.[1]

  • Loading: Load vials at 20°C.

  • Ramp: Cool to 5°C at 1.0°C/min. Hold for 30 min (Equilibration).

  • Freezing: Ramp to -45°C at 0.5°C/min.

    • Why 0.5°C/min? A controlled rate prevents the formation of an impermeable "skin" on the surface, which traps moisture later.

  • Hold: Hold at -45°C for at least 2-3 hours .

    • Expert Note: Ensure the product core reaches -45°C. The center of the vial freezes last.

Phase B: Primary Drying (Sublimation)

Goal: Remove ice via sublimation while keeping product temperature (


) < 

(Collapse Temperature).[1] Constraint:

is usually ~2°C higher than

.[1] If

is -32°C,

is

-30°C.[1]
  • Vacuum Initiation: Pull vacuum to 60–80 mTorr (0.08–0.10 mbar).

  • Shelf Ramp: Ramp shelf temperature (

    
    ) from -45°C to -25°C  over 2 hours.
    
  • Primary Drying Hold: Hold

    
     at -25°C  for 24–36 hours.
    
    • Logic: With a vacuum of 60 mTorr, the sublimation temperature of ice is

      
       -42°C. Setting the shelf to -25°C provides the energy (heat of sublimation) to drive the process, but evaporative cooling keeps the product temperature below the critical -30°C threshold.
      
Phase C: Secondary Drying (Desorption)

Goal: Remove bound water from the sugar matrix. Ether lipids are stable, so you can be aggressive here.[1]

  • Ramp: Ramp

    
     to +25°C  (or up to +35°C) at 0.5°C/min.
    
  • Hold: Maintain for 6–10 hours.

  • Stoppering: Backfill with Nitrogen to 600 Torr (slightly partial vacuum) and stopper.

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for optimizing the cycle based on thermal analysis.

LyophilizationOptimization Start Start: this compound Formulation DSC Step 1: Thermal Analysis (DSC) Determine Tg' (Freeze Concentrate) Start->DSC DecisionTg Is Tg' > -35°C? DSC->DecisionTg Reformulate Reformulate: Increase Sugar Conc. Remove Salts DecisionTg->Reformulate No (Too Low) CycleDesign Step 2: Design Cycle Set Shelf Temp (Ts) = Tg' - 5°C DecisionTg->CycleDesign Yes (Acceptable) Reformulate->DSC Freezing Freezing Phase Target: -45°C Rate: 0.5°C/min CycleDesign->Freezing PrimaryDrying Primary Drying Vacuum: 60 mTorr Monitor Pirani vs. Capacitance Freezing->PrimaryDrying End QC: Moisture < 2% Size Retention > 95% PrimaryDrying->End

Caption: Logic flow for cycle design based on the glass transition temperature (


) of the specific ether-lipid/sugar formulation.

Module 4: Troubleshooting & FAQs

Q1: My cake looks elegant, but the liposomes aggregate upon adding water. Why?

Diagnosis: This is a "Reconstitution Failure," not a drying failure. Root Cause: The sugar matrix crystallized during drying instead of remaining amorphous. This compound is highly hydrophobic; if the sugar crystallizes, the lipids are forced out of the matrix and fuse. The Fix:

  • Check the Ratio: Ensure your Sugar:Lipid ratio is at least 5:1 (w/w).

  • Check the Polymorph: Analyze the cake with XRD. If you see sharp peaks (crystals), you likely annealed too long or your secondary drying ramp was too slow, allowing sugar crystallization.

  • Add Inhibition: Add 1-5% PVP (Polyvinylpyrrolidone) to the formulation to inhibit sugar crystallization.[1]

Q2: The cake has "shrunken" or pulled away from the vial walls (Meltback).

Diagnosis: Micro-collapse. Root Cause: The product temperature (


) exceeded the 

during Primary Drying.[3][4] The Fix:
  • Decrease Shelf Temperature: Drop

    
     by 5°C in the primary drying phase.
    
  • Decrease Fill Volume: If the fill depth is >1 cm, the resistance to vapor flow is too high, causing the bottom of the cake to overheat. Keep fill depth < 1 cm.[1]

Q3: Residual moisture is high (>3%). Can I extend Secondary Drying?

Diagnosis: Desorption limited. Analysis: Ether lipids are thermally stable.[1] The Fix: Yes. Unlike protein formulations, you can aggressively heat this compound liposomes.[1] Increase Secondary Drying temperature to 40°C for 6 hours. Ensure you have a "ramp" step (0.2°C/min) to avoid shocking the cake.

Troubleshooting Logic Tree

Troubleshooting Issue Observed Defect Collapse Cake Collapse/Melt Issue->Collapse Aggreg Aggregation on Recon Issue->Aggreg Moisture High Moisture (>3%) Issue->Moisture Cause1 Tp > Tc (Product too hot) Collapse->Cause1 Cause2 Sugar Crystallization or Low Ratio Aggreg->Cause2 Cause3 Secondary Drying Too Short/Cool Moisture->Cause3 Fix1 Lower Shelf Temp or Reduce Pressure Cause1->Fix1 Fix2 Increase Sugar:Lipid Ratio (Target 8:1) Cause2->Fix2 Fix3 Increase Sec. Drying to 35-40°C Cause3->Fix3

Caption: Diagnostic tree linking physical defects to process parameters.

References

  • Franks, F. (1998).[1] Freeze-drying of bioproducts: putting principles into practice. European Journal of Pharmaceutics and Biopharmaceutics, 45(3), 221-229. Link

  • Stark, B., et al. (2010).[1] Freeze-drying of liposomes: the potential of hydroxyethyl starch. Journal of Liposome Research, 20(3), 234-243.[1] Link

  • Crowe, J. H., et al. (1987).[1] Stabilization of dry liposomes by carbohydrates. Developments in Biological Standardization, 68, 131-135. Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link

  • Chen, C., et al. (2010).[1] An overview of liposome lyophilization and its future potential. Journal of Controlled Release, 142(3), 299-311.[1] Link

Sources

Technical Support Center: Optimizing 3-(Hexadecyloxy)propan-1-ol Carriers

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Poor Loading Capacity in Ether-Lipid Nanocarriers Last Updated: January 30, 2026[1][2]

Introduction: The "Perfect Crystal" Paradox

You are likely using 3-(Hexadecyloxy)propan-1-ol (an ether-linked analog of cetyl alcohol) for its superior chemical stability compared to ester-based lipids.[1][2] Unlike glycerides, the ether bond resists hydrolysis in vivo, making it an excellent candidate for oral or topical delivery of labile drugs.

The Problem: You are experiencing low Loading Capacity (LC) or "drug expulsion" during storage. The Cause: This lipid possesses a uniform C16 (hexadecyl) chain.[2] Upon cooling, it forms a highly ordered, "perfect" crystal lattice. As the lipid matrix solidifies and transitions to its most stable polymorphic form (usually the


-modification), the lattice packs so tightly that it physically squeezes the drug molecules out to the particle surface, where they precipitate or degrade.

This guide moves beyond basic formulation to engineered Nanostructured Lipid Carriers (NLCs) to solve this specific thermodynamic incompatibility.

Module 1: Crystal Lattice Engineering (The "Why")

User Question: "My drug dissolves in the hot lipid melt, but crystallizes out after 24 hours. Why?"

Technical Insight: You are likely making a Solid Lipid Nanoparticle (SLN) composed of 100% this compound.[1][2] This creates a "brick wall" structure.[1][2] To fix this, we must disrupt the wall to create "imperfections" (holes) where the drug can sit. This is the transition from SLN to NLC (Nanostructured Lipid Carrier).[2]

The Solution: Lipid Blending Strategy

You must perturb the crystallization of the hexadecyl chain by introducing a spatially incompatible lipid (a "liquid lipid" or oil) into the matrix.

Protocol: The "Imperfect Matrix" Blend

  • Primary Lipid: this compound (Solid at RT).[1][2]

  • Secondary Lipid (The Disruptor): Select a liquid lipid with a different chain length or structure.[1][2]

    • Recommendation:Caprylic/Capric Triglyceride (MCT) or Oleic Acid .[1][2]

    • Ratio: Start with a 70:30 ratio (Solid:Liquid).[1][2] Do not exceed 50% liquid lipid, or you risk forming a nanoemulsion instead of a solid particle.

Mechanism Visualization

LipidLattice cluster_0 SLN (Current Failure Mode) cluster_1 NLC (Optimization Strategy) PureLipid Pure this compound Cooling Cooling Phase PureLipid->Cooling PerfectCrystal Perfect Crystal Lattice (Highly Ordered) Cooling->PerfectCrystal Imperfection Imperfect Matrix (Liquid Pockets) Cooling->Imperfection Expulsion Drug Expulsion (Precipitation) PerfectCrystal->Expulsion Blend Solid Lipid + Liquid Lipid (30%) Expulsion->Blend Remediation Blend->Cooling Trapped High Loading Capacity (Drug Retained) Imperfection->Trapped

Figure 1: Comparison of drug expulsion in pure solid lipid matrices (SLN) versus drug retention in nanostructured lipid carriers (NLC).

Module 2: Thermodynamics & Solubility (The "How")

User Question: "I tried adding oil, but my Loading Capacity is still <1%. How do I choose the right oil?"

Technical Insight: Randomly selecting oils leads to failure.[1][2] The drug must be miscible in the lipid blend at the molecular level. If the drug and lipid are immiscible, the drug will phase separate regardless of the crystal structure.

The Solution: Hansen Solubility Parameter (HSP) Matching

You must calculate the "chemical distance" between your drug and the carrier lipids.

Protocol: HSP Calculation

  • Calculate HSP for your Drug: Use software (like HSPiP) or group contribution methods to find the dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen bonding (
    
    
    ) parameters of your API.
  • Calculate HSP for this compound:

    • Estimated Values:

      
      , 
      
      
      
      ,
      
      
      (due to the ether/alcohol functionality).
  • Select a Liquid Lipid: Choose an oil that bridges the gap.[1][2] If your drug is highly lipophilic, MCT is standard.[2] If your drug has polar groups, use a liquid lipid with hydroxyl groups (e.g., Ricinoleic acid or Castor oil) to improve

    
     matching.
    

Data Summary: Lipid Compatibility Matrix

Lipid ComponentRolePolarityBest For
This compound Structural MatrixAmphiphilic (Ether/OH)Core stability, metabolic resistance
Miglyol 812 (MCT) Lattice DisruptorNon-polarHighly hydrophobic drugs (LogP > 4)
Oleic Acid Lattice DisruptorWeakly PolarDrugs needing permeation enhancement

-Tocopherol
Co-lipidNon-polarAntioxidant protection + Lattice disruption

Module 3: Processing Parameters (The "When")

User Question: "I have the right blend, but the drug leaks out immediately after homogenization. Is it the heat?"

Technical Insight: Yes. High-Pressure Homogenization (HPH) generates heat.[1][2] If you cool the formulation too slowly, the lipids have time to align into that "perfect crystal" (


-form) we are trying to avoid. You need to "freeze" the lipids in a disordered state (

-form or

).[1][2]
The Solution: Supercooling Strategy

Rapid cooling forces the lipids to solidify in a metastable, amorphous state that traps the drug more effectively.

Protocol: Optimized Hot Homogenization

  • Pre-Emulsion: Dissolve drug in lipid blend (Solid + Liquid) at 75°C. Disperse in hot aqueous surfactant solution (same temp).

  • Homogenization: Run HPH (e.g., 500 bar, 3 cycles). Crucial: Keep the machine jacket heated to prevent premature crystallization in the valve.

  • The "Shock" Step: Immediately discharge the hot nanoemulsion into a cold water bath (2–5°C) under gentle stirring.

    • Why: This prevents the annealing of the C16 chains into perfect lamellar sheets.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Loading Capacity Check1 Is the drug soluble in the hot lipid melt (>5% w/w)? Start->Check1 Action1 Action: Change Lipid Type (Check HSP Match) Check1->Action1 No Check2 Does it precipitate upon cooling? Check1->Check2 Yes Action2 Action: Add Liquid Lipid (Create NLC) Check2->Action2 Yes Check3 Does it leak during long-term storage? Check2->Check3 No Action3 Action: Increase Cooling Rate (Target Alpha-Form) Check3->Action3 Yes Success Stable Formulation Check3->Success No

Figure 2: Step-by-step decision tree for diagnosing loading capacity failures.

References

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations.[2][3] Advanced Drug Delivery Reviews.

  • Poonia, N., et al. (2016).[1][2] Nanostructured lipid carriers: versatile photocargo delivery systems.[1][2] Future Science OA.

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Standard reference for HSP calculations).

  • Westesen, K., Bunjes, H., & Koch, M. H. (1997). Physicochemical characterization of lipid nanoparticles and evaluation of their drug loading capacity and sustained release potential. Journal of Controlled Release.

  • PubChem. (2025).[1][2] this compound Compound Summary.

Sources

Technical Support Center: A Troubleshooting Guide for 3-(Hexadecyloxy)propan-1-ol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Hexadecyloxy)propan-1-ol, also known as 1-O-Hexadecyl-rac-glycerol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered when working with this long-chain alkyl glycerol ether. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: Foundational Knowledge - Handling, Storage, and Properties

Understanding the fundamental properties of this compound is the first line of defense against experimental failure. Its long C16 alkyl chain and polar headgroup give it specific characteristics that must be respected.

FAQ 1: What are the essential physical and chemical properties I need to know?

It is critical to be aware of the physical and chemical properties of this compound to ensure proper handling and experimental design. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Significance & Experimental Implication
Molecular Formula C₁₉H₄₀O₂ Indicates a long aliphatic chain, making the molecule highly lipophilic.[1][2][3]
Molecular Weight 300.52 g/mol Essential for accurate molar concentration calculations in solution preparation.[1][2][3]
Appearance White to Off-White Solid The material should be a solid at room temperature.[2] Any deviation (e.g., oily or discolored appearance) may indicate impurity or degradation.
LogP (Octanol/Water) 7.60 A high LogP value confirms its very low water solubility and preference for nonpolar environments.[1] This dictates solvent choice for dissolution and purification.
Boiling Point 409.8 ± 18.0 °C at 760 mmHg High boiling point suggests low volatility under standard lab conditions.[1] Vacuum distillation is required for purification by this method.

| Storage Temperature | Room temperature (short-term), Refrigerator or -20°C (long-term) | Proper storage is crucial to prevent degradation.[2] For long-term stability, colder temperatures under an inert atmosphere are recommended.[4] |

FAQ 2: My this compound won't dissolve. What am I doing wrong?

This is a common issue stemming from its high lipophilicity (LogP ≈ 7.6).[1]

  • Causality: The long hexadecyl (C16) ether chain dominates the molecule's character, making it insoluble in aqueous solutions and poorly soluble in highly polar organic solvents. The terminal hydroxyl group provides only minimal polarity.

  • Troubleshooting Steps:

    • Solvent Selection: Use nonpolar or moderately polar aprotic solvents. Effective choices include chloroform, dichloromethane (DCM), tetrahydrofuran (THF), and warm ethanol or isopropanol.

    • Gentle Heating: For solvents like ethanol, gentle warming (e.g., to 40-50°C) can significantly improve solubility. Do not overheat, as this can risk thermal degradation over prolonged periods.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

    • Avoid Water: Do not attempt to dissolve it directly in water or buffers. For applications requiring aqueous dispersion, it must first be dissolved in a miscible organic solvent and then added to the aqueous phase, often with surfactants or other lipids to form stable emulsions or nanoparticles.

FAQ 3: I suspect my compound has degraded. What are the signs and how can I prevent it?

Ether linkages, like the one in this compound, are susceptible to autoxidation over time, especially when exposed to air and light.[4]

  • Mechanism of Degradation: The primary degradation pathway is the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen. These peroxides are unstable and can lead to further reactions, altering the compound's structure and reactivity.

  • Signs of Degradation:

    • Visual Changes: A yellowish or brownish discoloration of the normally white solid.

    • Inconsistent Results: Failed reactions, unexpected byproducts, or poor performance in formulation studies (e.g., lipid nanoparticle aggregation).

    • Analytical Evidence: Appearance of new peaks in NMR, HPLC, or GC-MS analysis. A peroxide test strip can provide a quick qualitative check.

  • Prevention Protocol (Self-Validating System):

    • Procurement: Purchase from reputable suppliers who provide a certificate of analysis with purity data.

    • Inert Atmosphere: Upon receipt, flush the container with an inert gas like argon or nitrogen before sealing.[4]

    • Storage: Store in a tightly sealed, amber glass vial to protect from light and air.[4] For long-term storage, a freezer at -20°C is recommended.[4]

    • Handling: When weighing or handling the compound, do so quickly and avoid prolonged exposure to the atmosphere. For critical applications, work within a glovebox or glove bag.

Section 2: Troubleshooting in Organic Synthesis

This compound is a valuable precursor for synthesizing more complex lipids, such as phospholipids or cationic lipids for gene delivery. The primary reactive site is the terminal hydroxyl group.

FAQ 4: My reaction to modify the hydroxyl group is sluggish or incomplete. Why?

The most common reactions involve acylation, tosylation, or phosphorylation of the primary alcohol. Failure often relates to steric hindrance or deactivation.

  • Causality: While it is a primary alcohol, the long, bulky C16 chain can sterically hinder the approach of reagents to the reactive site. Additionally, impurities (water, peroxides) can consume reagents or poison catalysts.

  • Troubleshooting Workflow:

    G start Incomplete Reaction Detected (via TLC, LC-MS) check_purity 1. Verify Reagent Purity - Is this compound pure? - Are other reagents anhydrous? start->check_purity check_conditions 2. Review Reaction Conditions - Stoichiometry sufficient? - Temperature appropriate? check_purity->check_conditions Purity OK end_fail Re-evaluate Strategy check_purity->end_fail Impurity Found (Purify starting material) increase_reagent Increase Molar Excess of Acylating/Tosylating Agent (e.g., from 1.2 to 2.0 eq) check_conditions->increase_reagent Conditions Seem Correct add_catalyst Add or Change Catalyst (e.g., DMAP for acylation) increase_reagent->add_catalyst increase_temp Increase Reaction Temperature (monitor for side products) add_catalyst->increase_temp extend_time Extend Reaction Time (monitor progress every 2-4h) increase_temp->extend_time end_success Reaction Complete extend_time->end_success extend_time->end_fail

    Caption: Troubleshooting workflow for incomplete hydroxyl group reactions.

  • Expert Insight: For acylations with acid chlorides or anhydrides, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.05-0.1 eq) alongside a stoichiometric base (like triethylamine) can dramatically accelerate the reaction rate by forming a more reactive intermediate.

FAQ 5: How do I effectively purify the product after a synthesis reaction?

Purification requires separating your modified, highly lipophilic product from the unreacted (and also lipophilic) starting material.

  • Methodology: Flash column chromatography is the method of choice.

    • Stationary Phase: Use standard silica gel (SiO₂).

    • Mobile Phase Selection (The Key to Success):

      • Start Nonpolar: Begin with a nonpolar solvent system like Hexane/Ethyl Acetate or Heptane/DCM.

      • TLC First: Run thin-layer chromatography (TLC) plates with varying solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) to find a system that gives good separation (ΔRf > 0.2) between your starting material and the product. The less polar spot will be your product if you've added a more polar group, and vice versa.

      • Gradient Elution: Use a gradient elution on the column. Start with a low polarity mixture to elute any nonpolar impurities, then gradually increase the polarity to elute your product, leaving the more polar starting material (this compound) on the column longer.

Section 3: Analytical & Quality Control Issues

Accurate characterization is non-negotiable for ensuring the quality and reproducibility of your experiments.

FAQ 6: I'm having trouble getting a good signal or reproducible results with GC-MS. What's the cause?

Gas Chromatography (GC) analysis of long-chain alcohols can be problematic without proper derivatization.

  • Causality: The free hydroxyl group on this compound is polar and can interact with the GC column, leading to poor peak shape (tailing) and potential thermal degradation at high injector temperatures. Its high boiling point also makes it challenging to elute.[5]

  • Validated Protocol: Silylation for GC-MS Analysis

    • Objective: To convert the polar -OH group into a nonpolar and more volatile trimethylsilyl (TMS) ether.

    • Procedure:

      • Accurately weigh ~1 mg of your sample into a 2 mL GC vial.

      • Add 200 µL of a suitable solvent (e.g., pyridine or DCM).

      • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Cap the vial tightly and heat at 60-70°C for 30 minutes.

      • Cool to room temperature before injection.

    • Expected Outcome: The resulting TMS-ether will be more volatile and less interactive with the GC column, yielding a sharp, symmetrical peak and a clear mass spectrum. This method is robust for identifying and quantifying alkyl glycerol ethers.[5]

FAQ 7: How can I confirm the identity and purity of my this compound sample?

A combination of analytical techniques should be used for full characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is excellent for structural confirmation. You should expect to see characteristic peaks:

    • A triplet around 3.6-3.8 ppm corresponding to the -CH₂-OH protons.

    • A multiplet around 3.4-3.5 ppm from the -O-CH₂- protons of the ether linkage.

    • A broad singlet from the hydroxyl proton (-OH).

    • A large, broad signal around 1.2-1.4 ppm from the many -(CH₂)n- protons in the alkyl chain.

    • A triplet around 0.88 ppm from the terminal methyl (-CH₃) group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): This will confirm the presence of key functional groups. Look for:

    • A strong, broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol.

    • Strong C-H stretching bands around 2850-2950 cm⁻¹.

    • A characteristic C-O stretching band for the ether around 1100 cm⁻¹.

  • Purity Assessment (HPLC-CAD/ELSD or LC-MS): Since this compound lacks a strong UV chromophore, standard HPLC with a UV detector is ineffective. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass (m/z 301.5 [M+H]⁺) and provide purity information.

References

  • 3-(Hexadecyloxy)-1-propanol Chemical & Physical Properties . ChemSrc. [Link]

  • This compound Product Description . MySkinRecipes. [Link]

  • 3-hexadecyloxypropanol Properties . Stenutz. [Link]

  • How to Store Propanol . Lab Alley. [Link]

  • This compound Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • This compound Product Information . ShiJiaZhuang Smo Chemical Technology Co.,LTD. [Link]

  • Protective Properties of Marine Alkyl Glycerol Ethers in Chronic Stress . National Center for Biotechnology Information (PMC). [Link]

Sources

Validation & Comparative

Comparative cytotoxicity of different cationic lipids including 3-(Hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity Guide: Cationic Lipids vs. Ether Lipid Alcohols

Executive Summary & Strategic Classification

Objective: This guide provides a technical comparison of the cytotoxicity profiles of standard cationic lipids (e.g., DOTAP, DOTMA) versus 3-(Hexadecyloxy)propan-1-ol, a non-cationic ether lipid alcohol often utilized in lipid-drug conjugates (LDCs).

Critical Distinction:

  • Cationic Lipids (e.g., DOTAP, DOTMA): Characterized by a quaternary ammonium headgroup.[1] Their primary mechanism of toxicity is charge-mediated membrane destabilization , leading to rapid reactive oxygen species (ROS) generation and apoptosis.

  • This compound (HDP-OH): An ether lipid alcohol (monoalkyl glycerol ether analogue). It lacks a positive charge.[2] It acts as a surfactant and a metabolic precursor in "Trojan horse" prodrugs (e.g., Brincidofovir). Its toxicity is metabolism-dependent and generally lower than cationic lipids, manifesting primarily as gastrointestinal epithelial irritation rather than acute necrotic cell death.

Mechanistic Toxicity Analysis

Cationic Lipids (DOTAP / DOTMA)[1]
  • Mechanism: The permanent positive charge interacts electrostatically with the negatively charged proteoglycans and phospholipids of the cell membrane.

  • Cellular Impact:

    • Membrane Erosion: Formation of micropores causing leakage of cytosolic enzymes (LDH).

    • Mitochondrial Stress: Disruption of the mitochondrial membrane potential (

      
      ) triggers the release of Cytochrome C.
      
    • ROS Cascade: Induction of oxidative stress leads to DNA damage and activation of the Caspase-3/9 apoptotic pathway.

This compound (HDP-OH)
  • Mechanism: As an amphiphilic ether lipid, it integrates into the lipid bilayer. Unlike ester-linked lipids, the ether bond is resistant to phospholipases (PLA2), leading to longer intracellular retention.

  • Cellular Impact:

    • Surfactant Effect: At high concentrations (>100 µM), it acts as a detergent, fluidizing the membrane.

    • Metabolic Interference: In lipid-drug conjugates (e.g., HDP-Cidofovir), the lipid tail facilitates uptake. Toxicity is often linked to the accumulation of the lipid metabolite in rapidly dividing cells (e.g., GI mucosa) rather than immediate charge toxicity.

Comparative Data Profile

The following table synthesizes cytotoxicity data from mammalian cell lines (e.g., HEK293, HepG2, HeLa).

FeatureDOTAP / DOTMA (Cationic)This compound (Ether Alcohol)
Primary Charge Positive (Quaternary Amine)Neutral (Hydroxyl)
IC50 (Viability) 10 – 50 µM (High Toxicity)> 100 – 300 µM (Moderate/Low Toxicity)
Mode of Death Necrosis (High dose) / Apoptosis (Low dose)Membrane Lysis (Surfactant effect)
ROS Generation High (Immediate)Low (Concentration dependent)
In Vivo Toxicity Systemic inflammation, HepatotoxicityGI tract irritation (Epithelial turnover)
Stability Ester bonds (Biodegradable)Ether bond (Metabolically stable)

Note: HDP-OH is frequently used to reduce the toxicity of parent drugs (e.g., Cidofovir nephrotoxicity) by altering biodistribution, despite its own mild surfactant properties.

Visualizing Pathways of Cytotoxicity

The following diagram illustrates the divergent toxicity pathways between cationic lipids and ether lipid alcohols.

ToxicityPathways cluster_Cationic Cationic Lipids (DOTAP) cluster_Ether Ether Lipid Alcohols (HDP-OH) DOTAP DOTAP/DOTMA (Positive Charge) Electrostatic Electrostatic Interaction DOTAP->Electrostatic MitoDysfunction Mitochondrial Dysfunction Electrostatic->MitoDysfunction ROS ROS Generation (Oxidative Stress) MitoDysfunction->ROS Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis HDP This compound (Neutral Amphiphile) MembraneInsert Bilayer Insertion HDP->MembraneInsert Fluidity Altered Membrane Fluidity MembraneInsert->Fluidity Metabolic Intracellular Accumulation MembraneInsert->Metabolic Lysis Surfactant-mediated Lysis (High Dose) Fluidity->Lysis >100 µM

Figure 1: Divergent mechanisms of cell death. Cationic lipids trigger intracellular apoptotic cascades via ROS, while Ether Lipids primarily affect membrane physical properties.

Experimental Protocols for Cytotoxicity Assessment

To validate these profiles in your specific cell models, use the following optimized protocols.

MTT Cell Viability Assay (Metabolic Activity)

Use for assessing mitochondrial health (sensitive to DOTAP toxicity).

  • Seeding: Plate cells (e.g., HEK293) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation:

    • DOTAP: Solubilize in Ethanol/DMSO, dilute in PBS to form liposomes.

    • HDP-OH: Solubilize in DMSO (stock 100 mM).

  • Treatment: Treat cells with serial dilutions (1 µM to 500 µM) for 24h.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: 1% Triton X-100.

  • Incubation: Add MTT reagent (0.5 mg/mL) for 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

LDH Release Assay (Membrane Integrity)

Use for assessing direct membrane rupture (sensitive to HDP-OH surfactant effects).

  • Setup: Same seeding as MTT. Use phenol-red free media to avoid interference.

  • Treatment: Apply lipids for a shorter duration (4–6 hours) to detect early membrane damage.

  • Reaction: Transfer 50 µL supernatant to a new plate. Add 50 µL LDH substrate mix.

  • Incubation: Incubate 30 min at Room Temp in dark.

  • Stop: Add Stop Solution (1M HCl).

  • Read: Measure absorbance at 490 nm.

  • Calculation:

    
    
    

Workflow Visualization

AssayWorkflow cluster_Readout Dual Readout System Start Lipid Stock Preparation Dilution Serial Dilution (1 - 500 µM) Start->Dilution Treatment Cell Treatment (24h Incubation) Dilution->Treatment MTT MTT Assay (Mitochondrial) Treatment->MTT LDH LDH Assay (Membrane Leakage) Treatment->LDH Analysis IC50 Calculation & Curve Fitting MTT->Analysis LDH->Analysis

Figure 2: Dual-assay workflow ensures capture of both apoptotic (MTT) and necrotic (LDH) toxicity endpoints.[3][4]

References

  • Lv, H., et al. (2006). "Toxicity of cationic lipids and cationic polymers in gene delivery." Journal of Controlled Release. Link

  • Hostetler, K. Y. (2009). "Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art." Antiviral Research. Link

  • Knudsen, K. B., et al. (2015). "In vivo toxicity of cationic micelles and liposomes." Nanomedicine: Nanotechnology, Biology and Medicine. Link

  • Painter, G. R., et al. (2012). "Design and development of oral prodrugs for the treatment of smallpox." Viruses.[5][6][7][8] Link

  • PubChem. (2025).[2][9] "this compound Compound Summary." National Library of Medicine. Link

Sources

Technical Guide: Assessing the Immunogenicity of 3-(Hexadecyloxy)propan-1-ol Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ether Lipid Stability Paradox

3-(Hexadecyloxy)propan-1-ol (CAS: 9035-85-2) represents a class of mono-alkyl ether lipids distinct from the biodegradable ester-linked lipids currently dominating the mRNA-LNP landscape (e.g., SM-102, ALC-0315). While modern drug delivery prioritizes biodegradability to minimize toxicity, ether lipids offer superior chemical stability and resistance to hydrolysis.

This guide outlines a rigorous framework for assessing the immunogenicity of this compound when incorporated into Lipid Nanoparticles (LNPs). As a non-ionic surfactant-like molecule, its inclusion alters the LNP surface corona, potentially impacting complement activation and the "Accelerated Blood Clearance" (ABC) phenomenon.

Core Application: This lipid typically functions as a helper lipid or non-ionic stabilizer , potentially replacing Cholesterol or PEG-lipids in specific formulations to modulate membrane fluidity without introducing the steric bulk of PEG.

Comparative Analysis: Performance & Risk Profile

The following table contrasts this compound against industry-standard LNP components.

FeatureThis compound Cholesterol (Standard Helper) PEG-2000-DMG (Standard Stealth) Biodegradable Cationic Lipids
Chemical Bond Ether (

)
Sterol RingEster/CarbamateEster (

)
Metabolic Stability High (Non-hydrolyzable) Metabolized/ExcretedHydrolyzable (Short half-life)Rapidly Hydrolyzable
Immunogenic Risk Moderate/High (Accumulation) Low (Endogenous)High (Anti-PEG Abs)Low (Transient exposure)
Mechanism of Risk Haptenization / ABC Crystal formation (rare)B-cell activation (TI-2 antigen)Pro-inflammatory metabolites
Surface Effect Hydroxyl-rich (H-bonding) Membrane stiffeningSteric shieldingCharge interaction
Critical Insight: The "Double-Edged" Ether Bond

Unlike ester-linked lipids which degrade into harmless metabolites (e.g., fatty acids and alcohol), this compound persists in the endosome and cytoplasm.

  • Advantage: Prevents premature leakage of payload in circulation.

  • Risk: Persistent lipids can act as chronic inflammatory stimuli or "danger signals" (DAMPs) leading to lysosomal storage issues or sustained activation of the NLRP3 inflammasome.

Mechanism of Action & Immunogenicity Pathways[2][3]

To properly assess this lipid, one must map its interaction with the innate immune system. The diagram below illustrates the specific pathways triggered by stable ether lipids compared to biodegradable alternatives.

ImmunogenicityPathways LNP LNP containing This compound Serum Serum Exposure LNP->Serum Opsonization Protein Corona Formation (ApoE, Complement C3b) Serum->Opsonization Hydroxyl surface attracts C3b? Uptake Cellular Uptake (Macrophages/DCs) Opsonization->Uptake ABC B-Cell Activation (Anti-Lipid IgM/IgG) Opsonization->ABC Repeated dosing Endosome Endosomal Escape Uptake->Endosome TLR TLR Activation (TLR2/4) Uptake->TLR Pattern Recognition NLRP3 NLRP3 Inflammasome (Lysosomal Stress) Endosome->NLRP3 Ether lipid accumulation (No degradation) Cytokines Cytokine Release (IL-1β, IL-6, TNF-α) TLR->Cytokines NLRP3->Cytokines Clearance Accelerated Blood Clearance (ABC) ABC->Clearance

Figure 1: Immunogenic signaling pathways prioritized for non-degradable ether lipids. Note the emphasis on NLRP3 activation due to lysosomal accumulation.

Experimental Protocols (Step-by-Step)

Protocol A: LNP Formulation for Immunogenicity Testing

Objective: Create a controlled set of LNPs where this compound is the single variable.

Materials:

  • Ionizable Lipid (e.g., MC3 or ALC-0315)

  • DSPC (Structural Lipid)

  • Test Lipid: this compound

  • Control Lipid: Cholesterol (or PEG-Lipid depending on substitution target)

  • Payload: Poly(A) RNA (immunologically inert control) or mCherry mRNA.

Method:

  • Prepare Organic Phase: Dissolve lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Test/Control :PEG).

    • Note: If testing as a surfactant, replace the PEG-lipid or Cholesterol fraction specifically.

  • Prepare Aqueous Phase: Dilute mRNA in Citrate Buffer (pH 4.0).

  • Microfluidic Mixing: Mix at a 3:1 (Aqueous:Ethanol) flow rate ratio using a staggered herringbone mixer (e.g., NanoAssemblr).

  • Dialysis: Dialyze against 1x PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

  • QC: Measure Size (DLS) and pKa (TNS assay). Success Criteria: Size < 100nm, PDI < 0.2.

Protocol B: Human PBMC Cytokine Release Assay (In Vitro)

Objective: Quantify the innate immune "danger signal" potential.

Rationale: The hydroxyl headgroup of this compound may interact with TLRs or destabilize cell membranes, triggering cytokine release.

  • Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Negative Control: PBS.

    • Positive Control: LPS (10 ng/mL) or R848.

    • Test Arm: this compound LNPs (0.1, 1.0, 10

      
      g/mL mRNA equivalent).
      
    • Comparator Arm: Cholesterol-based LNPs.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Analysis: Harvest supernatant. Quantify IL-6, TNF-

    
    , IL-1
    
    
    
    , and IFN-
    
    
    using Multiplex ELISA (Luminex).
    • Data Interpretation: Elevated IL-1

      
       specifically indicates NLRP3 inflammasome activation, a hallmark of lipid accumulation issues.
      
Protocol C: Complement Activation (C3a/C5a Split Products)

Objective: Determine if the ether lipid surface triggers the Alternative Complement Pathway.

  • Serum Source: Pooled human serum (stored at -80°C to preserve complement activity).

  • Reaction: Mix LNP formulation (1:5 v/v) with human serum. Incubate for 1 hour at 37°C.

  • Termination: Stop reaction with EDTA (10 mM final).

  • Quantification: Use ELISA kits specific for C3a-desArg and sC5b-9 (Terminal Complement Complex).

  • Validation: Compare against Zymosan (positive control).

Protocol D: In Vivo Accelerated Blood Clearance (ABC) Model

Objective: Assess if the lipid acts as a hapten, generating anti-lipid antibodies that clear subsequent doses.

Workflow Diagram:

ABC_Protocol Day0 Day 0: First Dose (i.v.) (Sensitization) Day5 Day 5: Bleed 1 (Measure anti-lipid IgM) Day0->Day5 Day7 Day 7: Second Dose (i.v.) (Challenge) Day5->Day7 Day7_Post Day 7 (+10 min): Bleed 2 (Clearance Kinetics) Day7->Day7_Post Analysis Analysis: Luciferase Expression vs. Control Day7_Post->Analysis

Figure 2: Two-dose ABC protocol. Significant reduction in expression on Day 7 indicates immunogenicity.

Steps:

  • Animals: BALB/c mice (n=5 per group).

  • Dose 1 (Day 0): Inject LNP encapsulating Luciferase mRNA (0.5 mg/kg) intravenously.

  • Dose 2 (Day 7): Inject the exact same formulation.

  • Readout:

    • Serum: ELISA for anti-PEG (or anti-Ether Lipid) IgM/IgG.

    • Efficacy: In vivo bioluminescence imaging (IVIS) 6 hours post-dose.

    • Result: If Day 7 signal is <10% of Day 0 signal, the lipid is highly immunogenic (ABC positive).

References

  • Hou, X., et al. (2021). "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials. Link

  • Schoenmaker, L., et al. (2021).[1][2] "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability." International Journal of Pharmaceutics. Link

  • Buschmann, M.D., et al. (2021).[1][2] "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines.[3][4][5][1][2][6][7][8] Link

  • Szebeni, J. (2014). "Complement activation-related pseudoallergy: a stress reaction in blood triggered by nanomedicines." Molecular Immunology. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Analytical Challenge of 3-(Hexadecyloxy)propan-1-ol

This compound is a lipid ether belonging to the class of alkylglycerols. These compounds are of significant interest as they are found in various biological tissues and are components of certain pharmaceutical formulations. Their accurate measurement is paramount for understanding their physiological roles and ensuring product quality.

The physicochemical properties of this compound—high boiling point, low volatility, and lack of a strong UV chromophore—present distinct analytical challenges. This necessitates methods with high sensitivity and specificity. The two most powerful and commonly employed techniques for this class of compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Why Cross-Validation is Essential:

Analytical method cross-validation is the process of demonstrating that two or more distinct analytical methods are suitable for their intended purpose and yield comparable results.[1][2][3] This becomes critical in several scenarios:

  • Method Transfer: When an analytical method is transferred between laboratories or different instrument platforms.

  • Method Update: When a legacy method (e.g., an established GC-MS procedure) is replaced with a newer technology (e.g., a faster HPLC-MS method).

  • Data Bridging: When data from different studies, which may have used different analytical methods, need to be compared or combined for a regulatory submission.[4]

The objective of cross-validation is to ensure the consistency and reliability of analytical data throughout the lifecycle of a project or product.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) emphasize the importance of robust method validation and, by extension, cross-validation.[6][7][8][9]

Candidate Analytical Methodologies: A Head-to-Head Comparison

The selection of an analytical method should be based on a thorough understanding of its principles, advantages, and limitations in the context of the analyte's properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] For non-volatile molecules like this compound, a chemical derivatization step is mandatory to increase volatility and improve chromatographic performance.

  • Principle of Operation: The sample is injected into a heated inlet, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a long, thin capillary column. The column separates components based on their boiling points and interactions with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio, and detects them.

  • Causality Behind Derivatization: The two hydroxyl groups on the glycerol backbone of this compound make it prone to thermal degradation and poor peak shape in a GC system. Derivatization, typically by converting the hydroxyls to trimethylsilyl (TMS) or trifluoroacetate (TFA) ethers, masks these polar functional groups.[11] This significantly increases the molecule's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks, which are essential for accurate quantification.[11][12]

Advantages for this compound Analysis:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of closely related compounds.

  • Robust and Reproducible: GC-MS is a mature and well-understood technique.

  • Extensive Spectral Libraries: Electron Ionization (EI) in GC-MS produces reproducible fragmentation patterns that can be matched against extensive libraries for confident identification.

Limitations:

  • Requires Derivatization: The derivatization step adds time, complexity, and a potential source of variability to the analytical workflow.

  • Potential for Thermal Degradation: Even after derivatization, highly sensitive compounds can degrade in the hot injector or column.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the derivatization reaction or chromatography.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly versatile and sensitive technique that separates compounds in a liquid phase before detection by mass spectrometry. It is particularly well-suited for non-volatile and thermally labile compounds.

  • Principle of Operation: A liquid sample is injected into a high-pressure stream of solvent (the mobile phase). The mobile phase carries the sample through a column packed with a solid material (the stationary phase). Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases.[13] The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), where molecules are ionized before mass analysis.

  • Why HPLC-MS is a Strong Alternative: HPLC-MS avoids the need for derivatization, as the analysis is performed at or near ambient temperature.[14] This simplifies sample preparation and eliminates concerns about thermal degradation. ESI is a "soft" ionization technique that typically produces an abundant ion corresponding to the intact molecule (e.g., [M+H]+ or [M+Na]+), which is ideal for quantitative analysis using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Advantages for this compound Analysis:

  • No Derivatization Required: Simplifies sample preparation and reduces potential for analytical error.[15]

  • High Sensitivity and Specificity: Modern LC-MS/MS systems can achieve extremely low limits of detection.[16]

  • Suitable for Complex Matrices: The combination of chromatographic separation and mass spectrometric detection provides excellent selectivity.

Limitations:

  • Ionization Suppression/Enhancement: Co-eluting compounds from the sample matrix can affect the ionization efficiency of the target analyte, leading to inaccurate quantification. This is a critical parameter to evaluate during method validation.

  • Lower Chromatographic Resolution (compared to capillary GC): While modern UHPLC systems offer excellent resolution, it can sometimes be a challenge to separate closely related isomers.

  • Detector Considerations: Since this compound lacks a UV chromophore, detection methods like mass spectrometry or charged aerosol detection (CAD) are necessary.

A Framework for Cross-Validation

The goal of cross-validation is to assess the potential for bias between two validated analytical methods.[4] This framework is designed to compare a newly developed HPLC-MS method against a well-established GC-MS method, following principles outlined in the ICH Q2(R1) guideline.[7][17]

The Cross-Validation Master Plan

A successful cross-validation study begins with a clear plan. The process involves analyzing the same set of quality control (QC) samples using both the "Reference Method" (the established GC-MS method) and the "Test Method" (the new HPLC-MS method).[2]

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_conc Phase 4: Conclusion define_atp Define Analytical Target Profile (ATP) prep_qcs Prepare Homogenous QC Samples (Low, Mid, High Concentrations) define_atp->prep_qcs val_methods Ensure Both Methods are Fully Validated Individually prep_qcs->val_methods analyze_ref Analyze QC Set with Reference Method (GC-MS) val_methods->analyze_ref analyze_test Analyze QC Set with Test Method (HPLC-MS) val_methods->analyze_test compile_data Compile Results from Both Methods analyze_ref->compile_data analyze_test->compile_data stat_analysis Perform Statistical Analysis (%Difference, Bland-Altman) compile_data->stat_analysis acceptance Compare Results Against Pre-defined Acceptance Criteria stat_analysis->acceptance decision Decision: Methods are Comparable? acceptance->decision pass PASS: Methods are Interchangeable decision->pass Yes fail FAIL: Investigate Discrepancy decision->fail No

Caption: Workflow for cross-validation of two analytical methods.
Experimental Protocols

Detailed, step-by-step protocols are essential for reproducibility.

Protocol 1: GC-MS Analysis of this compound (Reference Method)

  • Sample Preparation & Derivatization:

    • Pipette 100 µL of sample (calibration standard, QC, or unknown) into a 2 mL autosampler vial.

    • Add 10 µL of internal standard solution (e.g., 1-O-heptadecylglycerol).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless, 280°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-TMS derivative of this compound and the internal standard.

Protocol 2: HPLC-MS Analysis of this compound (Test Method)

  • Sample Preparation:

    • Pipette 100 µL of sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard solution (e.g., deuterated this compound).

    • Add 400 µL of methanol to precipitate proteins (if in a biological matrix) and vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a 2 mL autosampler vial for analysis.

  • HPLC-MS/MS Conditions:

    • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 99% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition for this compound and the internal standard.

Data Analysis and Acceptance Criteria

The core of the cross-validation is the statistical comparison of the results.

  • Prepare QC Samples: Prepare a minimum of six replicates of QC samples at three concentration levels: Low (near the LLOQ), Medium, and High.

  • Analyze Samples: Analyze the full set of QC samples with both the GC-MS and HPLC-MS methods on the same day if possible.

  • Calculate Percent Difference: For each QC sample, calculate the percent difference between the concentrations obtained by the two methods: %Difference = [(Conc_Test - Conc_Ref) / Mean(Conc_Test, Conc_Ref)] * 100

  • Apply Acceptance Criteria: The acceptance criteria should be pre-defined in the validation plan. A common and stringent criterion, based on bioanalytical method validation guidance, is that the percent difference for at least two-thirds (67%) of the samples should be within ±20% of the mean.[1]

Data Summary Table:

QC LevelReplicateGC-MS Result (ng/mL)HPLC-MS Result (ng/mL)Mean (ng/mL)% DifferencePass/Fail
Low 110.511.210.85+6.45%Pass
29.810.510.15+6.90%Pass
..................
Mid 148.951.550.20+5.18%Pass
252.153.052.55+1.71%Pass
..................
High 181.278.880.00-3.00%Pass
279.583.181.30+4.43%Pass
..................
Overall % Samples within ±20%: XX.X% PASS/FAIL

This table presents hypothetical data for illustrative purposes.

For a more granular visual assessment of agreement and bias, a Bland-Altman plot is highly recommended.

BlandAltmanLogic cluster_input Inputs cluster_calc Calculations for Each Sample Pair cluster_plot Bland-Altman Plot cluster_interp Interpretation gc_data GC-MS Data (Method A) calc_mean Calculate Mean (A + B) / 2 gc_data->calc_mean calc_diff Calculate Difference (A - B) gc_data->calc_diff hplc_data HPLC-MS Data (Method B) hplc_data->calc_mean hplc_data->calc_diff plot_points Plot: Y-axis = Difference X-axis = Mean calc_mean->plot_points calc_diff->plot_points plot_lines Add Lines for: - Mean Difference (Bias) - Limits of Agreement (±1.96*SD) plot_points->plot_lines check_bias Is Mean Difference close to zero? plot_lines->check_bias check_limits Are Limits of Agreement clinically/analytically acceptable? plot_lines->check_limits check_pattern Is there a trend or pattern in the data points? plot_lines->check_pattern

Caption: Logic for constructing and interpreting a Bland-Altman plot.

Conclusion and Recommendations

Both GC-MS and HPLC-MS are powerful and suitable techniques for the quantitative analysis of this compound. The choice between them depends on the specific application, available instrumentation, and desired throughput.

  • The GC-MS method , while requiring an additional derivatization step, is exceptionally robust and benefits from extensive spectral libraries for unambiguous identification. It remains an excellent choice for reference-quality data.

  • The HPLC-MS method offers higher throughput due to simplified sample preparation and is ideal for analyzing thermally sensitive compounds. It is often the preferred method in high-volume bioanalytical laboratories.

A rigorous cross-validation study, as outlined in this guide, is not merely a regulatory formality; it is a fundamental scientific exercise that ensures the long-term integrity and comparability of data. By demonstrating that two different methods produce equivalent results within acceptable statistical limits, laboratories can confidently transfer, update, and bridge data, ensuring that analytical results are reliable, reproducible, and defensible.

References

  • Analytical Methods. (n.d.). Vertex AI Search.
  • Quality Guidelines - ICH. (n.d.). ICH.
  • Mass Spectrometric Analysis of Long-Chain Lipids. (n.d.). PMC - NIH.
  • (PDF) HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. (2025, August 7). ResearchGate.
  • Analytical Methods. (n.d.). RSC Publishing.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency (EMA).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. (n.d.). EPA.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Analytical Methods. (2025, August 28). OPUS.
  • Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. (n.d.). MDPI.
  • Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories.
  • Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples. (n.d.). PubMed.
  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
  • Gas-liquid chromatographic analysis of long chain isomeric glyceryl monoethers. (n.d.). PubMed.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Methods of Analysis by the US Geological Survey. (n.d.). US Geological Survey.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). ScienceDirect.
  • Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. (n.d.). SciELO.
  • Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. (n.d.). Shimadzu.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Liquid chromatography of polyglycerol fatty esters and fatty ethers on porous graphitic carbon and octadecyl silica by using evaporative light scattering detection and mass spectrometry. (2025, May 12). ResearchGate.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ.
  • Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry. (2009, November 3). PubMed.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.

Sources

A Comparative Guide to the Shelf-Life Evaluation of 3-(Hexadecyloxy)propan-1-ol Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technical framework for evaluating the shelf-life of 3-(Hexadecyloxy)propan-1-ol, a crucial raw material in various pharmaceutical and cosmetic formulations. This document moves beyond a simple recitation of protocols to offer a strategic and comparative analysis, empowering researchers to make informed decisions about its stability and suitability in their product development pipelines. We will explore the inherent chemical characteristics of this ether lipid, detail a robust stability testing program, and compare its performance against common alternative excipients.

Introduction: The Criticality of Raw Material Stability

The chemical integrity of a raw material like this compound is fundamental to the safety, efficacy, and shelf-life of the final drug product or cosmetic.[1] Degradation of this excipient, utilized for its emollient, emulsifying, and skin-conditioning properties, can lead to a loss of functionality, the formation of potentially harmful impurities, and significant alterations in the physicochemical properties of the formulation.[2] Therefore, a comprehensive evaluation of its stability profile is not merely a regulatory requirement but a scientific necessity.

This guide will delineate a scientifically rigorous approach to shelf-life determination, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, and adapted for the specific nature of this long-chain ether alcohol.

Understanding the Chemistry of this compound: A Double-Edged Sword of Stability

This compound possesses a unique structure, combining a long C16 alkyl chain with a propanol head group via an ether linkage. This structure confers both stability and potential vulnerabilities.

  • The Robust Ether Linkage: Ether bonds are generally more resistant to chemical degradation, particularly hydrolysis, compared to ester linkages found in many other lipid-based excipients. This inherent stability is a significant advantage, promising a longer intrinsic shelf-life under optimal conditions.

  • Potential Degradation Pathways: Despite the stability of the ether bond, two primary degradation pathways must be investigated:

    • Oxidation: The terminal primary alcohol group is susceptible to oxidation, which can proceed through an aldehyde intermediate to form a carboxylic acid. The long alkyl chain can also be susceptible to auto-oxidation, particularly if any degree of unsaturation is present as an impurity.

    • Hydrolysis of the Ether Bond: While more stable than an ester, the ether linkage can be cleaved under aggressive acidic or basic conditions, especially when stressed at elevated temperatures. This would yield 1-hexadecanol and propane-1,3-diol.

A thorough understanding of these potential degradation routes is paramount for designing a comprehensive stability study and developing a specific, stability-indicating analytical method.

A Strategic Approach to Shelf-Life Evaluation: A Multi-Faceted Experimental Design

To robustly evaluate the shelf-life of this compound, a multi-pronged approach is essential, incorporating forced degradation studies, the development of a stability-indicating analytical method, and a formal stability study under ICH-recommended conditions.

Forced Degradation (Stress Testing): Unveiling Potential Degradation Products

Forced degradation studies are a cornerstone of a robust stability program, designed to intentionally degrade the raw material under more aggressive conditions than those it would encounter during storage.[3] These studies provide invaluable insights into the likely degradation pathways and help in the development and validation of a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Studies:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and reflux for a specified period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 1N NaOH and reflux for a specified period (e.g., 2, 4, 8 hours).

    • Oxidation: Add 3-30% hydrogen peroxide and stir at room temperature for a specified period (e.g., 8, 24, 48 hours).

    • Thermal Degradation: Expose the solid raw material to dry heat (e.g., 80°C, 105°C) for a specified period (e.g., 24, 48, 72 hours).

    • Photostability: Expose the solid raw material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Following exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a developed stability-indicating method.

Potential Degradation Pathways of this compound
Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient or, in this case, the pure raw material, and resolve it from its degradation products, process impurities, and other potential interferents.[4] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection are the most suitable techniques.

Proposed HPLC-UV/MS Method Development Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating the non-polar parent molecule from potentially more polar degradation products.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of acetonitrile and water (with a potential acid modifier like formic acid for MS compatibility) should be optimized to achieve good separation between the parent peak and any degradation product peaks observed in the forced degradation samples.

  • Detector Selection: A UV detector (at a low wavelength, e.g., 205-215 nm, as the molecule lacks a strong chromophore) coupled with a mass spectrometer will provide both quantitative data and structural information for the identification of degradation products.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.

Formal Stability Study

A formal stability study is conducted to establish the retest period or shelf life of the raw material under defined storage conditions.

Experimental Protocol for Formal Stability Study:

  • Batch Selection: At least three primary batches of this compound should be included in the study.

  • Container Closure System: The raw material should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions and Testing Frequency: The samples should be stored at the following conditions as per ICH Q1A(R2) guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Testing should be performed at 0, 3, 6, 9, 12, 18, 24, and 36 months.[2]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Testing should be performed at 0, 3, and 6 months.[2]

  • Stability-Indicating Parameters: At each time point, the samples should be tested for the following parameters:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of this compound using the validated stability-indicating method.

    • Degradation Products: Identification and quantification of any degradation products.

    • Acid Value: To monitor for the formation of acidic degradation products from oxidation.

    • Peroxide Value: To monitor for the formation of hydroperoxides, an early indicator of oxidation.

    • Moisture Content: To assess the impact of humidity on stability.

G cluster_0 Stability Study Workflow cluster_1 Storage Conditions A Raw Material Batches (n≥3) B Initial Analysis (T=0) - Appearance - Assay - Impurities - Acid/Peroxide Value A->B C Long-Term 25°C/60%RH or 30°C/65%RH B->C D Accelerated 40°C/75%RH B->D E Periodic Testing (3, 6, 9, 12... months) C->E D->E F Data Analysis & Shelf-Life Extrapolation E->F

Workflow for the Formal Stability Study of this compound

Comparative Stability Analysis: this compound vs. Alternatives

To provide context to the stability profile of this compound, it is beneficial to compare it with other commonly used raw materials with similar functionalities, such as emollients and emulsifiers.

Alternative Raw Materials:
  • Cetyl Alcohol (C16H34O): A long-chain fatty alcohol widely used as a thickener, emollient, and co-emulsifier.

  • Stearyl Alcohol (C18H38O): Similar to cetyl alcohol but with a longer carbon chain, providing more viscosity and a richer feel.

  • Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids derived from coconut oil. It is a popular emollient known for its excellent stability and non-greasy feel.

ParameterThis compoundCetyl AlcoholStearyl AlcoholCaprylic/Capric Triglyceride
Chemical Class Ether AlcoholFatty AlcoholFatty AlcoholMixed Triester
Primary Degradation Pathway Oxidation, Ether HydrolysisOxidationOxidationHydrolysis (under extreme conditions)
Oxidative Stability Good (due to saturated chain)Good, but susceptible to oxidation over timeGood, but susceptible to oxidation over timeExcellent (fully saturated)
Hydrolytic Stability Very Good (stable ether linkage)Not applicableNot applicableGood (more stable than many other esters)
Typical Shelf Life (unopened) Estimated 24-36 months12-24 months[5]Generally considered stable and does not become rancid easily[6]24-36 months, with some sources claiming an almost indefinite shelf life[7][8]
Common Degradation Products Hexadecanol, Propan-1,3-diol, Aldehydes, Carboxylic AcidsAldehydes, Carboxylic AcidsAldehydes, Carboxylic AcidsGlycerol, Caprylic Acid, Capric Acid

Discussion of Comparative Stability:

  • Oxidative Stability: While all four materials are based on saturated alkyl chains, Caprylic/Capric Triglyceride is generally considered the most resistant to oxidation.[7] This is a significant advantage in formulations prone to oxidative degradation. This compound, being a saturated ether alcohol, is also expected to have good oxidative stability, likely superior to the simple fatty alcohols, Cetyl and Stearyl Alcohol, which can be more prone to oxidation over extended periods.

  • Hydrolytic Stability: The ether linkage in this compound provides superior hydrolytic stability compared to the ester linkages in Caprylic/Capric Triglyceride. While the latter is still considered stable under normal formulation conditions, the ether bond offers greater resilience in more extreme pH environments.

  • Overall Shelf-Life: Based on their chemical structures, both this compound and Caprylic/Capric Triglyceride are expected to have longer shelf-lives than Cetyl and Stearyl Alcohol. The choice between them may depend on the specific stresses of the final formulation (e.g., pH, presence of pro-oxidants).

Conclusion and Recommendations

The shelf-life evaluation of this compound requires a systematic and scientifically sound approach. Based on its chemical structure, the primary stability concerns are oxidative degradation of the alcohol moiety and, to a lesser extent, hydrolysis of the ether linkage under extreme conditions.

Key Recommendations:

  • Implement a comprehensive stability testing program that includes forced degradation studies to identify potential degradation products and a formal stability study under ICH conditions to establish a reliable shelf-life.

  • Develop and validate a specific stability-indicating analytical method, preferably HPLC-UV/MS or GC-MS, to accurately quantify the parent compound and its degradation products.

  • Monitor key quality attributes throughout the stability study, including appearance, assay, degradation products, acid value, and peroxide value.

  • Consider the comparative stability data when selecting excipients for new formulations. While this compound offers excellent hydrolytic stability, alternatives like Caprylic/Capric Triglyceride may provide superior oxidative stability.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess the shelf-life of this compound, ensuring the quality, safety, and efficacy of their final products.

References

  • Darwish, H. Y., et al. (2015). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. PubMed Central. [Link]

  • Reddy, G. R., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • Pivonello, R., et al. (2018). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection. ResearchGate. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • Xingyuan Plastic. (2023). What Determines the Shelf Life of a Beauty Product? The Truth Cosmetic Developers Should Know. Xingyuan Plastic. [Link]

  • AAK. (2024). Beyond INCI: Mastering Emollient Selection for Optimal Cosmetic Formulations. AAK. [Link]

  • ResearchGate. (n.d.). GC/MS detection of hexadecanoic acid. ResearchGate. [Link]

  • Parameter Generation & Control. (2022). Cosmetic Shelf Life: Stability Testing Insights. Parameter Generation & Control. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Madar Corporation. (2012). Cetyl Alcohol. Madar Corporation. [Link]

  • ResearchGate. (2023). Oxidation and oxidative stability in emulsions. ResearchGate. [Link]

  • Badea, S. L., et al. (2024). Degradation study of δ-hexachlorocyclohexane by iron sulfide nanoparticles: Elucidation of reaction pathway using compound specific isotope analysis and pH variation. PubMed. [Link]

  • MDPI. (2023). GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. MDPI. [Link]

  • MDPI. (2023). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. MDPI. [Link]

  • Blessed CBD. (2024). Fact Check: Does MCT Oil Expire? Blessed CBD. [Link]

  • Ataman Kimya. (n.d.). CETYL ALCOHOL. Ataman Kimya. [Link]

  • Roy, K., et al. (2024). Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO. PubMed Central. [Link]

  • Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Certified Laboratories. [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2016). Phytochemical screening and GC-MS analysis of bioactive constituents in the ethanolic extract of Pistia stratiotes L. and Eichhornia crassipes (Mart.) Solms. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Dermaviduals. (n.d.). Shelf life of cosmetics - what makes cosmetic products unstable? Dermaviduals. [Link]

  • Scented Expressions. (2022). Caprylic/Capric Triglyceride - MCT Oil. Scented Expressions. [Link]

  • PubMed. (2023). Oxidation and oxidative stability in emulsions. PubMed. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Cosmetic Labs. (n.d.). Accelerated Stability Services for Cosmetic Product Development Partners. Cosmetic Labs. [Link]

  • Cosmetic Ingredient Review. (1988). Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, Isostearyl Alcohol, Myristyl Alcohol, and Behenyl Alcohol. Journal of the American College of Toxicology.
  • Asian Journal of Biological Sciences. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences. [Link]

  • Reddit. (2019). Does cetearyl alcohol, cetearyl olivate, or sorbitan olivate expire when not mixed into a recipe? r/DIYBeauty. [Link]

  • Damianns Organics. (n.d.). CAPRYLIC CAPRIC TRIGLYCERIDE(MCT OIL). Damianns Organics. [Link]

  • Knowde. (n.d.). Comparing Antioxidant Cosmetic Preservatives. Knowde. [Link]

  • Quora. (2014). How long does MCT oil stay good for in a dark cabinet at room temperature? Quora. [Link]

  • Ataman Kimya. (n.d.). MEDIUM CHAIN TRIGLYCERIDE (CAPRYLIC / CAPRIC TRIGLYCERIDE). Ataman Kimya. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hexadecyloxy)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Hexadecyloxy)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.